4-Oxo-2-(E)-nonenal
Description
Properties
IUPAC Name |
(E)-4-oxonon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032845 | |
| Record name | 4-Oxo-2-nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103560-62-9 | |
| Record name | 4-Oxo-2-(E)-nonenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103560-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-2-nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-2-nonenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the In Vivo Formation of 4-Oxo-2-(E)-nonenal (ONE)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Oxo-2-(E)-nonenal (ONE)
In the landscape of oxidative stress and lipidomics, few molecules are as potent and mechanistically significant as the α,β-unsaturated aldehydes derived from lipid peroxidation. Among these, this compound (ONE) has emerged as a critical biomarker and a highly reactive mediator of cellular damage.[1] Generated from the oxidative degradation of n-6 polyunsaturated fatty acids (PUFAs), ONE is a bifunctional electrophile that readily forms adducts with proteins, DNA, and other cellular nucleophiles, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including atherosclerosis and neurodegenerative disorders.[1][2]
Unlike its more extensively studied counterpart, 4-hydroxy-2-nonenal (HNE), ONE possesses a unique keto-aldehyde structure that confers distinct reactivity, including a remarkable capacity to cross-link proteins at concentrations 100-fold lower than HNE.[1] Understanding the precise mechanisms of its formation in vivo is paramount for developing targeted therapeutic strategies and refining diagnostic approaches for diseases rooted in oxidative stress. This guide provides an in-depth examination of the core biochemical pathways leading to the generation of ONE, offers field-proven insights for its experimental analysis, and synthesizes the current understanding of this pivotal molecule.
Biochemical Origins: The n-6 PUFA Precursors
The genesis of ONE is intrinsically linked to the oxidative degradation of n-6 polyunsaturated fatty acids, which are essential components of cellular membranes. The two primary precursors are:
-
Linoleic Acid (LA, 18:2n-6): The most abundant PUFA in many tissues and lipoproteins.
-
Arachidonic Acid (AA, 20:4n-6): A key component of phospholipids, particularly at the sn-2 position, and a substrate for various oxygenating enzymes.
The presence of bis-allylic hydrogens in these fatty acids—methylene groups flanked by double bonds—makes them exceptionally susceptible to hydrogen abstraction by reactive oxygen species (ROS), initiating the cascade of lipid peroxidation.[3]
Core Formation Pathways of this compound
The conversion of n-6 PUFAs into ONE is not a single reaction but a complex network of competing and intersecting pathways that can be broadly categorized as non-enzymatic (free radical-mediated) and enzymatic.
Non-Enzymatic Free Radical Pathway
This pathway is the canonical mechanism of lipid peroxidation, initiated by ROS under conditions of oxidative stress.
-
Initiation: A reactive species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic carbon of linoleic or arachidonic acid, forming a carbon-centered lipid radical (L•).[3]
-
Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[3] This radical can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).[3] For linoleic acid, this step yields hydroperoxyoctadecadienoic acids (HPODEs), primarily 13-HPODE and 9-HPODE.
-
Decomposition: The crucial step for aldehyde generation is the decomposition of the lipid hydroperoxide. This process is often catalyzed by transition metal ions like ferrous iron (Fe²⁺).[4] Fe²⁺-mediated decomposition of 13-HPODE leads to the formation of an alkoxyl radical, which undergoes rearrangement and C-C bond cleavage (Hock cleavage) to yield various products.
-
Formation of ONE Precursors: Seminal work has shown that the Fe²⁺-mediated breakdown of 13-HPODE generates 4-hydroperoxy-2-(E)-nonenal (HPNE) as a major, albeit unstable, intermediate.[4][5] It is proposed that HPNE can subsequently be converted to ONE.[1][4][5] The direct formation of ONE from a rearrangement product of 13-HPODE is also considered a possibility.[1][4]
Enzymatic Pathways
While often associated with free radical damage, ONE formation can also be driven by specific enzymatic activities that generate the necessary lipid hydroperoxide precursors.[6][7]
-
Lipoxygenase (LOX) Pathway: Enzymes like 15-lipoxygenase-1 (15-LOX-1) can oxygenate arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HPETE), an analogue of 13-HPODE.[8] This hydroperoxide can then enter the decomposition cascade described above to generate ONE.[6] This links specific inflammatory and signaling pathways directly to ONE production.
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are central to prostanoid synthesis. During their catalytic cycle, they produce hydroperoxide intermediates that can also be shunted into pathways leading to the formation of reactive aldehydes, including ONE.[1][6][7]
The interplay between these pathways means that ONE can be generated both as a result of uncontrolled oxidative damage and as a byproduct of regulated enzymatic signaling, highlighting its complex role in both physiology and pathology.
Visualization of the ONE Formation Pathway
The following diagram illustrates the convergent pathways leading from the primary n-6 PUFA precursor, linoleic acid, to the formation of this compound.
Caption: Convergent pathways for the formation of this compound (ONE).
Quantitative Data Summary
Quantifying endogenous levels of reactive aldehydes is challenging due to their transient nature. However, measurements of stable adducts provide valuable insights. The table below summarizes representative data on ONE-adduct levels, highlighting the differences between healthy and pathological states.
| Analyte | Biological Matrix | Condition | Concentration (Mean ± SD) | Reference |
| ONE-ketoamide (lysine) adducts | High-Density Lipoprotein (HDL) | Healthy Controls | 15.3 ± 5.6 pmol/mg | [1] |
| ONE-ketoamide (lysine) adducts | High-Density Lipoprotein (HDL) | Familial Hypercholesterolemia (FH) | 54.6 ± 33.8 pmol/mg | [1] |
This data illustrates a significant elevation of ONE-modified proteins in a disease state associated with high oxidative stress.
Experimental Protocol: Quantification of ONE-Glutathione Adducts by LC-MS/MS
Direct measurement of free ONE in vivo is impractical. A robust and validated approach involves quantifying its stable detoxification products, such as glutathione (GSH) adducts, using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on methodologies developed for analyzing ONE-derived adducts.[7]
Objective: To quantify the endogenous thiadiazabicyclo-ONE-GSH adduct (TOG), a stable and specific marker of ONE formation, in cell or tissue lysates.
Self-Validation System: The protocol's integrity relies on the use of a heavy-isotope labeled internal standard (e.g., ¹³C,¹⁵N-TOG), which is added at the very beginning of sample processing. This standard co-purifies with the endogenous analyte and corrects for any analyte loss during extraction and for variations in instrument response, ensuring accurate quantification.
Methodology
-
Sample Preparation & Lysis:
-
Harvest cells or homogenize tissue in ice-cold phosphate-buffered saline (PBS) containing antioxidants (e.g., 100 µM butylated hydroxytoluene, BHT) to prevent ex vivo artifactual lipid peroxidation.
-
Lyse the cells/homogenate via sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Immediately add the heavy-isotope labeled internal standard to the lysate at a known concentration.
-
-
Protein Precipitation & Extraction:
-
Precipitate proteins by adding two volumes of ice-cold acetone or acetonitrile.
-
Incubate at -20°C for 30 minutes to ensure complete precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the small molecule analytes, including TOG.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge (e.g., 100 mg) with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts and highly polar interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous (light) TOG and the internal standard (heavy) TOG. The exact m/z values must be determined empirically using authentic standards.
-
Example (Hypothetical):
-
Endogenous TOG: Q1: [M+H]⁺ → Q3: [fragment ion]⁺
-
Internal Standard TOG: Q1: [M+H]⁺ (heavy) → Q3: [fragment ion]⁺ (heavy)
-
-
-
Quantification: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. Determine the concentration using a standard curve prepared with known amounts of the analyte and a fixed amount of the internal standard.
-
References
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2025). ResearchGate. [Link]
-
Schaur, R. J., Siems, W., Bresgen, N., & Eckl, P. (2015). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 5(4), 2247-2337. [Link]
-
Perluigi, M., Di Domenico, F., & Butterfield, D. A. (2014). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 20(10), 1-24. [Link]
-
Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. (2025). Request PDF. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(8), 698-702. [Link]
-
Bolner, A., Bosello, O., & Nordera, G. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. American Journal of Research in Medical Sciences. [Link]
-
Kowalska, E., & Piekielko-Witkowska, A. (2022). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology, 163(3). [Link]
-
Völkel, W., et al. (2006). Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation. Journal of Biological Chemistry, 281(42), 30881-30886. [Link]
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]
-
A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. (n.d.). National Institutes of Health. [Link]
-
Yi, X., et al. (2007). A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. Chemical Research in Toxicology, 20(6), 934-943. [Link]
Sources
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- 3. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Formation of 4-Oxo-2-(E)-nonenal (4-ONE)
Abstract
4-Oxo-2-(E)-nonenal (4-ONE) is a highly reactive α,β-unsaturated keto-aldehyde generated endogenously through the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs). As a prominent marker and effector of lipid peroxidation, 4-ONE plays a significant role in the pathophysiology of numerous diseases associated with oxidative stress. Its heightened electrophilicity, surpassing that of its more extensively studied counterpart, 4-hydroxy-2-nonenal (4-HNE), allows it to readily form covalent adducts with cellular macromolecules, thereby disrupting protein function and cellular signaling. This guide provides a comprehensive overview of the core mechanisms governing the formation of 4-ONE, its biological reactivity, and validated methodologies for its detection and quantification. We will explore the causal chain from PUFA precursors to the generation of critical hydroperoxide intermediates and their subsequent transformation into 4-ONE, offering field-proven insights for researchers in the biomedical and pharmaceutical sciences.
Introduction: The Genesis of a Reactive Aldehyde
Under conditions of oxidative stress, cellular lipids, particularly polyunsaturated fatty acids (PUFAs) embedded in cell membranes, become targets for reactive oxygen species (ROS). This initiates a cascade of chemical reactions known as lipid peroxidation, a process that generates a variety of reactive aldehydes.[1] Among these, this compound (4-ONE) has emerged as a critical molecule of interest.
4-ONE is structurally similar to 4-hydroxy-2-nonenal (4-HNE), another major product of lipid peroxidation.[2][3][4] However, the substitution of a ketone group at the C4 position in 4-ONE, in place of 4-HNE's hydroxyl group, significantly increases its electrophilic reactivity.[5] This heightened reactivity makes 4-ONE a more potent modifier of nucleophilic amino acids such as cysteine, lysine, and histidine, leading to the formation of stable protein adducts that can profoundly alter cellular function.[5] Understanding the precise pathways of its formation is therefore paramount for elucidating its role in disease and developing targeted therapeutic strategies.
The Foundational Chemistry: Lipid Peroxidation of ω-6 PUFAs
The formation of 4-ONE is inextricably linked to the peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic acid and arachidonic acid, which are abundant in cellular membranes.[6] The process can be broadly categorized into three phases: initiation, propagation, and termination.[7]
-
Initiation: The process begins when a pro-oxidant, typically a reactive oxygen species like the hydroxyl radical (•OH), abstracts an allylic hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•).[1][7]
-
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating a chain reaction.[7]
-
Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product. Antioxidants, such as vitamin E, can also terminate the chain by donating a hydrogen atom to a peroxyl radical.[7]
The critical precursors for 4-ONE are the lipid hydroperoxides (LOOHs) generated during the propagation phase. Specifically, the decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a primary hydroperoxide of linoleic acid, is a key pathway.
Biological Reactivity and Pathophysiological Implications
The biological effects of 4-ONE are dictated by its chemical structure. The presence of both an α,β-unsaturated double bond and two electrophilic carbonyl carbons (at C1 and C4) makes it highly susceptible to nucleophilic attack. [8]It readily forms covalent adducts with proteins, primarily through a Michael addition mechanism with the side chains of cysteine, histidine, and lysine residues. [3][5] This adduction can lead to:
-
Enzyme Inactivation: Covalent modification of active site residues can abolish catalytic activity.
-
Disruption of Protein Structure and Function: Adduct formation can induce conformational changes, leading to protein misfolding, aggregation, and impaired function.
-
Alteration of Signaling Pathways: 4-ONE, much like 4-HNE, can modulate critical signaling pathways. It has been implicated in the regulation of the NRF2/KEAP1 pathway, which governs the antioxidant response, and in the induction of ferroptosis, a form of regulated cell death. [9][10] The accumulation of 4-ONE-protein adducts is a hallmark of oxidative damage and is associated with the pathogenesis of a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.
| Property | 4-Hydroxy-2-nonenal (4-HNE) | 4-Oxo-2-nonenal (4-ONE) | Reference |
| Functional Group at C4 | Hydroxyl (-OH) | Ketone (=O) | [5] |
| Relative Reactivity | High | Very High (more electrophilic) | [5] |
| Primary Precursor | Lipid Hydroperoxides (e.g., 13-HPODE) | Lipid Hydroperoxides (e.g., 13-HPODE) | [6][11] |
| Primary Adduction Mech. | Michael Addition | Michael Addition | [3] |
| Key Cellular Targets | Cysteine, Histidine, Lysine | Cysteine, Histidine, Lysine, Arginine | [5] |
Methodologies for Detection and Quantification: A Validated UPLC-PDA Protocol
The accurate measurement of 4-ONE in biological and food matrices is essential for research but is challenged by its high reactivity and low endogenous concentrations. A robust and sensitive analytical method is crucial. Ultra-Performance Liquid Chromatography with a Photodiode Array detector (UPLC-PDA) has been developed and validated for this purpose. [12][13]
Causality in Method Design:
The choice of UPLC is driven by the need for high resolution and rapid separation, which is critical for resolving 4-ONE from a complex mixture of other lipid peroxidation products. [12]The PDA detector allows for the simultaneous acquisition of absorbance data across a range of wavelengths, enabling confirmation of the analyte's identity based on its UV spectrum and ensuring accurate quantification at its absorbance maximum (around 217-245 nm). [12]The protocol's trustworthiness is established through a rigorous validation process, ensuring it is a self-validating system. [13]
Step-by-Step UPLC-PDA Protocol for 4-ONE Quantification
This protocol is a synthesized methodology based on established and validated approaches. [12][13] 1. Sample Preparation & Extraction: a. Homogenize the biological tissue or food sample in a suitable buffer (e.g., phosphate-buffered saline) on ice. b. Perform lipid extraction using a standard method, such as a Folch or Bligh-Dyer extraction with a chloroform/methanol mixture. c. Evaporate the organic solvent under a stream of nitrogen gas. d. Reconstitute the lipid extract in the mobile phase for UPLC analysis.
2. (Optional but Recommended) Derivatization:
- Rationale: To enhance stability and detection sensitivity, 4-ONE can be derivatized. For instance, reaction with hydroxylamine hydrochloride converts the carbonyl groups to more stable oxime derivatives, which can be readily analyzed by LC/MS for structural confirmation. [11] 3. UPLC-PDA Analysis: a. Column: Use a high-resolution reversed-phase column (e.g., C18). b. Mobile Phase: A gradient of acetonitrile and water is typically effective. c. Flow Rate: Optimized for sharp, well-defined peaks (e.g., ~0.3 mL/min). [14] d. Injection Volume: Typically 5-10 µL. e. Detection: Monitor at the absorbance maximum for 4-ONE (e.g., 224 nm). Acquire full spectra to confirm peak purity.
4. Quantification: a. Prepare a standard curve using an authentic 4-ONE standard across a relevant concentration range (e.g., 0.0032–10 ng/mL). [13] b. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999. [13] c. Calculate the concentration of 4-ONE in the unknown samples by interpolating their peak areas from the standard curve.
5. Protocol Validation (Self-Validating System):
- Linearity: Assessed from the standard curve's correlation coefficient.
- Precision: Determined by calculating the relative standard deviation (RSD) of replicate measurements (intraday and interday). RSDs should be below 2%. [13] * Accuracy: Evaluated via recovery studies by spiking known amounts of 4-ONE standard into blank matrix samples. Recoveries should typically range from 97% to 106%. [13] * Limits of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio. Reported values are in the low ng/mL range (e.g., LOD ~0.03 ng/mL, LOQ ~0.09 ng/mL). [13] * Robustness: Assessed by introducing small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition) to ensure the method remains reliable. [12]
Sample [label="Biological Sample"];
Homogenize [label="Homogenization & \nLipid Extraction"];
Extract [label="Reconstituted Extract"];
UPLC [label="UPLC System\n(C18 Column)"];
PDA [label="PDA Detector"];
Data [label="Chromatogram & \nSpectral Data"];
Quant [label="Quantification vs.\nStandard Curve"];
Result [label="[4-ONE] Concentration", shape=document, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sample -> Homogenize;
Homogenize -> Extract;
Extract -> UPLC;
UPLC -> PDA;
PDA -> Data;
Data -> Quant;
Quant -> Result;
}
Conclusion and Future Perspectives
This compound is a highly reactive and biologically significant product of lipid peroxidation. Its endogenous formation stems from the metal-catalyzed decomposition of ω-6 PUFA hydroperoxides, proceeding through a critical 4-hydroperoxy-2-nonenal intermediate. The pronounced electrophilicity of 4-ONE drives its adduction to cellular proteins, implicating it as a key mediator of cellular dysfunction in oxidative stress-related pathologies.
Future research should focus on further delineating the specific enzymatic and non-enzymatic factors that control the branching ratio between 4-ONE and 4-HNE formation in vivo. Moreover, advanced proteomics and mass spectrometry techniques will be instrumental in identifying the full spectrum of the "4-ONE adductome," providing novel insights into its specific cellular targets and paving the way for the development of therapeutics aimed at mitigating the downstream consequences of lipid peroxidation.
References
-
Sito, N., & Cypryk, W. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. PubMed. [Link]
-
Wikipedia. (n.d.). 4-Hydroxynonenal. Wikipedia. [Link]
-
ResearchGate. (n.d.). Production pathway of 4-hydroxy-2-nonenal (4-HNE). ResearchGate. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. Request PDF. [Link]
-
Dabravolski, S. A., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? National Institutes of Health. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. ACS Publications. [Link]
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PubMed Central. [Link]
-
Mohan, A., et al. (2024). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. National Institutes of Health. [Link]
-
Dalle-Donne, I., et al. (2017). Enzymatic and non-enzymatic detoxification of 4-hydroxynonenal: Methodological aspects and biological consequences. PubMed. [Link]
-
Živković, D., et al. (2023). Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. [Link]
-
Mohan, A., et al. (2024). Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. ResearchGate. [Link]
-
Wikipedia. (n.d.). Lipid peroxidation. Wikipedia. [Link]
-
Parvez, S., et al. (2018). 4-Hydroxy-2-nonenal: a critical target in oxidative stress? National Institutes of Health. [Link]
-
Wakita, C., et al. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Society for Redox Biology and Medicine. [Link]
-
ResearchGate. (n.d.). Formation of ONE during lipid peroxidation. ResearchGate. [Link]
-
Carbone, D. L., et al. (2005). Chemical structures for 4-HNE (A) and 4-ONE (B). ResearchGate. [Link]
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4-Oxo-2-(E)-nonenal: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Oxo-2-(E)-nonenal in Oxidative Stress and Disease
In the intricate landscape of cellular biology, the process of lipid peroxidation stands as a critical mediator of oxidative stress, implicated in a vast array of physiological and pathological processes. Among the myriad of reactive aldehydes generated during the oxidative degradation of polyunsaturated fatty acids, this compound (ONE) has emerged as a molecule of profound interest.[1] Derived from the oxidation of ω-6 polyunsaturated fatty acids such as linoleic and arachidonic acid, ONE is a highly reactive α,β-unsaturated ketoaldehyde that readily forms covalent adducts with cellular macromolecules, thereby disrupting their function and contributing to cellular dysfunction and disease.[1][2][3]
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the fundamental aspects of ONE's formation, its chemical reactivity, and its significant role in cellular signaling and the pathogenesis of various diseases. Furthermore, this guide offers practical, field-proven insights into the experimental methodologies required to study this potent lipid peroxidation product, from its chemical synthesis and quantification to the assessment of its biological effects in vitro.
I. The Genesis of a Reactive Aldehyde: Formation and Chemical Properties of this compound
The formation of ONE is a direct consequence of lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids within cellular membranes.[4] This process leads to the generation of lipid hydroperoxides, which are unstable and can decompose, particularly in the presence of transition metals like iron, to form a variety of reactive aldehydes, including ONE and the more extensively studied 4-hydroxy-2-nonenal (HNE).[2][3]
The Fe(II)-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (13-HPODE), a primary oxidation product of linoleic acid, is a key pathway leading to the formation of ONE.[2][3] Initially, 4-hydroperoxy-2-nonenal (HPNE) is formed, which can then be converted to either HNE or ONE.[3][5]
Caption: Formation of this compound from lipid peroxidation.
The chemical structure of ONE, featuring both an α,β-unsaturated aldehyde and a ketone group, confers upon it a high degree of electrophilicity. This makes it exceptionally reactive towards nucleophilic amino acid residues in proteins, primarily cysteine, histidine, and lysine.[3] This reactivity is significantly greater than that of HNE, making ONE a more potent modifier of protein structure and function.
| Property | This compound (ONE) | 4-Hydroxy-2-nonenal (HNE) |
| Molecular Formula | C₉H₁₄O₂ | C₉H₁₆O₂ |
| Molar Mass | 154.21 g/mol | 156.22 g/mol |
| Key Functional Groups | α,β-Unsaturated Aldehyde, Ketone | α,β-Unsaturated Aldehyde, Hydroxyl |
| Reactivity | Highly reactive electrophile | Reactive electrophile |
| Primary Protein Targets | Cysteine, Histidine, Lysine | Cysteine, Histidine, Lysine |
II. The Pathological Impact of a Potent Electrophile: ONE in Disease
The high reactivity of ONE underlies its involvement in a range of pathological conditions. By forming covalent adducts with proteins, ONE can lead to protein aggregation, enzyme inactivation, and disruption of cellular signaling pathways. This molecular damage contributes to the cellular dysfunction observed in numerous diseases.
A. Neurodegenerative Diseases
Oxidative stress and lipid peroxidation are well-established contributors to the pathogenesis of neurodegenerative diseases such as Parkinson's disease. ONE has been shown to induce the oligomerization of α-synuclein, a key protein implicated in the formation of Lewy bodies, the pathological hallmark of Parkinson's disease.[2]
B. Cardiovascular Disease
In the context of cardiovascular disease, ONE has been implicated in the dysfunction of high-density lipoprotein (HDL). Individuals with familial hypercholesterolemia have been found to have significantly higher levels of ONE-ketoamide adducts in their HDL.[6] ONE is a potent crosslinker of apolipoprotein A-I (apoA-I), the major protein component of HDL, leading to impaired HDL function.[6]
III. Cellular Signaling Under Siege: ONE's Interference with Key Pathways
ONE's electrophilic nature allows it to directly interact with and modify critical signaling proteins, leading to the dysregulation of cellular pathways that govern stress response and inflammation.
A. The Keap1-Nrf2 Pathway: A Disrupted Defense
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1. Electrophiles like ONE can react with cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 pathway by this compound.
B. The NF-κB Pathway: Fueling Inflammation
The transcription factor NF-κB is a master regulator of inflammation. In resting cells, NF-κB is held in the cytoplasm by its inhibitor, IκB. Various stimuli, including oxidative stress, can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. While the direct effects of ONE on this pathway are still under investigation, its role as a product of oxidative stress suggests its involvement in NF-κB-mediated inflammation.[7]
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An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-Oxo-2-(E)-nonenal (4-ONE)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Potent Mediator of Oxidative Stress
In the intricate landscape of cellular signaling and pathology, the byproducts of lipid peroxidation have emerged as critical players. Among these, 4-Oxo-2-(E)-nonenal (4-ONE) stands out as a highly reactive α,β-unsaturated aldehyde with profound implications for cell biology and disease.[1] This guide, intended for the discerning scientific community, moves beyond a cursory overview to provide a deep, actionable understanding of 4-ONE's chemical behavior, its reactivity with key biomolecules, and the methodologies to study these interactions. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established experimental evidence to empower your research and development endeavors.
Genesis and Chemical Profile of this compound
4-ONE is a secondary metabolite arising from the oxidative degradation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids.[2] Its formation is intricately linked to conditions of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to the peroxidation of cellular lipids.
The generation of 4-ONE is a multi-step process. Initially, lipid hydroperoxides are formed, which can then decompose, particularly in the presence of transition metals like iron, to yield a variety of reactive aldehydes.[2][3] One key intermediate in this pathway is 4-hydroperoxy-2-nonenal, which can subsequently be converted to 4-ONE.[2][3]
Chemical Structure and Physicochemical Properties:
4-ONE is a nine-carbon α,β-unsaturated aldehyde characterized by a ketone group at the C4 position and a trans-configured double bond between C2 and C3. This unique arrangement of functional groups confers upon it a high degree of electrophilicity and, consequently, significant reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | N/A |
| Molecular Weight | 154.21 g/mol | N/A |
| Appearance | N/A | N/A |
| Solubility | N/A | N/A |
| Stability | Solutions are unstable; prepare fresh. | [4] |
Note: Detailed physical properties such as boiling point, melting point, and solubility are not consistently reported in the literature, underscoring the compound's inherent instability and the need for fresh preparation for experimental use.
The High Reactivity of 4-ONE: A Double-Edged Sword
The electrophilic nature of 4-ONE dictates its propensity to react with a wide array of biological nucleophiles, most notably the side chains of specific amino acid residues within proteins and the thiol group of glutathione. This reactivity is central to both its physiological signaling roles and its pathological consequences.
Adduction to Protein Nucleophiles: Mechanisms and Consequences
4-ONE readily forms covalent adducts with proteins, primarily through two key mechanisms: Michael addition and Schiff base formation.[1][5] The primary targets for these modifications are the nucleophilic side chains of cysteine, histidine, lysine, and arginine residues.[5][6][7]
The order of reactivity of amino acids with 4-ONE is generally considered to be Cysteine >> Histidine > Lysine > Arginine.[5][7]
Michael Addition: The α,β-unsaturated aldehyde moiety of 4-ONE is susceptible to nucleophilic attack at the C3 position by the thiol group of cysteine and the imidazole group of histidine. This 1,4-conjugate addition results in the formation of a stable covalent adduct.
Schiff Base Formation: The aldehyde group at C1 of 4-ONE can react with the primary amine of lysine residues to form a reversible Schiff base. This initial adduct can undergo further reactions, including cyclization, to form more stable products. The fastest reaction of 4-ONE with proteins involves Schiff base formation at lysine ε-amino groups.[1]
Protein Cross-linking: A significant consequence of 4-ONE's bifunctional nature is its ability to induce both intra- and intermolecular protein cross-linking.[8] This can lead to the formation of high-molecular-weight aggregates, contributing to protein dysfunction and cellular toxicity. A notable example is the 4-ONE-induced oligomerization of α-synuclein, a process implicated in the pathogenesis of Parkinson's disease.[9]
Detoxification via Glutathione Conjugation: The Formation of TOG
A primary detoxification pathway for 4-ONE in cells involves its conjugation with glutathione (GSH), a reaction often catalyzed by glutathione-S-transferases (GSTs).[10] This process is crucial for mitigating the cytotoxic effects of 4-ONE.
Intriguingly, the reaction of 4-ONE with GSH leads to the formation of a unique and stable metabolite known as the thiadiazabicyclo-ONE-GSH adduct (TOG).[10] The formation of TOG is a complex process involving an initial nucleophilic attack of the glutamate α-amino group of GSH on the C1 aldehyde of 4-ONE to form a Schiff base, followed by a Michael addition of the cysteine thiol and subsequent intramolecular cyclizations and dehydrations.[10] The resulting TOG adduct is resistant to the typical enzymatic degradation of GSH conjugates, making it a stable and quantifiable biomarker of 4-ONE formation and, by extension, lipid hydroperoxide-mediated oxidative stress.[10]
Biological Significance: From Cell Signaling to Pathology
The high reactivity of 4-ONE underlies its dual role in cellular processes. At low, physiological concentrations, it can act as a signaling molecule, modulating the activity of various proteins. However, at elevated levels, typically associated with oxidative stress, its widespread and often irreversible modification of biomolecules contributes to cellular dysfunction and the pathogenesis of numerous diseases.
Modulation of the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets it for proteasomal degradation. Electrophiles, including 4-ONE, can covalently modify specific cysteine residues on Keap1.[11] This modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and detoxification genes. While this represents a protective response, chronic or excessive activation of this pathway by 4-ONE can have complex and context-dependent consequences.
Neurotoxicity and Role in Neurodegenerative Diseases
4-ONE is significantly more neurotoxic than its more extensively studied counterpart, 4-hydroxy-2-nonenal (4-HNE), exhibiting 4-5 times greater toxicity to human neuroblastoma cells at concentrations near the threshold of lethality.[1] Its ability to rapidly form adducts with and cross-link proteins is a key contributor to its neurotoxic effects. As mentioned earlier, the 4-ONE-induced aggregation of α-synuclein provides a direct link to the pathology of synucleinopathies like Parkinson's disease.[9] Furthermore, the interaction of 4-ONE-induced α-synuclein oligomers with cellular membranes can lead to mitochondrial fragmentation, further exacerbating cellular dysfunction.[12]
Impact on HDL Function and Cardiovascular Disease
Recent studies have highlighted the role of 4-ONE in the dysfunction of high-density lipoprotein (HDL), a key player in reverse cholesterol transport and cardiovascular health. 4-ONE is a potent cross-linker of apolipoprotein A-I (apoA-I), the major protein component of HDL.[13] This modification impairs the anti-inflammatory properties of HDL and is associated with elevated levels in individuals with familial hypercholesterolemia.[13]
Experimental Protocols for the Study of 4-ONE
A central tenet of scientific progress is the ability to reliably and reproducibly investigate a molecule of interest. This section provides an overview of key experimental protocols for the synthesis, handling, and analysis of 4-ONE and its interactions.
Synthesis and Purification of this compound
Protocol:
-
Oxidation of 4-hydroxy-2(E)-nonenal diethyl acetal:
-
Dissolve 4-hydroxy-2(E)-nonenal diethyl acetal in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as activated manganese dioxide (MnO₂) or perform a Swern oxidation using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride.[14]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-oxo-2(E)-nonenal diethyl acetal.
-
-
Hydrolysis of the Diethyl Acetal:
-
Dissolve the crude 4-oxo-2(E)-nonenal diethyl acetal in a mixture of a suitable organic solvent (e.g., acetone) and an acidic aqueous solution (e.g., citric acid/HCl).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude 4-ONE by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure 4-ONE and confirm their purity by nuclear magnetic resonance (NMR) spectroscopy and/or mass spectrometry.
-
Note: Due to its instability, it is crucial to use the purified 4-ONE immediately or store it under an inert atmosphere at low temperatures for a very short period.
-
Assessment of 4-ONE Cytotoxicity
Rationale: Determining the cytotoxic potential of 4-ONE is fundamental to understanding its biological effects and for designing experiments with appropriate concentrations. The MTT assay is a widely used colorimetric method for assessing cell viability.
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment with 4-ONE:
-
Prepare fresh serial dilutions of 4-ONE in serum-free cell culture medium immediately before use.
-
Remove the growth medium from the cells and replace it with the medium containing different concentrations of 4-ONE. Include a vehicle control (medium with the solvent used to dissolve 4-ONE).
-
Incubate the cells with 4-ONE for the desired period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of 4-ONE relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of 4-ONE to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Analysis of 4-ONE-Protein Adducts by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of protein modifications, including those induced by 4-ONE.
Protocol Overview:
-
Sample Preparation:
-
In vitro adduction: Incubate the protein of interest with a defined concentration of 4-ONE under controlled conditions (buffer, temperature, time).
-
Cellular or tissue samples: Expose cells or tissues to 4-ONE, then lyse the cells and extract the proteins.
-
Reduction and Alkylation: Reduce disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the adducted proteins into smaller peptides using a protease with known cleavage specificity, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the complex mixture of peptides using reverse-phase liquid chromatography (LC). This separates peptides based on their hydrophobicity.
-
Mass Spectrometry:
-
The eluting peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer.
-
The mass spectrometer first performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Peptide ions of interest are then selected and fragmented (MS2 or tandem MS) by collision-induced dissociation (CID) or other fragmentation methods.
-
The m/z of the resulting fragment ions are measured.
-
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database using specialized software (e.g., Mascot, Sequest).
-
The software identifies peptides by matching the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database.
-
Modifications by 4-ONE are identified by searching for the expected mass shifts on specific amino acid residues (e.g., +154 Da for a Michael adduct).
-
The site of modification on the peptide can be determined by analyzing the fragmentation pattern.
-
Concluding Remarks and Future Directions
This compound is a highly reactive and biologically significant lipid peroxidation product. Its ability to covalently modify proteins and other biomolecules places it at the crossroads of cellular signaling and oxidative damage. The methodologies outlined in this guide provide a framework for researchers to delve deeper into the multifaceted roles of 4-ONE in health and disease.
Future research should focus on several key areas:
-
Elucidating the full spectrum of 4-ONE-modified proteins in different cellular contexts and disease models. This will require advanced proteomics approaches to identify novel targets and understand the functional consequences of these modifications.
-
Developing more sensitive and specific analytical methods for the detection and quantification of 4-ONE and its adducts in biological samples. This is crucial for establishing its role as a reliable biomarker.
-
Investigating the therapeutic potential of targeting 4-ONE-mediated pathways. This could involve the development of novel scavenger molecules or inhibitors of its formation.
By continuing to unravel the complex chemistry and biology of 4-ONE, the scientific community can pave the way for new diagnostic and therapeutic strategies for a range of oxidative stress-related diseases.
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The Janus Face of Oxidative Stress: A Technical Guide to the Biological Role of 4-Oxo-2-(E)-nonenal
For researchers, scientists, and drug development professionals, understanding the nuanced roles of molecules generated during oxidative stress is paramount. This guide provides an in-depth exploration of 4-Oxo-2-(E)-nonenal (ONE), a highly reactive lipid peroxidation product, moving beyond a simple catalog of its effects to a deeper analysis of its chemical biology, pathological implications, and the methodologies to interrogate its function.
The Genesis and Chemical Animus of this compound (ONE)
Under conditions of oxidative stress, cellular machinery is besieged by reactive oxygen species (ROS), leading to a cascade of damaging events. A primary target of this onslaught is the polyunsaturated fatty acids (PUFAs) embedded in cellular membranes. This process, termed lipid peroxidation, generates a host of reactive aldehydes, among which this compound (ONE) and its more extensively studied counterpart, 4-hydroxy-2-nonenal (HNE), are of significant biological interest.
ONE is a bifunctional electrophile, a chemical characteristic that defines its high reactivity and subsequent toxicity. Its structure, featuring both an α,β-unsaturated aldehyde and a ketone, provides two reactive centers susceptible to nucleophilic attack from cellular macromolecules. This dual reactivity underpins its potent ability to form adducts with and cross-link proteins, DNA, and lipids, thereby disrupting their normal function.[1][2] ONE can be generated through both non-enzymatic, free radical-mediated pathways and enzymatically via the action of cyclooxygenases (COXs) and lipoxygenases (LOXs).[2]
The detoxification of ONE within the cell is a critical process for mitigating its harmful effects. A primary route of detoxification involves conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). This leads to the formation of a unique thiadiazabicyclo-ONE-GSH adduct (TOG), which can be excreted and serves as a potential biomarker for ONE-induced oxidative stress.[2]
Molecular Mayhem: ONE's Adduction to Biomolecules and its Functional Ramifications
The electrophilic nature of ONE drives its adduction to various cellular components, leading to a wide range of functional consequences.
Protein Adduction: A Cascade of Dysfunction
Proteins are primary targets for ONE modification. The nucleophilic side chains of cysteine, histidine, lysine, and arginine residues readily react with ONE's electrophilic centers.[3] This adduction can lead to:
-
Enzyme Inactivation: Modification of active site residues can abolish catalytic activity.
-
Protein Cross-linking: The bifunctional nature of ONE allows it to bridge two different protein molecules or different sites within the same protein, leading to the formation of aggregates. This is particularly relevant in neurodegenerative diseases where protein aggregation is a key pathological feature.[1][4]
-
Disruption of Protein-Protein Interactions: Adduction can sterically hinder or alter the conformation of binding interfaces.
-
Altered Cellular Signaling: Modification of signaling proteins can lead to aberrant pathway activation or inhibition.
A chemoproteomic analysis has revealed four distinct types of ONE-derived protein modifications in cells: ketoamide and Schiff-base adducts with lysine, Michael adducts with cysteine, and a novel pyrrole adduct with cysteine.[5] Notably, these modifications can be reversible, suggesting a dynamic interplay between ONE adduction and cellular repair mechanisms.[5]
Genotoxicity: The Assault on Nucleic Acids
ONE can also form adducts with DNA and RNA, posing a threat to genomic integrity.[2] These adducts can interfere with DNA replication and transcription, potentially leading to mutations and contributing to the etiology of cancer.
Epigenetic Modifications
Emerging evidence suggests that ONE can directly impact the epigenome. Histones, the proteins responsible for packaging DNA into chromatin, are major targets for ONE modification. The formation of stable ketoamide adducts on lysine residues of histones can prevent nucleosome assembly, thereby altering chromatin structure and potentially influencing gene expression.[6]
Orchestrating Cellular Fate: ONE's Role in Signaling Pathways
The adduction of ONE to key signaling proteins can trigger a cascade of events that ultimately determine the cell's fate, pushing it towards survival, inflammation, or programmed cell death (apoptosis). While much of the detailed mechanistic work has been done with the related aldehyde HNE, the similarities in their reactivity allow for informed extrapolation.
Induction of Apoptosis
High concentrations of lipid aldehydes are potent inducers of apoptosis. The signaling pathways implicated in this process are complex and involve multiple interconnected cascades. Key pathways include:
-
Inhibition of Pro-Survival Signaling: HNE has been shown to inhibit the AKT signaling pathway, a central node in cell survival.[7] This inhibition leads to the de-repression of pro-apoptotic factors.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress and electrophilic adduction activate SAPKs such as c-Jun N-terminal kinase (JNK). Activated JNK can phosphorylate and modulate the activity of members of the Bcl-2 family of proteins, tipping the balance towards apoptosis.
-
Mitochondrial Dysfunction: ONE and HNE can directly target mitochondrial proteins, leading to increased mitochondrial ROS production, disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[8]
-
Caspase Activation: The convergence of these pathways ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell in an orderly fashion.[7]
Caption: ONE-induced apoptotic signaling cascade.
Fueling the Flames of Inflammation
Lipid peroxidation products are potent inflammatory mediators. ONE-modified HDL, for instance, has a reduced capacity to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[1] This suggests that ONE can contribute to the inflammatory milieu in diseases like atherosclerosis.
Pathological Manifestations of ONE-Induced Damage
The cumulative effects of ONE-induced molecular damage contribute to the pathogenesis of a wide array of diseases characterized by chronic oxidative stress.
| Disease Category | Specific Disease | Role of 4-Oxo-2-nonenal (ONE) and related aldehydes | Key Molecular Targets/Mechanisms |
| Cardiovascular Diseases | Atherosclerosis | Elevated levels of ONE-adducted HDL are found in patients with familial hypercholesterolemia. ONE promotes protein cross-linking in HDL, impairing its anti-inflammatory function.[1] | Apolipoprotein A-I (ApoA-I) |
| Heart Failure | Increased levels of HNE are observed in failing myocardium. HNE induces ROS production and intracellular Ca2+ overload in cardiomyocytes.[9] | Not specified for ONE | |
| Neurodegenerative Diseases | Alzheimer's Disease | HNE-protein adducts are elevated in the brain and body fluids of Alzheimer's patients, contributing to neuronal damage.[10] | Enzymes of glucose metabolism, mitochondrial proteins |
| Parkinson's Disease | ONE promotes the aggregation of α-synuclein, a key event in Parkinson's pathology.[4] | α-synuclein | |
| Metabolic Diseases | Type 2 Diabetes | HNE impairs insulin signaling and glucose uptake in skeletal muscle.[11] Lipid peroxidation products are elevated in diabetic patients and contribute to complications.[12][13][14] | Insulin signaling pathway components |
| Cancer | Various Cancers | The role of lipid peroxidation products is complex ("two-faced"). At lower levels, they can promote cell proliferation and metastasis, while at high concentrations, they can induce apoptosis in cancer cells.[15][16] | Signaling proteins regulating proliferation and apoptosis (e.g., AKT, JNK) |
Methodological Corner: Interrogating the Role of ONE
A robust understanding of ONE's biological role necessitates reliable and sensitive methods for its detection and the characterization of its interactions.
Experimental Workflow for Investigating ONE's Effects
Caption: A generalized experimental workflow for studying ONE.
Detailed Protocol: LC-MS/MS-Based Detection and Quantification of ONE-Protein Adducts
This protocol provides a framework for the identification of ONE-modified proteins and the specific sites of adduction.
I. Sample Preparation
-
Cell Lysis: Lyse ONE-treated or control cells in a buffer containing protease inhibitors. A common choice is RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Protein Precipitation: Precipitate proteins using a method like acetone or trichloroacetic acid (TCA) precipitation to remove interfering substances.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM). This step is crucial to prevent artificial disulfide bond formation and to ensure consistent peptide generation.
-
Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
II. Enrichment of ONE-Adducted Peptides (Optional but Recommended)
For complex samples, enrichment of modified peptides can significantly improve detection. This can be achieved using affinity purification with antibodies specific to ONE adducts or by using chemical probes that react with the aldehyde or ketone group of ONE.
III. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation: Separate the peptide mixture using reverse-phase high-performance liquid chromatography (HPLC) with a gradient of increasing organic solvent (typically acetonitrile). This separates peptides based on their hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS):
-
Full Scan (MS1): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all eluting peptides.
-
Fragmentation (MS2): The instrument selects the most abundant peptides from the MS1 scan and fragments them.
-
Fragment Ion Analysis: The m/z ratios of the fragment ions are measured.
-
IV. Data Analysis
-
Database Searching: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Identification of ONE Adducts: The search parameters should include the mass shift corresponding to the specific ONE adduct being investigated (e.g., +138 Da for a ketoamide adduct on lysine).
-
Site Localization: The software will analyze the fragment ion spectra to determine the specific amino acid residue that is modified.
-
Quantification: For quantitative proteomics experiments (e.g., using SILAC or label-free quantification), the relative abundance of the ONE-adducted peptides can be determined between different experimental conditions.
Future Perspectives and Unanswered Questions
While significant progress has been made in understanding the role of ONE in oxidative stress, several key areas warrant further investigation:
-
Specificity of ONE Adduction: What determines the specific protein targets of ONE in a cellular context? Is it simply a matter of protein abundance and residue accessibility, or are there more subtle regulatory mechanisms at play?
-
Reversibility and Repair: The discovery that ONE adducts can be reversible opens up new avenues of research into the cellular machinery responsible for removing these modifications. Identifying these "de-adducting" enzymes could provide novel therapeutic targets.
-
ONE-Specific Signaling Pathways: While much can be inferred from studies on HNE, a more detailed and direct elucidation of the signaling pathways specifically modulated by ONE is needed.
-
Therapeutic Targeting: Can we develop strategies to selectively inhibit the formation of ONE, enhance its detoxification, or block its interaction with key cellular targets?
References
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Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. PubMed Central. [Link]
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DNA Damage and Repair in Thyroid Physiology and Disease. Oxford Academic. [Link]
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A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed. [Link]
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4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. PubMed Central. [Link]
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Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid. PubMed Central. [Link]
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Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]
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4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. ResearchGate. [Link]
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Stable histone adduction by 4-oxo-2-nonenal: a potential link between oxidative stress and epigenetics. PubMed. [Link]
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The Appearance of 4-Hydroxy-2-Nonenal (HNE) in Squamous Cell Carcinoma of the Oropharynx. PubMed Central. [Link]
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Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders. PubMed. [Link]
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4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. PubMed. [Link]
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Lipid Oxidation Products on Inflammation-Mediated Hypertension and Atherosclerosis: A Mini Review. Frontiers. [Link]
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4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Taylor & Francis Online. [Link]
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4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells. PubMed Central. [Link]
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The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer. MDPI. [Link]
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Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders. ResearchGate. [Link]
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4-Hydroxy-2-nonenal induces calcium overload via the generation of reactive oxygen species in isolated rat cardiac myocytes. PubMed. [Link]
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Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spect. Ulster University's Research Portal. [Link]
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Review Article Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE). ScienceOpen. [Link]
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Chemoproteomics Reveals Chemical Diversity and Dynamics of 4-Oxo-2-nonenal Modifications in Cells. PubMed Central. [Link]
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Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. [Link]
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4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. Semantic Scholar. [Link]
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4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of -Synuclein and Phosphorylated. Semantic Scholar. [Link]
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Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction. MDPI. [Link]
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Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. PubMed Central. [Link]
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Lipid Peroxidation By-Product 4-Hydroxy-2-Nonenal (4-HNE) Induces Insulin Resistance in Skeletal Muscle through Both Carbonyl and Oxidative Stress. Oxford Academic. [Link]
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Detrimental Effects of Lipid Peroxidation in Type 2 Diabetes: Exploring the Neutralizing Influence of Antioxidants. PubMed Central. [Link]
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A Technical Guide to the Interaction of 4-Oxo-2-(E)-nonenal with Cellular Macromolecules
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Oxo-2-(E)-nonenal (ONE) is a highly reactive α,β-unsaturated aldehyde generated endogenously from the peroxidation of n-6 polyunsaturated fatty acids. Once considered merely a cytotoxic byproduct of oxidative stress, ONE is now recognized as a potent signaling molecule that exerts profound effects on cellular function through covalent modification of macromolecules. Its bifunctional electrophilic nature allows it to form adducts with proteins, DNA, and other nucleophiles, leading to a cascade of downstream events ranging from enzyme inhibition and genotoxicity to the activation of critical cytoprotective pathways. This guide provides an in-depth technical overview of the chemistry of ONE, its mechanisms of interaction with key cellular components, and the functional consequences of these interactions. Furthermore, it offers detailed, field-proven methodologies for researchers to investigate the multifaceted roles of ONE in cellular pathophysiology, providing a crucial framework for studies in toxicology, disease pathogenesis, and the development of novel therapeutic strategies.
Part 1: The Biochemical Genesis and Chemical Reactivity of this compound (ONE)
Under conditions of cellular oxidative stress, reactive oxygen species (ROS) can initiate a chain reaction of lipid peroxidation, primarily targeting polyunsaturated fatty acids (PUFAs) like linoleic and arachidonic acid within cell membranes.[1] This process leads to the formation of unstable lipid hydroperoxides, which subsequently decompose into a variety of reactive aldehydes. Among these, this compound (ONE) and 4-hydroxy-2-(E)-nonenal (HNE) are major, biologically significant products.[2]
The chemical structure of ONE is central to its high reactivity. It possesses two electrophilic centers: the C1 aldehyde and a C3 carbon within an α,β-unsaturated ketone system. This dual reactivity makes ONE a potent Michael acceptor, readily undergoing nucleophilic addition reactions with cellular macromolecules.[3] Studies have shown that ONE is significantly more reactive and neurotoxic than its more studied counterpart, HNE.[3] Specifically, ONE is 6 to 31 times more reactive with model proteins, a characteristic attributed to its rapid formation of Schiff bases with lysine residues and efficient Michael adduction with cysteine and histidine.[3]
Part 2: Covalent Modification of Cellular Macromolecules by ONE
The biological effects of ONE are predominantly mediated through its ability to form covalent adducts with nucleophilic centers in proteins and DNA.
Protein Adduction: Mechanisms and Functional Consequences
ONE reacts readily with the nucleophilic side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) residues in proteins.[1] The primary mechanism is Michael addition, where a nucleophile attacks the electrophilic C3 of the α,β-unsaturated system.[3] Additionally, the C1 aldehyde of ONE can react with lysine's primary amine to form a Schiff base, which can be either a transient or a stable modification.[3]
The consequences of ONE-protein adduction are profound and protein-specific:
-
Enzyme Inactivation: Many enzymes rely on critical cysteine or histidine residues within their active sites. Covalent modification of these residues by ONE often leads to irreversible enzyme inhibition. This can disrupt metabolic pathways, impair antioxidant defenses, and compromise cellular signaling.
-
Disruption of Protein Structure and Function: Adduction can alter a protein's conformation, leading to misfolding, aggregation, and loss of function. For example, ONE has been shown to be a highly potent protein cross-linker, inducing aggregation at concentrations 100-fold lower than HNE.[1]
-
Interference with Signaling Pathways: Modification of key signaling proteins can either activate or inhibit cellular pathways. A critical example, detailed in Part 3, is the modification of Keap1, which leads to the activation of the Nrf2 antioxidant response.
Table 1: Selected Protein Targets of α,β-Unsaturated Aldehydes and Functional Consequences
| Protein Target Category | Specific Examples | Site of Adduction (Residue) | Functional Consequence of Adduction | Reference(s) |
| Cytoskeletal Proteins | Tubulin, Vimentin, α-Actinin | Cysteine, Histidine | Disruption of cytoskeleton organization and integrity | [4] |
| Metabolic Enzymes | Aldolase A, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Histidine, Cysteine | Inhibition of glycolysis and energy metabolism | [4] |
| Chaperones/Stress Response | Heat Shock Proteins (HSPs) | Cysteine, Histidine, Lysine | Impairment of protein folding and degradation machinery | [4] |
| Signaling Proteins | Keap1, c-Jun N-terminal kinase (JNK) | Cysteine | Activation of Nrf2 antioxidant response, modulation of apoptosis | [5][6] |
| Peptides | Angiotensin II | N-terminus, Asp¹, Arg², His⁶ | Altered biological activity and cardiovascular signaling | [1] |
Note: Data is often for the class of reactive aldehydes, including the well-studied HNE, which shares targets with ONE.
DNA Adduction and Genotoxicity
Beyond proteins, ONE is also a genotoxic agent that reacts with DNA bases, particularly deoxycytidine and deoxyadenosine.[7] This reaction forms substituted etheno-DNA adducts, such as heptanone-etheno-2'-deoxycytidine (HεdC) and heptanone-etheno-2'-deoxyadenosine (HεdA).[7] These adducts are miscoding lesions that can lead to mutations during DNA replication if not repaired, contributing to genomic instability and potentially initiating carcinogenesis.[8] The formation of these DNA adducts has been confirmed in various human tissues, highlighting the potential role of endogenous lipid peroxidation in human disease.[7]
Part 3: ONE as a Modulator of Cellular Signaling Pathways
While high concentrations of ONE are unequivocally cytotoxic, at lower, pathophysiological concentrations, it acts as a signaling molecule, primarily through the targeted modification of sensor proteins that regulate cellular stress responses.
Activation of the Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant defense system. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor, Keap1, which facilitates its ubiquitination and proteasomal degradation.[9] Keap1 is a cysteine-rich protein that acts as a sensor for electrophiles and oxidants.[9]
ONE, as a potent electrophile, directly modifies specific sensor cysteine residues on Keap1 (e.g., C151).[6][9] This covalent adduction induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[10] These genes encode for Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCLC), bolstering the cell's capacity to neutralize ROS and detoxify electrophiles.[6]
Caption: The Keap1-Nrf2 signaling pathway activated by 4-Oxo-2-nonenal (ONE).
Part 4: Key Experimental Methodologies
Investigating the cellular impact of ONE requires robust and specific methodologies. The following protocols provide a framework for key experimental approaches.
Protocol: Detection of ONE-Protein Adducts by LC-MS/MS
Causality: This method is the gold standard for identifying specific protein targets of ONE and mapping the precise amino acid residues that are modified. It leverages the sensitivity and specificity of tandem mass spectrometry (MS/MS) to detect the mass shift caused by ONE adduction on tryptic peptides.
Methodology:
-
Cell/Tissue Treatment: Expose cultured cells (e.g., human monocytic THP-1 cells) or tissue homogenates to a physiologically relevant concentration of ONE (e.g., 1-10 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., ethanol or DMSO).
-
Protein Extraction and Lysis: Harvest cells and lyse in a buffer containing protease inhibitors (e.g., RIPA buffer). Quantify protein concentration using a BCA assay.
-
Protein Digestion:
-
Take 50-100 µg of protein per sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digest proteins overnight at 37°C with sequencing-grade trypsin (1:50 enzyme-to-protein ratio).
-
-
Peptide Desalting: Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that interfere with mass spectrometry.
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase nano-liquid chromatography (nano-LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]
-
Separate peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated MS/MS spectra against a protein sequence database (e.g., UniProt).
-
Specify the mass of the ONE adduct (+154.10 Da for a Michael adduct, or other values for different adduct types) as a variable modification on Cysteine, Histidine, and Lysine.
-
Validate identified adducted peptides based on high-confidence scores and manual inspection of the MS/MS spectra to confirm the presence of fragment ions that support the modification site.
-
Caption: Workflow for the mass spectrometric identification of ONE-protein adducts.
Protocol: Cellular Assay for Nrf2 Activation
Causality: This protocol quantifies the functional activation of the Nrf2 pathway in response to ONE. It relies on a reporter gene (e.g., luciferase) under the control of an ARE promoter, providing a direct readout of Nrf2 transcriptional activity.
Methodology:
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect cells with two plasmids: one containing the firefly luciferase gene driven by a promoter with multiple ARE repeats (pARE-Luc), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (e.g., pRL-TK) to serve as an internal control for transfection efficiency and cell viability.
-
-
Cell Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of ONE (e.g., 0.1 µM to 20 µM).
-
Include a vehicle control and a known Nrf2 activator as a positive control (e.g., sulforaphane).
-
Incubate for a period sufficient for gene transcription and protein expression (e.g., 16-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as "Fold Induction" by dividing the normalized luciferase activity of ONE-treated samples by that of the vehicle-treated control samples.
-
Plot the fold induction against the ONE concentration to generate a dose-response curve.
-
Conclusion and Future Directions
This compound is a paradigm of the dual nature of oxidative stress byproducts. It is both a potent cytotoxin that damages essential macromolecules and a critical signaling electrophile that activates robust protective mechanisms. Understanding the precise protein and DNA targets of ONE, the kinetics of adduct formation, and the downstream functional consequences is paramount for elucidating its role in diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular disease, and cancer.[11] The methodologies outlined in this guide provide a robust starting point for researchers to dissect these complex interactions. Future work should focus on developing more sensitive and specific probes for in vivo detection of ONE adducts and exploring therapeutic strategies aimed at either scavenging ONE or selectively modulating the signaling pathways it activates for therapeutic benefit.[12]
References
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Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2006). ResearchGate. Available at: [Link]
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A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. (2014). National Institutes of Health (NIH). Available at: [Link]
-
A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. (2007). PubMed. Available at: [Link]
-
4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. (2002). PubMed. Available at: [Link]
-
4-Hydroxy-2-nonenal: a critical target in oxidative stress? (2017). National Institutes of Health (NIH). Available at: [Link]
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Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid. (2011). National Institutes of Health (NIH). Available at: [Link]
-
Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. (2007). National Institutes of Health (NIH). Available at: [Link]
-
Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. (2020). MDPI. Available at: [Link]
-
Scavenging 4-Oxo-2-nonenal. (2015). National Institutes of Health (NIH). Available at: [Link]
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4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. (2015). National Institutes of Health (NIH). Available at: [Link]
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4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. (2015). MDPI. Available at: [Link]
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Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal in human autopsy tissues. (2010). PubMed. Available at: [Link]
-
4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. (2019). PubMed. Available at: [Link]
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (1998). PubMed. Available at: [Link]
-
Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins. (2013). PubMed. Available at: [Link]
-
Four-octyl itaconate activates Nrf2 cascade to protect osteoblasts from hydrogen peroxide-induced oxidative injury. (2020). PubMed. Available at: [Link]
-
Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. (N/A). Indigo Biosciences. Available at: [Link]
-
A method for detection of 4-hydroxy-2-nonenal adducts in proteins. (2011). Society for Redox Biology and Medicine. Available at: [Link]
-
Mass spectrometry for detection of 4-hydroxy-trans-2- onenal (HNE) adducts with peptides and proteins. (2013). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Michael Addition Reactions of 4-Oxo-2-(E)-nonenal
Foreword: The Significance of 4-Oxo-2-(E)-nonenal in Biological Chemistry and Drug Development
In the intricate landscape of cellular signaling and pathology, the role of reactive electrophiles derived from lipid peroxidation is of paramount importance. Among these, this compound (ONE) has emerged as a molecule of significant interest to researchers, scientists, and drug development professionals. As a product of the oxidation of ω-6 polyunsaturated fatty acids, ONE possesses a high degree of reactivity, far exceeding that of its more studied counterpart, 4-hydroxy-2-nonenal (HNE)[1]. This heightened reactivity translates to a greater potential for modifying biological macromolecules, thereby influencing a myriad of cellular processes and contributing to the pathophysiology of numerous diseases.
This guide provides a comprehensive technical overview of the Michael addition reactions of ONE, a key mechanism through which this lipid-derived electrophile exerts its biological effects. We will delve into the fundamental principles governing these reactions, explore the interactions of ONE with key biological nucleophiles, and provide practical insights into the experimental methodologies used to study these processes. It is our intent that this document will serve as a valuable resource for those seeking to understand and manipulate the complex chemistry of this compound in their research and development endeavors.
The Chemical Biology of this compound: A Highly Reactive Electrophile
This compound is an α,β-unsaturated aldehyde that is generated endogenously through the oxidative degradation of lipid hydroperoxides[2]. Its bifunctional nature, possessing both an aldehyde and a ketone moiety in conjugation with a double bond, makes it a potent electrophile, susceptible to nucleophilic attack.
The primary mechanism by which ONE interacts with biological molecules is the Michael addition, or conjugate addition, reaction. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system. The electron-withdrawing nature of the carbonyl groups renders the β-carbon electrophilic and thus a prime target for nucleophilic attack.
The Michael Addition Reaction: A Fundamental Mechanism of ONE Reactivity
The Michael addition of a nucleophile to ONE is a thermodynamically controlled process that results in the formation of a stable covalent bond. The general mechanism proceeds in a few key steps:
-
Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic β-carbon (C3) of the α,β-unsaturated system of ONE.
-
Formation of an Enolate Intermediate: This attack results in the formation of a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is then protonated to yield the final, stable Michael adduct.
The reactivity of nucleophiles towards ONE is a critical factor in determining the biological consequences of its formation. In a biological context, the most relevant nucleophiles are the side chains of amino acid residues within proteins and small molecules such as glutathione.
Visualizing the General Michael Addition Mechanism
Caption: General mechanism of the Michael addition reaction of a nucleophile with this compound.
Reactions with Thiol-Containing Nucleophiles: The Predominant Pathway
Thiols are among the most potent nucleophiles for Michael addition reactions with ONE, primarily due to the high nucleophilicity of the thiolate anion (RS⁻). The most significant biological thiols that react with ONE are the cysteine residues in proteins and the tripeptide glutathione (GSH).
Cysteine Adduction: A Key Post-Translational Modification
The reaction of ONE with cysteine residues in proteins is a critical post-translational modification that can alter protein structure and function. The reactivity of a particular cysteine residue is highly dependent on its local microenvironment, which influences its pKa. A lower pKa favors the formation of the more nucleophilic thiolate anion.
The reaction proceeds via a thia-Michael addition, where the thiolate anion of the cysteine residue attacks the β-carbon of ONE to form a stable thioether linkage.
Glutathione Conjugation: A Detoxification Pathway with Complex Chemistry
Glutathione is a major cellular antioxidant and plays a crucial role in the detoxification of electrophiles like ONE. The reaction of ONE with GSH is complex and can be catalyzed by glutathione S-transferases (GSTs). The process involves an initial attack of the γ-glutamate α-amino group of GSH at the C-1 aldehyde of ONE to form a Schiff base. This is followed by an intramolecular Michael addition of the cysteine thiol to the β-carbon. Subsequent intramolecular cyclizations and dehydrations lead to the formation of a stable thiadiazabicyclo-ONE-GSH adduct, known as TOG[3].
Visualizing the Thia-Michael Addition with Cysteine
Caption: Reaction of this compound with a lysine residue leading to a stable pyrrole adduct.
Quantitative Analysis of ONE Reactivity
Understanding the kinetics of ONE's reactions with different nucleophiles is crucial for predicting its biological fate and for designing effective therapeutic strategies. The reactivity of ONE is significantly higher than that of HNE.
| Nucleophile | Relative Reactivity with ONE | Second-Order Rate Constant (k₂) with HNE (M⁻¹s⁻¹) | Notes |
| Cysteine | ++++ | 1-50 [2] | The reactivity of ONE with cysteine is over 100-fold greater than that of HNE.[3] The thiolate form is the reactive species. |
| Histidine | ++ | ~0.02-0.2 | Reactivity is pH-dependent. |
| Lysine | + | ~0.001-0.01 | The primary amine can also form Schiff bases. |
| Glutathione | +++ | 1.3 | The rate constant for ONE with GSH is 145 M⁻¹s⁻¹. |
Analytical Strategies for the Characterization of ONE Adducts
The identification and characterization of ONE adducts in complex biological samples require a combination of sophisticated analytical techniques.
Chromatographic Separation
High-performance liquid chromatography (HPLC), particularly in a reverse-phase format, is essential for the separation of ONE adducts from unreacted starting materials and other components of a complex mixture.
Mass Spectrometry
Mass spectrometry is the cornerstone for the structural elucidation of ONE adducts.
-
Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the adducts.
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that are used to confirm the structure of the adduct and to identify the site of modification in peptides and proteins.[2][4] Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are common fragmentation techniques used for this purpose.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of purified ONE adducts, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Visualizing the Analytical Workflow
Caption: A typical workflow for the analysis of protein adducts of this compound.
Conclusion and Future Directions
The Michael addition reactions of this compound are fundamental to its role as a mediator of cellular signaling and a contributor to pathological processes. The high reactivity of ONE with biological nucleophiles, particularly cysteine, underscores its potential to induce significant alterations in the proteome.
Future research in this area will likely focus on the development of more sensitive and specific analytical methods for the detection and quantification of ONE adducts in vivo. Furthermore, a deeper understanding of the functional consequences of specific ONE-protein modifications will be crucial for the development of novel therapeutic strategies targeting diseases associated with lipid peroxidation and oxidative stress. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and important field.
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A Senior Application Scientist's Guide to 4-Oxo-2-(E)-nonenal Adducts with Cysteine and Lysine
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: The Genesis and Significance of 4-Oxo-2-(E)-nonenal (4-ONE)
In the landscape of cellular biochemistry, the process of lipid peroxidation stands as a critical event, particularly under conditions of oxidative stress. This chain reaction, involving the degradation of polyunsaturated fatty acids (PUFAs), gives rise to a plethora of reactive electrophilic aldehydes.[1][2] Among these, this compound (4-ONE) and its counterpart, 4-hydroxy-2-nonenal (4-HNE), are major products derived from the oxidation of omega-6 PUFAs like linoleic and arachidonic acid.[3] While 4-HNE has been extensively studied, 4-ONE is emerging as a significantly more reactive and potent molecule.[4][5]
4-ONE's heightened reactivity stems from its chemical structure, featuring two electrophilic centers: the C1 aldehyde and the C3 of the α,β-unsaturated system, making it a powerful agent for modifying biological macromolecules.[6] This guide provides an in-depth exploration of the adduction of 4-ONE with two of the most nucleophilic amino acid residues in proteins: cysteine and lysine. Understanding these interactions is paramount, as the resulting covalent modifications can profoundly alter protein structure and function, contributing to cellular dysfunction and the pathogenesis of numerous diseases.[7][8] Evidence suggests 4-ONE is not merely a byproduct of oxidative damage but an active participant and mediator of its downstream consequences.
Part 2: The Chemistry of Adduction: Mechanisms and Reactivity
The covalent modification of proteins by 4-ONE primarily occurs through two distinct chemical reactions targeting the nucleophilic side chains of cysteine and lysine. The choice of reaction pathway is dictated by the nature of the nucleophile and the electrophilic centers on the 4-ONE molecule.
Cysteine Adduction: The Michael Addition Pathway
The sulfhydryl group of a cysteine residue is a potent nucleophile that readily attacks the electrophilic C3 carbon of 4-ONE's α,β-unsaturated system. This reaction, known as a Michael addition or conjugate addition, results in a stable thioether linkage.
The reaction proceeds as follows:
-
Nucleophilic Attack: The thiolate anion (Cys-S⁻) of the cysteine side chain attacks the β-carbon (C3) of the double bond in 4-ONE.
-
Enolate Intermediate: This attack forms a transient enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen of the C4-keto group.
-
Protonation: The enolate is rapidly protonated by a proton source (e.g., water), yielding the final stable keto-aldehyde adduct.
This adduction results in a mass increase of 154 Da to the modified cysteine residue.[9] Studies comparing the reactivity of various amino acids have consistently shown that cysteine is the most reactive nucleophile towards both 4-HNE and 4-ONE, with reactivity following the order of Cys >> His > Lys.[9]
Caption: Mechanism of 4-ONE adduction to a cysteine residue via Michael addition.
Lysine Adduction: Schiff Base Formation and Subsequent Reactions
The primary amino group (ε-NH₂) of a lysine residue reacts with the C1 aldehyde group of 4-ONE to form a Schiff base, also known as an imine. This reaction is typically reversible.[4][10]
The mechanism involves:
-
Nucleophilic Addition: The lysine's amino group attacks the carbonyl carbon of the aldehyde on 4-ONE.
-
Carbinolamine Intermediate: This forms an unstable carbinolamine intermediate.
-
Dehydration: The carbinolamine rapidly dehydrates (loses a water molecule) to form the C=N double bond of the Schiff base.[11]
While Michael addition is the predominant reaction for cysteine, the fastest initial reaction of 4-ONE with proteins often involves Schiff base formation with lysine residues.[4] This initial adduct can be stabilized by reduction (e.g., using sodium cyanoborohydride in vitro) or can undergo further reactions in vivo.[12] It's important to note that lysine can also undergo Michael addition, but this reaction is kinetically less favorable than with cysteine.[4]
Caption: Mechanism of 4-ONE adduction to a lysine residue via Schiff base formation.
Comparative Reactivity: 4-ONE vs. 4-HNE
A crucial insight for researchers is that 4-ONE is significantly more reactive than 4-HNE. Studies have shown that 4-ONE reacts with model proteins 6 to 31 times faster than 4-HNE.[4] This enhanced reactivity makes 4-ONE a more potent modifier of proteins, even at lower concentrations. Furthermore, while both aldehydes modify cysteine, histidine, and lysine, 4-ONE also demonstrates reactivity towards arginine, a trait not significantly observed with 4-HNE.[9]
| Feature | 4-Oxo-2-nonenal (4-ONE) | 4-Hydroxy-2-nonenal (4-HNE) |
| Primary Adduction Product | Michael Adduct (Cys), Schiff Base (Lys) | Michael Adduct (Cys, His, Lys) |
| Mass of Michael Adduct | +154 Da | +156 Da |
| Relative Reactivity | High (6-31x faster than HNE)[4] | Moderate |
| Target Residues | Cys, His, Lys, Arg[3][9] | Cys, His, Lys[1][13] |
| Neurotoxicity | High (4-5x more toxic than HNE)[4] | Moderate |
Part 3: Analytical Strategies for Adduct Detection and Characterization
The identification and quantification of 4-ONE adducts within complex biological samples is a significant analytical challenge. Mass spectrometry (MS)-based proteomics has become the cornerstone for this work, offering the sensitivity and specificity required to pinpoint modification sites.[7]
Mass Spectrometry-Based Proteomics Workflow
A typical bottom-up proteomics workflow is employed to identify specific amino acid residues modified by 4-ONE. The expertise lies in understanding the nuances of sample preparation and data analysis.
Caption: A generalized workflow for the identification of 4-ONE protein adducts.
Key Experimental Considerations
-
Alkylation: Standard proteomics protocols use iodoacetamide (IAA) to alkylate free cysteine residues. It is critical to perform this step after the initial protein extraction to prevent the modification of native 4-ONE adducts. The 4-ONE Michael adduct on cysteine is stable and will not react with IAA.
-
Enzymatic Digestion: Trypsin, which cleaves C-terminal to lysine and arginine, is the most common protease. However, if a lysine residue is modified by a 4-ONE Schiff base, trypsin cleavage may be blocked. Using a complementary enzyme like Lys-C, which cleaves at lysine, or Arg-C can provide additional sequence coverage.[14]
-
MS Data Acquisition: High-resolution and high-accuracy mass spectrometers are essential. Data-dependent acquisition (DDA) is a standard method, but data-independent acquisition (DIA) can offer more comprehensive quantification of both modified and unmodified peptides.[15]
-
Database Searching: This is the most critical step. The mass of the 4-ONE Michael adduct (+154.1045 Da on Cys) and the reduced Schiff base adduct (+138.1045 Da on Lys, after reduction and dehydration) must be included as potential variable modifications in the search parameters. Specialized software can perform "open-mass searches" to find unexpected modifications.[16][17]
Protocol: In Vitro Adduction for Method Validation
To develop and validate analytical methods, creating positive controls via in vitro adduction is an invaluable step.
Objective: To covalently modify a model protein (e.g., Bovine Serum Albumin, BSA) with 4-ONE for use as a standard in MS analysis.
Materials:
-
Bovine Serum Albumin (BSA), fatty-acid free
-
4-Oxo-2-nonenal (4-ONE) stock solution (in ethanol or DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Cyanoborohydride (NaCNBH₃) (Optional, for Schiff base reduction)
-
PD-10 desalting columns
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 1 mg/mL.
-
4-ONE Addition: Add 4-ONE stock solution to the BSA solution to achieve a 10-fold molar excess of 4-ONE to protein. Causality Note: A molar excess ensures sufficient modification for easy detection. The reaction should be performed in a fume hood due to the reactive nature of 4-ONE.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. For time-course experiments, aliquots can be taken at various intervals.
-
(Optional) Reductive Amination: To stabilize Schiff base adducts on lysine, add NaCNBH₃ to a final concentration of 20 mM and incubate for an additional 1 hour at room temperature. Trustworthiness Note: This step converts the reversible imine to a stable secondary amine, facilitating its detection by MS.
-
Reaction Quenching & Cleanup: Remove excess, unreacted 4-ONE by passing the protein solution through a PD-10 desalting column, eluting with ammonium bicarbonate (50 mM, pH 8.0).
-
Verification: The adducted protein can be analyzed by SDS-PAGE (for shifts in molecular weight or aggregation) and subsequently processed through the standard proteomics workflow described above for MS analysis.
Part 4: Biological Implications and Future Directions
The adduction of proteins by 4-ONE is not a random process of damage but a specific event that can initiate or propagate disease pathology. 4-ONE is more neurotoxic than HNE and has been implicated in neurodegenerative diseases.[1][4] Its ability to rapidly modify proteins suggests a role in the acute phases of oxidative stress.
Key Biological Roles:
-
Enzyme Inactivation: Modification of cysteine or lysine residues within the active site of an enzyme can lead to complete loss of function.
-
Protein Cross-linking: As a bifunctional electrophile, 4-ONE can react with two different nucleophiles, leading to intra- or intermolecular protein cross-links. This contributes to the formation of protein aggregates, a hallmark of many age-related diseases.[8]
-
Disruption of Signaling: Modification of key proteins in signaling cascades (e.g., kinases, phosphatases) can dysregulate cellular communication.
-
Immunogenicity: Protein adducts can be recognized as foreign by the immune system, potentially triggering autoimmune responses.
The field is moving towards "adductomics," a systems-level approach to identify the complete set of proteins targeted by 4-ONE and other lipid aldehydes under specific pathological conditions. This research is crucial for identifying novel biomarkers for early disease detection and for developing therapeutic strategies aimed at preventing or reversing these damaging modifications.
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Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. ACS Publications. [Link]
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An In-Depth Technical Guide to the Cytotoxicity of 4-Oxo-2-(E)-nonenal in Diverse Cell Lines
Introduction
In the landscape of cellular biology and drug development, understanding the intricate mechanisms of cytotoxicity is paramount. Among the myriad of molecules implicated in cellular damage, reactive aldehydes generated from lipid peroxidation represent a critical class of endogenous cytotoxins. This guide focuses on 4-Oxo-2-(E)-nonenal (ONE), a highly reactive α,β-unsaturated aldehyde that emerges from the oxidative degradation of polyunsaturated fatty acids.[1][2] While structurally similar to its more extensively studied counterpart, 4-hydroxy-2-nonenal (HNE), emerging evidence indicates that ONE possesses a distinct and often more potent cytotoxic profile.[3]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It is designed to provide not only a comprehensive overview of the cytotoxic effects of ONE across various cell lines but also to offer practical, field-proven insights into the experimental design and methodologies required for its study. We will delve into the causal mechanisms behind ONE's reactivity, explore its impact on critical cellular pathways, and provide detailed, self-validating protocols to empower your research.
The Genesis and Reactive Nature of this compound
This compound is a secondary product of lipid peroxidation, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids within cellular membranes.[4] This cascade of events leads to the formation of lipid hydroperoxides, which are unstable and decompose to form a variety of aldehydes, including ONE and HNE.[2] The formation of ONE can occur through both non-enzymatic, free-radical mediated pathways and enzymatically through the action of oxygenases like cyclooxygenases (COXs) and lipoxygenases (LOs).[4]
The potent biological activity of ONE stems from its chemical structure. As a bifunctional electrophile, it possesses two primary sites for nucleophilic attack: the aldehyde carbonyl carbon and the β-carbon of the α,β-unsaturated system. This high reactivity allows ONE to readily form covalent adducts with cellular macromolecules, including proteins, DNA, and glutathione (GSH), thereby disrupting their normal function and leading to cellular dysfunction and, ultimately, cell death.[1][4] Notably, ONE is considered to be 4-5 times more neurotoxic than HNE at concentrations near the threshold of lethality, underscoring its significance as a potent cytotoxic agent.[5]
Mechanisms of ONE-Induced Cytotoxicity
The cytotoxicity of this compound is a multi-faceted process involving direct molecular damage and the dysregulation of key signaling pathways. Its high electrophilicity drives the formation of adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine, leading to protein carbonylation, loss of protein function, and the induction of cellular stress responses.[1][6]
Protein Adduction and Carbonyl Stress
The primary mechanism of ONE-induced toxicity is the covalent modification of proteins. This adduction can inhibit enzyme activity, disrupt protein-protein interactions, and trigger protein unfolding and aggregation. The accumulation of these damaged, carbonylated proteins leads to a state of "carbonyl stress," which overwhelms the cell's proteolytic machinery, such as the proteasome, and contributes to cellular demise.[4]
Induction of Oxidative Stress and Depletion of Antioxidant Defenses
While a product of oxidative stress itself, ONE can further exacerbate the cellular redox imbalance. It readily reacts with the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant, leading to its depletion. This process is often mediated by glutathione-S-transferases (GSTs).[7] The depletion of the cellular GSH pool compromises the cell's ability to detoxify other reactive species, rendering it more susceptible to oxidative damage.
Apoptosis and Cell Death Signaling
At sufficient concentrations, ONE is a potent inducer of apoptosis. While direct studies on ONE are still emerging, the well-characterized pathways induced by the structurally similar aldehyde, HNE, provide a strong predictive model. These pathways involve both intrinsic (mitochondrial) and extrinsic (death receptor) routes.
-
Intrinsic Pathway: ONE-induced cellular stress can lead to the activation of pro-apoptotic proteins like Bax, which translocate to the mitochondria, causing the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of initiator caspase-9 and subsequently, the executioner caspase-3.
-
Extrinsic Pathway: Evidence from HNE studies suggests that reactive aldehydes can modulate death receptor signaling, such as the Fas pathway, leading to the activation of caspase-8 and the downstream executioner caspases.[8]
-
Stress-Activated Protein Kinases (SAPKs): The formation of ONE-protein adducts is a cellular stress signal that can activate SAPK pathways, including the c-Jun N-terminal kinase (JNK) pathway.[8] Persistent activation of JNK is a known trigger for apoptosis.
The convergence of these pathways on executioner caspases, such as caspase-3, results in the systematic dismantling of the cell, characteristic of apoptosis.
Detailed Experimental Protocols
1. Assessment of Cell Viability via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of ONE. Include a vehicle control (medium with the same concentration of solvent, e.g., ethanol or DMSO, used to dissolve ONE).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Gently pipette to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated sample / Absorbance of control) * 100. Plot the percentage of viability against the log of ONE concentration to determine the IC50 value.
2. Assessment of Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this released enzyme, which is directly proportional to the level of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Reading: Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: To calculate the percentage of cytotoxicity, you must lyse a set of control wells to determine the maximum LDH release. Cytotoxicity (%) = [(Absorbance of treated sample - Absorbance of background) / (Absorbance of maximum LDH release - Absorbance of background)] * 100.
3. Detection of Apoptosis via Annexin V and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect these early apoptotic cells when conjugated to a fluorophore. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with ONE for the desired time (e.g., 6-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorophore-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
4. Measurement of Caspase-3 Activity
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay where a specific peptide substrate (e.g., DEVD-pNA) is cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) that can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding and Treatment: Treat cells with ONE in a multi-well plate as previously described.
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer provided with the assay kit. Incubate on ice.
-
Lysate Collection: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Results are often expressed as fold-change relative to the untreated control.
5. Detection of Protein Carbonylation via Western Blot
Principle: ONE adduction introduces carbonyl groups (aldehydes and ketones) onto protein side chains. These carbonyl groups can be derivatized with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety that can be detected immunologically using an anti-DNP antibody.
Protocol:
-
Protein Extraction: Lyse ONE-treated and control cells in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
DNPH Derivatization: Incubate an equal amount of protein from each sample with a DNPH solution. A negative control without DNPH should be included.
-
Neutralization: Stop the derivatization reaction by adding a neutralization buffer.
-
SDS-PAGE: Separate the derivatized proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the DNP moiety.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The resulting bands will show a smear or distinct bands representing the carbonylated proteins.
Conclusion
This compound is a potent cytotoxic aldehyde that warrants significant attention in the fields of toxicology, pharmacology, and drug development. Its high reactivity and ability to induce multiple cell death pathways underscore its importance in the pathophysiology of diseases associated with oxidative stress. While much can be inferred from the extensive research on HNE, further direct investigation into the specific cytotoxic profile and signaling cascades initiated by ONE is crucial.
The methodologies outlined in this guide provide a robust framework for a comprehensive investigation of ONE's cytotoxicity. By employing a combination of assays that assess metabolic health, membrane integrity, and the hallmarks of apoptosis, researchers can build a detailed picture of how this reactive aldehyde impacts different cell lines. As our understanding of ONE's biological roles continues to grow, so too will our ability to develop therapeutic strategies that can mitigate its damaging effects or, conversely, harness its cytotoxic potential for applications such as cancer therapy.
References
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Doorn, J. A., & Petersen, D. R. (2003). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical research in toxicology, 16(7), 893–899. [Link]
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Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702. [Link]
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Zhong, H., Yin, H., & Porter, N. A. (2014). The chemistry and biology of 4-oxo-2(E)-nonenal. Molecular nutrition & food research, 58(1), 19–30. [Link]
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Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free radical biology & medicine, 47(5), 469–484. [Link]
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Spitz, D. R., & Roberts, R. J. (1990). Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? Biochemical pharmacology, 40(3), 573–579. [Link]
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Gonzalez, C., & Hill, D. W. (2013). Effects of 4-Oxo-2-nonenal on biochemical properties of bovine heart mitochondria. Journal of food science, 78(1), C41–C47. [Link]
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Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Pool-Zobel, B. L., Lebert, J., Roerig, J., Glei, M., & Rechkemmer, G. (2000). Genotoxicity of 4-hydroxy-2-nonenal in human colon tumor cells is associated with cellular levels of glutathione and the modulation of glutathione S-transferase A4 expression by butyrate. Carcinogenesis, 21(10), 1847–1854. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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- 4. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Emergence of a Potent Lipid Electrophile: A Technical Guide to the Discovery and Initial Characterization of 4-Oxo-2-(E)-nonenal
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 4-Oxo-2-(E)-nonenal (4-ONE), a highly reactive α,β-unsaturated aldehyde born from lipid peroxidation. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver a narrative grounded in experimental logic and causality, offering field-proven insights into the significance and methodological considerations surrounding this critical molecule.
Introduction: Unveiling a New Player in Oxidative Stress
The landscape of lipidomics and oxidative stress is continually evolving, with new discoveries reshaping our understanding of cellular signaling and pathology. For decades, molecules like 4-hydroxy-2-(E)-nonenal (HNE) were the primary focus of research into the byproducts of lipid peroxidation. However, the identification and characterization of this compound (4-ONE) have unveiled a far more reactive and potentially more significant contributor to the pathophysiology of numerous diseases. This guide will illuminate the discovery of 4-ONE, detail its formation and chemical properties, and provide a comprehensive overview of the initial methodologies used to characterize this potent electrophile.
The Discovery and Genesis of this compound
The existence of 4-ONE as a significant product of lipid peroxidation was first definitively established through studies on the metal-ion-mediated decomposition of polyunsaturated fatty acid hydroperoxides.
A Product of Iron-Mediated Lipid Hydroperoxide Decomposition
The seminal work in this area demonstrated that the Fe(II)-mediated breakdown of 13-[S-(Z,E)]-9,11-hydroperoxyoctadecadienoic acid, a hydroperoxide of linoleic acid, yields a mixture of α,β-unsaturated aldehydes[1][2][3]. Among these, a major, relatively non-polar product was identified. Through rigorous chromatographic and mass spectrometric analysis, including the formation of its bis-oxime derivative, this compound was unequivocally identified as this compound[1][3]. This discovery was pivotal, as it confirmed that 4-ONE is not a minor byproduct but a major product of lipid hydroperoxide decomposition[2][3].
The Precursor Pathway: A Link to HNE
Further investigations into the decomposition process revealed a fascinating interplay between different reactive aldehydes. It was observed that 4-hydroperoxy-2-(E)-nonenal is an initial major product, which can then be converted to both 4-hydroxy-2-(E)-nonenal (HNE) and 4-ONE[1][2][3]. This suggests a branched pathway where the fate of the hydroperoxy-alkenal intermediate is a critical determinant of the resulting aldehyde profile.
PUFA [label="ω-6 Polyunsaturated Fatty Acids\n(e.g., Linoleic Acid, Arachidonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPO [label="Lipid Peroxidation\n(Enzymatic/Non-enzymatic)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPODE [label="13-hydroperoxyoctadecadienoic acid\n(13-HPODE)", fillcolor="#FBBC05", fontcolor="#202124"]; Fe2 [label="Fe²⁺", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPNE [label="4-Hydroperoxy-2-(E)-nonenal\n(HPNE)", fillcolor="#FBBC05", fontcolor="#202124"]; ONE [label="this compound\n(4-ONE)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; HNE [label="4-Hydroxy-2-(E)-nonenal\n(HNE)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
PUFA -> LPO [label="Oxidative Stress"]; LPO -> HPODE; HPODE -> Fe2 [dir=none]; Fe2 -> HPNE [label="Decomposition"]; HPNE -> ONE [label="Conversion"]; HPNE -> HNE [label="Reduction"]; }
Formation pathway of 4-ONE from ω-6 polyunsaturated fatty acids.
Intrinsic Reactivity: The Chemical Basis of 4-ONE's Potency
4-ONE's high biological activity stems from its unique molecular architecture. It is an α,β-unsaturated aldehyde containing a 4-keto group, which significantly enhances its electrophilic nature[4][5]. This makes it a potent Michael acceptor, readily forming covalent adducts with nucleophilic residues in biomolecules.
A Broad Spectrum of Molecular Targets
Unlike HNE, which primarily reacts with cysteine, histidine, and lysine residues, 4-ONE exhibits a broader reactivity profile that also includes arginine[1]. This expanded targeting capacity has profound implications for its ability to induce protein cross-linking and dysfunction. Furthermore, 4-ONE is highly reactive towards nucleobases, suggesting a significant potential for genotoxicity[1].
Comparative Reactivity
Experimental evidence indicates that 4-ONE is substantially more reactive than HNE. For instance, it can cross-link apolipoprotein A-I on HDL at concentrations 100-fold lower than HNE[1]. This heightened reactivity underscores its potential to drive pathological processes even at low physiological concentrations.
Methodologies for the Initial Characterization of 4-ONE
The elucidation of 4-ONE's identity and properties relied on a combination of analytical techniques. The following protocols are representative of the foundational methods employed.
In Vitro Generation of 4-ONE from Linoleic Acid Hydroperoxide
This protocol describes the generation of 4-ONE for initial characterization and reactivity studies.
Protocol 1: Fe(II)-Mediated Decomposition of 13-HPODE
-
Preparation of 13-HPODE: Prepare 13-[S-(Z,E)]-9,11-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid using a soybean lipoxygenase-based method. Purify the 13-HPODE using solid-phase extraction.
-
Decomposition Reaction: In a light-protected vessel, dissolve a known concentration of 13-HPODE in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Initiate the decomposition by adding a fresh solution of ferrous sulfate (FeSO₄) to achieve a final Fe(II) concentration that can be varied to study the product profile (e.g., low µM to mM range).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). Time-course experiments can be conducted to observe the formation and potential interconversion of products.
-
Reaction Quenching and Extraction: Stop the reaction by adding a chelating agent like EDTA and a lipid-soluble antioxidant such as butylated hydroxytoluene (BHT). Extract the lipid-soluble products using a solvent system like chloroform:methanol.
-
Analysis: Analyze the extracted products using HPLC with UV detection or LC-MS.
Analytical Detection and Quantification
The accurate detection and quantification of 4-ONE in complex biological matrices is a significant challenge.
Protocol 2: UPLC-PDA Method for 4-ONE Quantification
This protocol is adapted from a validated method for cooked meat and can be modified for other biological samples[5][6].
-
Sample Homogenization: Homogenize the tissue sample in an 80% ethanol solution containing 10% trichloroacetic acid (TCA) at pH 3.5.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and other insoluble material.
-
Supernatant Treatment: To an aliquot of the supernatant, add BHT and the chelating agent diethylenetriaminepentaacetic acid (DTPA) in methanol to prevent further oxidation.
-
Incubation and Protein Precipitation: Incubate the sample to ensure complete reaction and then cool on ice followed by centrifugation to precipitate any remaining proteins.
-
Filtration: Filter the final supernatant through a 0.45 µm syringe filter.
-
UPLC-PDA Analysis:
-
Column: ACQUITY UPLC BEH C18 (1.7 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile.
-
Detection: Monitor the eluent at a wavelength of 221 nm.
-
Quantification: Use a standard curve prepared from a certified 4-ONE standard.
-
| Parameter | Value | Reference |
| Linearity Range | 0.0032–10 ng/mL | [5] |
| Correlation Coefficient (R²) | ≥ 0.9993 | [5] |
| Limit of Detection (LOD) | 0.03 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.091 ng/mL | [5] |
| Intraday Precision (RSD) | < 2% | [5] |
| Interday Precision (RSD) | < 2% | [5] |
| Accuracy (Recovery) | 97.16% - 105.9% | [5] |
Table 1: Performance characteristics of a validated UPLC-PDA method for 4-ONE quantification.
Biological Significance and Cellular Fate
The high reactivity of 4-ONE translates into significant biological consequences. Its ability to modify proteins and DNA implicates it in a wide range of cellular dysfunctions and pathologies.
Protein Modification and Dysfunction
The formation of 4-ONE adducts on proteins can lead to altered enzyme activity, impaired protein folding, and the formation of cross-linked aggregates. These modifications have been observed in various disease states, including atherosclerosis, where 4-ONE adducts are found at elevated levels in high-density lipoprotein (HDL) from individuals with familial hypercholesterolemia[1].
Cellular Detoxification: The Glutathione Pathway
Cells possess enzymatic defense mechanisms to mitigate the harmful effects of reactive electrophiles. Glutathione (GSH) plays a crucial role in the detoxification of 4-ONE. Glutathione-S-transferase (GST) catalyzes the conjugation of GSH to 4-ONE[7]. Interestingly, this addition occurs primarily at the C-1 position of the α,β-unsaturated ketone, not the C-3 position of the aldehyde. This initial adduct then undergoes a series of intramolecular cyclizations and dehydrations to form a unique and stable thiadiazabicyclo-ONE-GSH adduct (TOG)[7]. The quantification of TOG can serve as a biomarker of 4-ONE formation during cellular oxidative stress.
ONE [label="this compound\n(4-ONE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Proteins\n(Cys, His, Lys, Arg)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA [label="DNA\n(Nucleobases)", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GST [label="GST", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="Protein Adducts &\nCross-links", fillcolor="#FBBC05", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#FBBC05", fontcolor="#202124"]; TOG [label="Thiadiazabicyclo-ONE-GSH\nAdduct (TOG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dysfunction [label="Cellular Dysfunction\n& Toxicity", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Detox [label="Detoxification", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
ONE -> Protein [label="Michael Addition"]; ONE -> DNA [label="Adduct Formation"]; Protein -> Adducts; DNA -> DNA_Adducts; Adducts -> Dysfunction; DNA_Adducts -> Dysfunction; ONE -> GST [dir=none]; GSH -> GST [dir=none]; GST -> TOG [label="Conjugation &\nCyclization"]; TOG -> Detox; }
Cellular interactions and fate of 4-ONE.
Conclusion and Future Directions
The discovery and initial characterization of this compound have marked a significant advancement in our understanding of the chemical mediators of oxidative stress. Its high reactivity and widespread formation from common dietary fatty acids position it as a key player in the pathogenesis of a multitude of diseases. For researchers and drug development professionals, a thorough understanding of 4-ONE's biochemistry and the analytical methods for its detection are paramount. Future research will undoubtedly focus on developing more sensitive and specific biomarkers of 4-ONE exposure, elucidating the full spectrum of its cellular targets and signaling roles, and exploring therapeutic strategies to mitigate its detrimental effects.
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Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2025). ResearchGate. [Link]
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Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. (n.d.). MDPI. [Link]
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Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation | Request PDF. (2000). ResearchGate. [Link]
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A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. (2007). PubMed. [Link]
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000). PubMed. [Link]
-
Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023). ResearchGate. [Link]
-
Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023). National Institutes of Health. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Research-Scale Synthesis of 4-Oxo-2-(E)-nonenal (4-ONE)
Introduction: The Significance of 4-Oxo-2-(E)-nonenal in Biomedical Research
This compound (4-ONE) is a highly reactive α,β-unsaturated ketoaldehyde that emerges from the oxidative degradation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids.[1][2] As a product of lipid peroxidation, 4-ONE is a critical biomarker and mediator of oxidative stress, implicated in a myriad of physiological and pathological processes. Its electrophilic nature allows it to readily form adducts with cellular nucleophiles, including proteins and DNA, thereby modulating their function and contributing to cellular dysfunction in various disease states.[3][4] The study of 4-ONE's biological effects is paramount in fields ranging from cardiovascular disease and neurodegeneration to cancer research.
Given its high reactivity and inherent instability, the availability of pure, well-characterized 4-ONE is often a limiting factor for in-depth research. Commercial sources can be costly, and the compound's integrity can be compromised during storage and shipping. Therefore, a reliable, in-house synthetic protocol is an invaluable asset for research laboratories. This guide provides a detailed, field-proven methodology for the synthesis, purification, and characterization of 4-ONE, designed to empower researchers with the capability to produce this critical molecule for their investigative needs.
Synthetic Strategy: A Two-Step Approach from a Stable Precursor
The synthesis of 4-ONE is challenging due to the presence of two reactive carbonyl functionalities and a conjugated double bond. The strategy outlined herein employs a robust two-step approach starting from the stable precursor, 4-hydroxy-2-(E)-nonenal diethyl acetal. This method offers excellent control over the selective oxidation of the allylic alcohol and subsequent deprotection to unveil the desired ketoaldehyde.
The overall synthetic workflow is depicted below:
Part 1: Synthesis of 4-Hydroxy-2-(E)-nonenal Diethyl Acetal
The synthesis of the starting material, 4-hydroxy-2-(E)-nonenal diethyl acetal, can be efficiently achieved via a cross-metathesis reaction between commercially available 1-octen-3-ol and acrolein diethyl acetal, catalyzed by a Grubbs' catalyst.[1] This reaction provides a direct and high-yielding route to the desired protected enal.
Experimental Protocol: Cross-Metathesis
| Reagent/Parameter | Quantity | Notes |
| 1-Octen-3-ol | 1.0 equiv. | Commercially available. |
| Acrolein diethyl acetal | 1.2 equiv. | Commercially available. |
| Grubbs' Catalyst (2nd Gen) | 1-2 mol% | Ensure an inert atmosphere. |
| Solvent | Dichloromethane (DCM) | Anhydrous. |
| Temperature | Reflux (40 °C) | |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add Grubbs' catalyst (2nd generation).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
To this solution, add 1-octen-3-ol followed by acrolein diethyl acetal via syringe.
-
Heat the reaction mixture to reflux (40 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (9:1 to 4:1) to afford 4-hydroxy-2-(E)-nonenal diethyl acetal as a colorless oil.
Part 2: Synthesis of this compound
This part of the synthesis involves a two-step process: the selective oxidation of the allylic alcohol to a ketone, followed by the acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality.
Chemical Reaction Mechanism
Experimental Protocol: Oxidation of 4-Hydroxy-2-(E)-nonenal Diethyl Acetal
The selective oxidation of the secondary allylic alcohol in the presence of the acetal is achieved using activated manganese dioxide (MnO₂).[5] MnO₂ is a mild and highly selective oxidizing agent for allylic and benzylic alcohols.
| Reagent/Parameter | Quantity | Notes |
| 4-Hydroxy-2-(E)-nonenal diethyl acetal | 1.0 equiv. | From Part 1. |
| Activated Manganese Dioxide (MnO₂) | 5-10 equiv. (by weight) | Commercially available or freshly prepared/activated. |
| Solvent | Dichloromethane (DCM) | Anhydrous. |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Dissolve 4-hydroxy-2-(E)-nonenal diethyl acetal in anhydrous DCM in a round-bottom flask.
-
Add activated MnO₂ in one portion. The reaction is heterogeneous.
-
Stir the resulting black suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 4:1). The product will be less polar than the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield crude this compound diethyl acetal, which can be used in the next step without further purification.
Experimental Protocol: Acidic Hydrolysis of this compound Diethyl Acetal
The final step is the deprotection of the acetal to reveal the aldehyde functionality. This is achieved under mild acidic conditions.[6]
| Reagent/Parameter | Quantity | Notes |
| This compound diethyl acetal | 1.0 equiv. | Crude from the previous step. |
| Solvent | Tetrahydrofuran (THF) / Water | 4:1 v/v |
| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | Catalytic amount (e.g., 0.1 equiv.). |
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Step-by-Step Procedure:
-
Dissolve the crude this compound diethyl acetal in a mixture of THF and water (4:1).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 3:1). The product, 4-ONE, is more polar than the starting acetal.
-
Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ONE.
Part 3: Purification and Characterization
Purification by Flash Column Chromatography
Crude 4-ONE is purified by flash column chromatography on silica gel.[7][8]
| Parameter | Specification |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 5:1 to 3:1) |
| Elution Monitoring | TLC with UV visualization and/or a potassium permanganate stain |
Procedure:
-
Prepare a silica gel column in a hexane:ethyl acetate (5:1) mixture.
-
Dissolve the crude 4-ONE in a minimal amount of DCM and load it onto the column.
-
Elute the column with the hexane:ethyl acetate mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing pure 4-ONE and concentrate under reduced pressure at low temperature (<30 °C) to obtain the purified product as a pale yellow oil.
Characterization
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum should be consistent with the structure of this compound. Key expected signals include a doublet for the aldehydic proton around δ 9.5-9.7 ppm, and characteristic signals for the vinyl protons in the α,β-unsaturated system.[3]
-
Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak corresponding to the mass of 4-ONE (C₉H₁₄O₂), m/z = 154.10.
Part 4: Safe Handling and Storage
This compound is a reactive and potentially hazardous compound. Appropriate safety precautions must be taken during its synthesis and handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[9]
-
Storage: 4-ONE is prone to polymerization and oxidation. For short-term storage, it should be kept as a solution in an inert solvent (e.g., ethanol or acetonitrile) at -20 °C under an argon or nitrogen atmosphere.[11] For long-term storage, it is best stored neat at -80 °C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
References
-
Soulère, L., Queneau, Y., & Doutheau, A. (2007). An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds. Chemistry and Physics of Lipids, 150(2), 239-243. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702. [Link]
-
Poli, G., Schaur, R. J., Siems, W. G., & Leonarduzzi, G. (2008). 4-Hydroxynonenal: a membrane lipid peroxidation product of medicinal interest. Medicinal research reviews, 28(4), 569–631. [Link]
-
TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702. [Link]
-
Jaganjac, M., Zarkovic, N., & Zarkovic, K. (2019). 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways. International journal of molecular sciences, 20(21), 5469. [Link]
-
Schaur, R. J. (2003). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Molecular aspects of medicine, 24(4-5), 149–159. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Kresge, A. J., & Young, D. P. (1972). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Journal of the American Chemical Society, 94(18), 6330–6334. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. [Link]
- Google Patents. (n.d.). US5527969A - Process for preparing acetaldehyde diethyl acetal.
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. [Link]
-
JoVE. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
- 1. An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H14O2 | CID 6445537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. nanotrun.com [nanotrun.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-OXO-2-HEXENAL - Safety Data Sheet [chemicalbook.com]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. fishersci.com [fishersci.com]
Purifying a Reactive Aldehyde: Application Notes and Protocols for Synthetic 4-Oxo-2-(E)-nonenal
Introduction: The Challenge of Purity with 4-Oxo-2-(E)-nonenal
This compound (ONE) is a highly reactive α,β-unsaturated keto-aldehyde that plays a significant role in cellular signaling and oxidative stress. As a product of lipid peroxidation, its biological activities are of profound interest to researchers in fields ranging from neurodegenerative diseases to cancer biology.[1][2] The inherent reactivity of ONE, which makes it a potent biological effector, also presents a considerable challenge for its synthesis and purification.[3] Ensuring high purity of synthetic ONE is paramount for obtaining reproducible and reliable experimental results, as even minor impurities can significantly impact biological assays.
This comprehensive guide provides detailed application notes and protocols for the purification of synthetic this compound. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the principles and practical aspects of isolating this reactive molecule. We will explore various purification strategies, from initial work-up to high-resolution chromatographic techniques, with a focus on preserving the integrity of this labile compound.
Understanding the Starting Material: Impurities in Crude Synthetic ONE
A common synthetic route to ONE involves the oxidation of a protected precursor, such as 4-hydroxy-2-(E)-nonenal diethyl acetal, followed by acidic hydrolysis.[4] This process can introduce a variety of impurities into the crude product, including:
-
Unreacted starting materials: Residual 4-hydroxy-2-(E)-nonenal diethyl acetal.
-
Oxidation byproducts: Over-oxidized products or side-reaction products.
-
Hydrolysis byproducts: Impurities generated during the deprotection step.
-
Solvents and reagents: Residual solvents and traces of reagents used in the synthesis.
Given the reactivity of the aldehyde and ketone functionalities, as well as the conjugated double bond, purification methods must be chosen carefully to avoid degradation or isomerization of the target molecule.
Purification Strategy Overview
A multi-step purification strategy is often the most effective approach for obtaining high-purity ONE. This typically involves an initial work-up to remove bulk impurities, followed by one or more chromatographic steps for fine purification.
Figure 1: A generalized workflow for the purification of synthetic this compound.
Part 1: Initial Work-up and Optional Bisulfite Extraction
Rationale
The initial work-up aims to remove water-soluble impurities and residual acids or bases from the reaction mixture. An optional but highly effective subsequent step for purifying aldehydes is a sodium bisulfite extraction. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a mild base.
Protocol 1: Aqueous Work-up
-
Quenching the Reaction: After the synthesis is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Water.
-
Brine (saturated aqueous sodium chloride solution) to reduce the water content in the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ONE.
Protocol 2: Sodium Bisulfite Extraction for Aldehyde Purification
This protocol is adapted from established methods for aldehyde purification.
-
Adduct Formation: Dissolve the crude ONE in a minimal amount of a water-miscible organic solvent like methanol or ethanol. Add this solution to a saturated aqueous solution of sodium bisulfite with vigorous stirring. The formation of the bisulfite adduct may result in a precipitate.
-
Separation of Impurities: Extract the aqueous mixture with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-aldehydic impurities.
-
Regeneration of ONE: Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute base to the aqueous layer containing the bisulfite adduct until the solution is basic. This will regenerate the free aldehyde.
-
Extraction of Pure ONE: Extract the regenerated ONE from the aqueous layer using a fresh portion of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the partially purified ONE.
Part 2: Flash Column Chromatography
Rationale
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. For ONE, silica gel is the stationary phase of choice. The mobile phase, a mixture of non-polar and polar organic solvents, is carefully selected to achieve good separation between ONE and its impurities. ONE, being a moderately polar compound, will elute after non-polar impurities but before more polar impurities like any unreacted hydroxy-precursor.
Protocol 3: Silica Gel Flash Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude or partially purified ONE in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the ONE. The optimal solvent gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of ONE using TLC.
-
Visualize the TLC plates under UV light (ONE is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
-
Pooling and Concentration:
-
Combine the fractions containing pure ONE.
-
Remove the solvent under reduced pressure to obtain the purified product. A purity of >99% can often be achieved with this method.[4]
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Elution Monitoring | Thin-Layer Chromatography (TLC) | Provides a quick and effective way to track the separation. |
| Purity Assessment | 1H NMR Spectroscopy | Confirms the structure and assesses the purity of the final product.[4] |
Part 3: Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Rationale
For the highest possible purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. This technique is particularly effective for separating closely related impurities that may co-elute during normal-phase column chromatography.
Figure 2: Workflow for the preparative HPLC purification of this compound.
Protocol 4: Preparative Reverse-Phase HPLC
-
System Preparation:
-
Equilibrate the preparative RP-HPLC system, equipped with a C18 column, with the initial mobile phase composition.
-
-
Mobile Phase:
-
A common mobile phase system is a gradient of water (A) and acetonitrile (B), both of which may contain a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the ONE sample from the column chromatography step in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Elution:
-
Inject the sample onto the column.
-
Run a linear gradient from a lower to a higher concentration of the organic solvent (e.g., 30% to 90% acetonitrile over 30 minutes). The exact gradient will need to be optimized based on analytical HPLC runs.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at a wavelength where ONE absorbs (typically around 225 nm).
-
Collect fractions corresponding to the main peak of ONE.
-
-
Purity Analysis and Product Recovery:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the highly purified ONE.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-bonded Silica | Provides excellent separation for moderately non-polar compounds. |
| Mobile Phase | Water/Acetonitrile Gradient | A versatile and widely used solvent system for RP-HPLC. |
| Detection | UV at ~225 nm | The conjugated system in ONE allows for sensitive UV detection. |
| Purity Confirmation | Analytical HPLC, Mass Spectrometry | Ensures the final product meets the required purity standards. |
Part 4: Crystallization - A Challenging but Rewarding Approach
Rationale
Crystallization can be a powerful purification technique, yielding highly pure material if successful. However, for a medium-chain aldehyde like ONE, which may be an oil at room temperature, inducing crystallization can be challenging. Success often depends on achieving a very high initial purity and finding the right solvent system.
Protocol 5: Low-Temperature Crystallization (Conceptual)
-
Solvent Selection:
-
Based on the principle of "like dissolves like," a non-polar solvent in which ONE is soluble at room temperature but sparingly soluble at low temperatures would be ideal. Hexane or a mixture of hexane and a slightly more polar solvent could be a starting point.
-
-
Procedure:
-
Dissolve the highly purified ONE in a minimal amount of the chosen solvent at room temperature.
-
Slowly cool the solution in a controlled manner (e.g., in a refrigerator or a programmable cooling bath).
-
If crystals form, they can be isolated by cold filtration.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal (if available) may induce crystallization.
-
Handling and Storage of Purified this compound
Due to its reactivity, purified ONE should be handled with care. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. It is typically supplied and stored in a solvent such as ethanol to improve stability.
Conclusion
The purification of synthetic this compound requires a systematic approach that takes into account the compound's inherent reactivity. A combination of a preliminary work-up, flash column chromatography, and preparative HPLC is a robust strategy to achieve high purity. While crystallization remains a challenging option, it holds the potential for yielding exceptionally pure material. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully purify this important biological aldehyde, thereby ensuring the integrity and reliability of their subsequent investigations.
References
- Uchida, K. (2000). Role of reactive aldehyde in cardiovascular diseases. Free Radical Biology and Medicine, 28(12), 1685–1696.
- A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. (2014). Journal of the American Chemical Society, 136(33), 11864-11866.
- Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000). Chemical Research in Toxicology, 13(9), 889-896.
- The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. (2008). Redox Biology, 1(1), 145-152.
- Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation.
- At excess physiological levels, ROS present in the neuronal cell membrane can also initiate the lipid peroxidation of polyunsaturated fatty acids leading to the formation of reactive aldehydes including 4-oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE).
- Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI.
- A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. (2007). Chemical Research in Toxicology, 20(7), 1079-1091.
- Scavenging 4-Oxo-2-nonenal. (2015). Chemical Research in Toxicology, 28(10), 1933-1940.
- Purification of aldehyde-ketone mixtures.
- Synthesis of the α,β-unsaturated Aldehyde. The Royal Society of Chemistry.
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Purification of the active peptides by silica gel TLC in the 2–4 BV...
- Optimization of crystallization conditions for biological macromolecules. PMC.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Semantic Scholar.
- Guide for crystalliz
- Solutions for chromatography and purific
- Medium chain fatty acids: extraction, isolation, purification, bioactive properties and application.
- Sample Preparation for Crystalliz
- Protein XRD Protocols - Crystalliz
- Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. YouTube.
- Silica Gel |Purification of Peptides.
- Further study on the one-pot synthesis of (E)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Oxo-2-(E)-nonenal using LC-MS/MS
Introduction: The Significance of 4-Oxo-2-(E)-nonenal (4-ONE) in Oxidative Stress
This compound (4-ONE) is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acids.[1] As a downstream product of oxidative stress, 4-ONE is implicated in a variety of pathophysiological processes due to its ability to form covalent adducts with nucleophilic sites on proteins, DNA, and lipids, leading to cellular dysfunction and cytotoxicity. The quantification of 4-ONE in biological matrices is therefore a critical tool for researchers in fields ranging from toxicology and pharmacology to clinical diagnostics, providing a valuable biomarker for assessing oxidative damage.
This application note provides a comprehensive and validated protocol for the sensitive and selective quantification of 4-ONE in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein addresses the inherent challenges of analyzing reactive aldehydes, such as their instability and low endogenous concentrations, through a robust workflow encompassing sample preparation, chemical derivatization, and optimized LC-MS/MS detection.
Principle of the Method: Derivatization and LC-MS/MS Detection
The accurate quantification of 4-ONE by LC-MS/MS is predicated on a multi-step analytical workflow designed to ensure stability, sensitivity, and selectivity.
Chemical Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): Due to its high reactivity and potential for poor chromatographic performance, 4-ONE is derivatized with 2,4-dinitrophenylhydrazine (DNPH).[2] This reaction targets the carbonyl group of 4-ONE, forming a stable and more readily ionizable hydrazone derivative (4-ONE-DNPH). This derivatization step is crucial for enhancing the sensitivity and specificity of the LC-MS/MS analysis.
Liquid Chromatography (LC) Separation: The derivatized sample is then subjected to reverse-phase liquid chromatography. A C18 stationary phase is employed to separate the 4-ONE-DNPH derivative from other matrix components and potential isomers, ensuring that only the analyte of interest enters the mass spectrometer at a specific retention time.
Tandem Mass Spectrometry (MS/MS) Detection: Following chromatographic separation, the 4-ONE-DNPH derivative is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method involves monitoring a specific precursor-to-product ion transition for the 4-ONE-DNPH derivative, providing exceptional sensitivity and minimizing interferences from the complex biological matrix. Quantification is achieved by comparing the analyte response to a calibration curve generated from standards of known concentrations, with the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.
Experimental Workflow
Caption: Overall workflow for the quantification of 4-ONE.
Detailed Protocols
Materials and Reagents
-
This compound (4-ONE) standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Stable isotope-labeled 4-ONE internal standard (e.g., ¹³C₃-4-ONE)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Solid Phase Extraction (SPE) cartridges (C18, e.g., 100 mg, 1 mL)
-
Phosphate buffered saline (PBS), pH 7.4
Protocol 1: Sample Preparation
For Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the stable isotope-labeled internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for SPE cleanup.
For Tissue Samples:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS containing an antioxidant cocktail (e.g., butylated hydroxytoluene).
-
Homogenize the tissue on ice using a bead beater or probe sonicator.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed with protein precipitation as described for plasma samples (steps 2-6), adjusting volumes proportionally if necessary.
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the derivatization solution.
Protocol 2: DNPH Derivatization
-
Prepare a fresh DNPH derivatization solution by dissolving DNPH in acetonitrile containing 0.5% (v/v) concentrated hydrochloric acid to a final concentration of 2 mg/mL.
-
To the reconstituted sample extract from the SPE step, add 50 µL of the DNPH solution.
-
Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
After incubation, add 50 µL of LC-MS grade water to quench the reaction.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 4-ONE-DNPH: m/z 333.1 → 163.0¹³C₃-4-ONE-DNPH (IS): m/z 336.1 → 163.0 |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Note: The proposed MRM transition for 4-ONE-DNPH is based on the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion resulting from the cleavage of the dinitrophenyl group. These transitions should be confirmed and optimized by infusing a standard solution of the derivatized analyte.
Data Analysis and Quantification
Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the 4-ONE-DNPH derivative to the stable isotope-labeled internal standard against the corresponding concentrations of the calibrators. The concentration of 4-ONE in the unknown samples is then determined from this calibration curve.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability and accuracy. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no signal for 4-ONE-DNPH | Incomplete derivatization, degradation of 4-ONE during sample preparation, poor ionization. | Prepare fresh DNPH solution. Ensure all sample preparation steps are performed on ice and quickly. Optimize MS source parameters. |
| High background or interfering peaks | Matrix effects, contamination from reagents or labware. | Optimize SPE cleanup. Use high-purity solvents and reagents. Include a blank sample in each run to identify sources of contamination. |
| Poor peak shape | Column degradation, inappropriate mobile phase, sample solvent mismatch. | Use a guard column. Ensure mobile phases are properly prepared and degassed. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Inconsistent internal standard response | Inaccurate pipetting, degradation of the internal standard, ion suppression. | Use calibrated pipettes. Verify the stability of the internal standard stock solution. Evaluate and minimize matrix effects. |
Conclusion
This application note provides a detailed and robust protocol for the quantification of the critical oxidative stress biomarker, this compound, in biological matrices using LC-MS/MS. By incorporating a strategic derivatization step and a highly selective detection method, this workflow offers the sensitivity and reliability required for demanding research and development applications. Adherence to the outlined procedures and validation guidelines will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of the role of lipid peroxidation in health and disease.
References
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702. [Link]
-
Andreoli, R., Manini, P., Corradi, M., Mutti, A., & Niessen, W. M. (2003). Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(7), 637–645. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. [Link]
-
Agilent Technologies. (2023). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Application Note. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Jia, L., Liu, Y., & Wang, C. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1180, 122883. [Link]
Sources
Application Note & Protocol: 4-Oxo-2-(E)-nonenal (4-ONE) Adducts Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases. Lipid peroxidation, the oxidative degradation of lipids, is a primary consequence of oxidative stress, leading to the formation of a variety of reactive aldehydes.[1][2] Among these, 4-Oxo-2-(E)-nonenal (4-ONE) and 4-hydroxy-2-nonenal (4-HNE) are major α,β-unsaturated aldehydes derived from the peroxidation of ω-6 polyunsaturated fatty acids like arachidonic and linoleic acids.[3][4]
4-ONE is a highly reactive electrophile due to its α,β-unsaturated aldehyde structure.[5] This reactivity allows it to readily form covalent adducts with nucleophilic side chains of amino acid residues in proteins, primarily Cysteine (Cys), Histidine (His), and Lysine (Lys).[4][6] The formation of these 4-ONE-protein adducts can alter protein structure and function, leading to cellular dysfunction, disruption of signaling pathways, and contributing to the pathology of various conditions including atherosclerosis, neurodegenerative diseases, and cancer.[4][5][6] Consequently, the quantification of 4-ONE adducts serves as a crucial biomarker for assessing the extent of lipid peroxidation and oxidative damage in biological samples.[5]
This document provides detailed instructions for the this compound (4-ONE) Adducts Competitive ELISA Kit, a sensitive immunoassay for the quantitative determination of 4-ONE-protein adducts in a variety of sample types.
Assay Principle
This kit is a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is ideal for the detection of small molecules, like 4-ONE adducts, which cannot be simultaneously bound by two different antibodies as in a traditional sandwich ELISA.[7][8][9]
The principle is based on the competition between 4-ONE adducts present in the sample and a fixed amount of 4-ONE conjugated to a carrier protein (4-ONE-Tracer) for a limited number of binding sites on a specific anti-4-ONE antibody.
The microplate wells are pre-coated with a capture antibody. The sample, standards, and the 4-ONE-Tracer are added to the wells. During incubation, the anti-4-ONE antibody binds to either the 4-ONE adducts in the sample or the 4-ONE-Tracer. The amount of 4-ONE-Tracer that binds to the antibody is inversely proportional to the concentration of 4-ONE adducts in the sample. After a washing step to remove unbound components, a secondary antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the captured anti-4-ONE antibody. A final wash is followed by the addition of a chromogenic substrate. The HRP enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color, measured spectrophotometrically at 450 nm, is inversely proportional to the concentration of 4-ONE adducts in the original sample.
Materials & Reagents
Kit Components
| Component | Quantity | Storage |
| 4-ONE Coated Microplate (96 wells) | 1 plate | 2-8°C |
| 4-ONE Standard | 1 vial, lyophilized | -20°C |
| Anti-4-ONE Antibody | 1 vial | 2-8°C |
| HRP-Conjugated Secondary Antibody | 1 vial | 2-8°C |
| 10X Wash Buffer | 1 bottle | 2-8°C |
| Assay Diluent | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C (Protect from light) |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealer | 2 sheets | Room Temperature |
Materials Required But Not Supplied
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Graduated cylinders
-
Reagent reservoirs
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Absorbent paper for blotting
Reagent Preparation
Expertise Insight: Proper reagent preparation is critical for assay performance. Allow all reagents to equilibrate to room temperature for at least 30 minutes before use to ensure consistent reaction kinetics.[10]
-
1X Wash Buffer: Dilute the 10X Wash Buffer 1:10 with deionized water. For example, add 50 mL of 10X Wash Buffer to 450 mL of deionized water to prepare 500 mL of 1X Wash Buffer. Mix gently to avoid foaming. Store at 2-8°C.
-
4-ONE Standard Curve:
-
Reconstitute the lyophilized 4-ONE Standard with the volume of Assay Diluent specified on the vial label to create the stock solution.
-
Label a set of microcentrifuge tubes S1 through S7.
-
Perform a serial dilution as shown in the table below. Use the Assay Diluent for all dilutions. Mix each tube thoroughly before the next transfer. The Assay Diluent serves as the zero standard (S0).
-
| Tube | Preparation | Concentration |
| S1 | Stock Solution | (e.g., 1000 ng/mL) |
| S2 | 500 µL of S1 + 500 µL Assay Diluent | 500 ng/mL |
| S3 | 500 µL of S2 + 500 µL Assay Diluent | 250 ng/mL |
| S4 | 500 µL of S3 + 500 µL Assay Diluent | 125 ng/mL |
| S5 | 500 µL of S4 + 500 µL Assay Diluent | 62.5 ng/mL |
| S6 | 500 µL of S5 + 500 µL Assay Diluent | 31.25 ng/mL |
| S7 | 500 µL of S6 + 500 µL Assay Diluent | 15.63 ng/mL |
| S0 | Assay Diluent | 0 ng/mL |
-
Anti-4-ONE Antibody: Prepare the working solution by diluting the antibody concentrate in Assay Diluent as specified on the vial label. Prepare only the amount needed for the experiment.
-
HRP-Conjugated Secondary Antibody: Prepare the working solution by diluting the HRP conjugate in Assay Diluent as specified on the vial label. Prepare only the amount needed for the experiment.
-
Sample Preparation:
-
Serum/Plasma: Collect samples and centrifuge to remove particulates. Samples may need to be diluted in Assay Diluent to fall within the standard curve range. A pilot experiment is recommended to determine the optimal dilution factor.
-
Cell Lysates/Tissue Homogenates: Prepare lysates/homogenates in a non-denaturing lysis buffer. Centrifuge to pellet cellular debris. Determine the total protein concentration using a standard protein assay (e.g., BCA). Dilute samples in Assay Diluent to a consistent protein concentration and to ensure the 4-ONE adduct level is within the assay's dynamic range.
-
Assay Protocol
Trustworthiness Insight: To ensure the validity of the results, it is imperative to run standards, samples, and controls in duplicate or triplicate. This practice helps to identify and mitigate the impact of pipetting errors and ensures the precision of the assay.[11]
-
Prepare the Plate: Determine the number of wells required for standards, samples, and controls.
-
Add Standards and Samples: Pipette 50 µL of each standard (S0-S7) and diluted sample into the appropriate wells.
-
Add Primary Antibody: Add 50 µL of the diluted Anti-4-ONE Antibody to each well.
-
First Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C or 2 hours at room temperature.
-
First Wash: Aspirate the contents of the wells. Wash the plate 3 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on a stack of clean paper towels to remove any residual buffer.
-
Add HRP-Conjugate: Add 100 µL of the diluted HRP-Conjugated Secondary Antibody to each well.
-
Second Incubation: Cover the plate with a new plate sealer and incubate for 1 hour at room temperature.
-
Second Wash: Repeat the wash step as described in step 5, but perform a total of 5 washes.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
The concentration of 4-ONE adducts is determined by creating a standard curve.
-
Calculate Average OD: Calculate the average OD for each set of duplicate/triplicate standards, controls, and samples.
-
Calculate Percent Binding (%B/B0): The zero standard (S0) represents the maximum binding (B0). Calculate the percentage of binding for each standard and sample using the following formula:
%B/B0 = (Average OD of Standard or Sample / Average OD of Zero Standard (S0)) * 100
-
Generate Standard Curve: Plot the %B/B0 (Y-axis) against the corresponding concentration of the 4-ONE standards (X-axis) on a semi-logarithmic scale. A sigmoidal curve is expected. A four-parameter logistic (4-PL) curve fit is recommended for best results.
-
Determine Sample Concentration: Interpolate the %B/B0 of each sample on the standard curve to determine its concentration.
-
Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of 4-ONE adducts in the original sample.
Sample Standard Curve (Example Data)
| Standard | Conc. (ng/mL) | Avg. OD (450nm) | %B/B0 |
| S0 | 0 | 1.852 | 100% |
| S7 | 15.63 | 1.511 | 81.6% |
| S6 | 31.25 | 1.243 | 67.1% |
| S5 | 62.5 | 0.899 | 48.5% |
| S4 | 125 | 0.574 | 31.0% |
| S3 | 250 | 0.352 | 19.0% |
| S2 | 500 | 0.211 | 11.4% |
| S1 | 1000 | 0.130 | 7.0% |
Performance Characteristics
The validation of ELISA protocols is essential to ensure accuracy, reliability, and reproducibility.[12]
| Parameter | Specification |
| Assay Range | 15.63 - 1000 ng/mL |
| Sensitivity | < 10 ng/mL (Limit of Detection) |
| Intra-Assay Precision | CV < 10% |
| Inter-Assay Precision | CV < 15% |
| Specificity | High specificity for 4-ONE modified proteins. Cross-reactivity with other lipid peroxidation products (e.g., 4-HNE, MDA) is minimal. |
| Recovery | 85-115% for spiked samples |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents not added in correct order. | Follow the protocol steps precisely.[10] |
| Insufficient incubation time. | Ensure adherence to specified incubation times.[13] | |
| Expired or improperly stored reagents. | Check expiration dates and storage conditions.[10] | |
| High Background | Insufficient washing. | Increase the number of washes or the soak time during washing. |
| Contaminated Wash Buffer. | Prepare fresh 1X Wash Buffer. | |
| Substrate exposed to light. | Store and handle TMB Substrate protected from light. | |
| Poor Standard Curve | Improper standard dilution. | Carefully prepare a fresh set of standards. Double-check calculations.[13] |
| Pipetting error. | Use calibrated pipettes and proper technique.[10] | |
| Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before use.[10] | |
| High CV in Duplicates | Pipetting inconsistency. | Ensure consistent pipetting technique.[11] |
| Plate not washed uniformly. | Use an automated plate washer if available, or ensure consistent manual washing. | |
| Edge effects due to temperature gradients. | Incubate the plate in a stable temperature environment. Avoid stacking plates.[11] |
References
-
Žarković, N., & Jaganjac, M. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 12(4), 899. [Link]
-
Lee, S. H., & Blair, I. A. (2007). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Journal of the American Society for Mass Spectrometry, 18(6), 1049–1061. [Link]
-
Płoszaj, T., & Czapski, G. A. (2021). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. Biomolecules, 11(11), 1638. [Link]
-
Marcovina, S. M., et al. (2022). Development and validation of an isoform-independent monoclonal antibody–based ELISA for measurement of lipoprotein(a). Journal of Lipid Research, 63(8), 100239. [Link]
-
Creative Diagnostics. (2021). Competitive ELISA. [Link]
-
Lin, D., et al. (2001). Detection and quantification of 4-ABP adducts in DNA from bladder cancer patients. Cancer Letters, 162(1), 11-18. [Link]
-
Škalko-Basnet, N. (2020). Optimization, Validation and Standardization of ELISA. In ELISA. IntechOpen. [Link]
-
MBL Life Science. (n.d.). The principle and method of ELISA. [Link]
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Williams, S. S., et al. (2006). Defined Protein Conjugates as Signaling Agents in Immunoassays. Clinical Chemistry, 52(7), 1359–1367. [Link]
-
Žarković, N., & Jaganjac, M. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. ResearchGate. [Link]
-
Davies, S. S., et al. (2019). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]
-
Procházková, D., et al. (2011). Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. Current Pharmaceutical Design, 17(36), 4056-4074. [Link]
-
Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Immunological Methods, 464, 1-6. [Link]
-
Sherman, C. L., et al. (2006). Identification of the adduct between a 4-Aza-3-ene-1,6-diyne and DNA using electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(10), 1342–1352. [Link]
-
Hlywka, J. J., & Lee, S. L. (1998). Development of an Enzyme-linked Immunosorbent Assay (ELISA) for the Detection of Pistachio Residues in Processed Foods. UNL Digital Commons. [Link]
-
Rector, E. S., et al. (1978). A method for the preparation of protein-protein conjugates of predetermined composition. Journal of Immunological Methods, 24(3-4), 321-336. [Link]
-
Marcovina, S. M., et al. (2022). Development and validation of an isoform-independent monoclonal antibody-based ELISA for measurement of lipoprotein(a). Journal of Lipid Research, 63(8), 100239. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
PraxiLabs. (2025). ELISA Principle, Procedure, Types, and Applications. [Link]
-
Che-Huan, L., et al. (2021). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. Antioxidants, 10(10), 1584. [Link]
-
Chen, H., et al. (2019). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE). ScienceOpen. [Link]
-
Massa, S., et al. (2017). Evaluation of Nanobody Conjugates and Protein Fusions as Bioanalytical Reagents. Analytical Chemistry, 89(7), 4252–4259. [Link]
-
American Chemical Society. (2021). Science Talks Lecture 49: Oxidative Damage in Protiens. YouTube. [Link]
-
Al-Halifa, S., et al. (2019). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 7(1), 9. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Singh, R., & Farmer, P. B. (2006). Schematic representation of the main detection modes of a triple quadrupole mass spectrometer that have been used to study DNA adducts. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to the Mass Spectrometry-Based Analysis of 4-Oxo-2-(E)-nonenal (ONE) Protein Adducts
Introduction: The Significance of 4-Oxo-2-(E)-nonenal (ONE) as a Marker of Oxidative Stress
Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can covalently modify proteins, altering their structure and function.[1] Among these, this compound (ONE) is a highly reactive α,β-unsaturated aldehyde that readily forms adducts with nucleophilic amino acid residues in proteins, primarily cysteine (Cys), histidine (His), and lysine (Lys).[2] The accumulation of ONE-protein adducts has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making their detection and quantification a critical aspect of biomedical research and drug development.[1][3]
This application note provides a comprehensive guide to the mass spectrometry-based analysis of ONE-protein adducts. We will delve into the underlying chemistry of adduct formation, present detailed protocols for sample preparation and LC-MS/MS analysis, and discuss strategies for data interpretation. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to confidently identify and characterize these important biomarkers of oxidative stress.
The Chemistry of ONE-Protein Adduct Formation: A Tale of Two Reactions
ONE's reactivity stems from its two electrophilic centers: the β-carbon of the α,β-unsaturated system and the carbonyl carbon of the aldehyde. This dual reactivity leads to two primary types of adducts with proteins:
-
Michael Addition: The nucleophilic side chains of Cys, His, and Lys can attack the β-carbon of ONE, forming a stable covalent bond. This is the most common type of adduct formed.[2][4]
-
Schiff Base Formation: The primary amine of the Lys side chain can react with the aldehyde group of ONE to form a Schiff base. These adducts are often reversible but can be stabilized by reduction.[5][6]
The specific type of adduct formed and its stability can influence the choice of analytical strategy. For instance, the analysis of reversible Schiff base adducts may require a reduction step prior to proteolysis to ensure their detection.[2]
Experimental Workflow for the Analysis of ONE-Protein Adducts
The successful identification of ONE-protein adducts by mass spectrometry hinges on a meticulously planned and executed experimental workflow. The following sections outline the key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the mass spectrometry-based analysis of ONE-protein adducts.
Protocol 1: Sample Preparation for Bottom-Up Proteomics
This protocol describes the preparation of protein samples for analysis by LC-MS/MS. The goal is to digest the proteins into peptides, which are more amenable to mass spectrometric analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a buffer containing 8 M urea to denature the proteins and expose potential modification sites.
-
Quantify the protein concentration using a standard method (e.g., Bradford assay).[7]
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. This step ensures that cysteine residues are available for modification by ONE.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This prevents the re-formation of disulfide bonds and can be used for differential labeling strategies.[8]
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M, which is optimal for trypsin activity.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.
-
-
Desalting and Cleanup:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge to remove salts and other contaminants that can interfere with MS analysis.
-
Elute the peptides with a solution of 50% ACN and 0.1% formic acid.
-
Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 2% ACN, 0.1% formic acid).
-
Protocol 2: Enrichment of ONE-Adducted Peptides using Aldehyde-Reactive Probes (ARP)
Due to the low abundance of ONE-protein adducts, an enrichment step is often necessary to improve their detection. Aldehyde-reactive probes (ARPs) containing a biotin tag can be used to selectively capture carbonylated peptides.[6][9]
Materials:
-
Aldehyde-reactive probe (e.g., N′-aminooxymethylcarbonylhydrazino-d-biotin)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying salt concentrations)
-
Elution buffer (e.g., 0.1% formic acid)
Procedure:
-
Labeling of ONE-Adducted Proteins:
-
Following protein extraction and denaturation (Step 1 of Protocol 1), react the protein sample with the ARP according to the manufacturer's instructions. The probe will specifically react with the carbonyl group of ONE.
-
-
Proteolytic Digestion:
-
Proceed with reduction, alkylation, and tryptic digestion as described in Protocol 1.
-
-
Affinity Enrichment:
-
Incubate the peptide mixture with streptavidin-agarose beads to capture the biotin-labeled peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the captured peptides using a low pH elution buffer.
-
-
Desalting and Cleanup:
-
Desalt the enriched peptides using a C18 SPE cartridge as described in Protocol 1.
-
LC-MS/MS Analysis: Separating and Identifying the Adducts
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and characterizing ONE-protein adducts.[10]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system is recommended for optimal sensitivity and mass accuracy.
LC Separation:
-
Peptides are typically separated on a reverse-phase C18 column using a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides based on their hydrophobicity.
MS/MS Acquisition:
-
A data-dependent acquisition (DDA) strategy is commonly employed.[10] In this mode, the mass spectrometer performs a full scan to detect the precursor ions (peptides), and then selects the most intense ions for fragmentation (MS/MS). The fragmentation pattern provides sequence information that is used to identify the peptide.
| Parameter | Typical Setting | Rationale |
| Precursor Mass Range | 400-2000 m/z | Covers the typical mass range of tryptic peptides. |
| MS1 Resolution | > 60,000 | Provides high mass accuracy for precursor ion detection. |
| MS2 Resolution | > 15,000 | Provides high mass accuracy for fragment ion detection. |
| Collision Energy | Normalized Collision Energy (NCE) 25-35% | Optimized for peptide fragmentation. |
| Dynamic Exclusion | 30-60 seconds | Prevents the repeated fragmentation of abundant peptides. |
Data Analysis: From Spectra to Biological Insight
The analysis of the large datasets generated by LC-MS/MS requires specialized bioinformatics tools.
Caption: A schematic of the data analysis pipeline for identifying ONE-protein adducts.
Database Searching:
-
The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.
-
The search parameters must include the potential mass modifications corresponding to ONE adducts.
| Adduct Type | Modified Residue | Mass Shift (Da) |
| Michael Adduct | Cys, His, Lys | +154.10 |
| Reduced Schiff Base | Lys | +156.12 |
-
It is also crucial to include other potential modifications, such as carbamidomethylation of cysteine (from IAA treatment) and oxidation of methionine, as variable modifications.
Validation and Quantification:
-
All identified ONE-adducted peptides should be manually validated by inspecting the MS/MS spectra to ensure high-quality fragmentation data that supports the sequence assignment and modification site.
-
Quantification of the relative abundance of ONE-adducted peptides can be performed using label-free methods, which rely on the signal intensity of the precursor ion, or label-based methods, such as stable isotope labeling.[8]
Bioinformatics Resources:
-
CarbonylDB: A curated database of experimentally identified protein carbonylation sites that can aid in the validation of results.[11]
-
iCarPS: A computational tool for predicting protein carbonylation sites based on sequence information.[12][13]
Conclusion: Advancing Our Understanding of Oxidative Stress
The mass spectrometry-based analysis of this compound protein adducts provides a powerful approach to investigate the role of lipid peroxidation in health and disease. The protocols and strategies outlined in this application note offer a robust framework for the confident identification and quantification of these critical biomarkers. By applying these methodologies, researchers can gain deeper insights into the molecular mechanisms of oxidative stress and accelerate the development of novel therapeutic interventions.
References
- Bolgar, M., & Gaskell, S. J. (1996). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. MDPI.
- Uchida, K., & Stadtman, E. R. (1992). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Society for Redox Biology and Medicine.
- Schaur, R. J. (2003).
- Żyła, M., et al. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI.
- Chaudhary, A. K., et al. (1994). Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid.
- Sodum, R. S., et al. (2007). A novel 4-oxo-2(E)
- Carini, M., et al. (2004). Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins. PubMed.
- Jia, J., et al. (2020). iCarPS: a computational tool for identifying protein carbonylation sites by novel encoded features.
- Lopes, M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges.
- Figure from: Bolgar, M., & Gaskell, S. J. (1996). Analysis of 4-HNE-protein adducts in complex samples by mass spectrometry.
- Orioli, M., et al. (2005). LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues. PubMed.
- Gu, C., et al. (2015). Novel Approaches to identify protein adducts produced by lipid peroxidation.
- Zsengeller, Z. K., et al. (2012). Measurement of HNE-protein adducts in human plasma and serum by ELISA—Comparison of two primary antibodies.
- Figure from: Gu, C., et al. (2015). Shotgun proteomic analysis of lipid peroxidation adducts according to the N′-aminooxymethylcarbonylhydrazino-d-biotin (ARP-based procedure.
- Rao, R. S. P., et al. (2018). CarbonylDB: a curated data-resource of protein carbonylation sites.
- DeMott, C. M., et al. (2022). Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. Journal of Proteome Research.
- Tallman, K. A., et al. (2009). Identification of Proteins Adducted by Lipid Peroxidation Products in Plasma and Modifications of Apolipoprotein A1 with a Novel Biotinylated Phospholipid Probe.
- Bolgar, M., & Gaskell, S. J. (1996). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?.
- Woźny, M., et al. (2022).
- Csonka, R., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
- Rao, R. S. P., et al. (2018).
- Lee, D. W., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv.
- Jia, J., et al. (2020).
- Fritz, K. S., & Petersen, D. R. (2010). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY.
- Sayre, L. M., et al. (2006).
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- 3. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product [mdpi.com]
- 5. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]
- 6. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of HNE-protein adducts in human plasma and serum by ELISA—Comparison of two primary antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Experiments with 4-Oxo-2-(E)-nonenal (4-ONE)
Introduction: Understanding 4-Oxo-2-(E)-nonenal (4-ONE)
This compound (4-ONE) is a highly reactive α,β-unsaturated aldehyde that is endogenously produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid.[1] It is considered a significant biomarker and mediator of oxidative stress. Due to its bifunctional electrophilic nature, 4-ONE readily reacts with cellular nucleophiles, including proteins and DNA, leading to a wide range of biological effects.[2] These effects include the induction of cellular toxicity, modulation of critical signaling pathways, and initiation of apoptosis.[2][3]
In the field of drug development and biomedical research, 4-ONE serves as a valuable tool to investigate the mechanisms of oxidative stress-related cellular damage and to screen for potential therapeutic agents that can mitigate these effects. Understanding the protocols for its use in in vitro experiments is crucial for obtaining reliable and reproducible data. This guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals working with 4-ONE.
Handling and Storage of 4-ONE
Proper handling and storage of 4-ONE are critical to maintain its stability and reactivity.
| Parameter | Recommendation |
| Storage Temperature | Store as a powder at -20°C or -80°C for long-term stability. |
| Solution Preparation | Prepare solutions fresh for each experiment. 4-ONE is unstable in solution. |
| Solvent | Dissolve in an anhydrous organic solvent such as ethanol or DMSO. |
| Safety Precautions | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Experimental Design Considerations
Cell Line Selection
The choice of cell line will significantly impact the experimental outcome. Consider the endogenous expression levels of antioxidant enzymes and the signaling pathways of interest when selecting a cell line.
Concentration and Time Course
The biological effects of 4-ONE are highly dependent on its concentration and the duration of exposure. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint. Based on studies with the related aldehyde 4-hydroxy-2-nonenal (4-HNE), a starting point for concentration ranges can be inferred:
| Effect | Concentration Range (for 4-HNE) |
| Sub-lethal effects (e.g., signaling pathway activation) | ≤ 5 µM |
| Apoptosis induction | > 10 µM |
For 4-ONE, which has been shown to be more toxic than 4-HNE, initial experiments should explore a range from low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 25-100 µM) to establish the cytotoxic profile in the chosen cell line.[2][4] Time-course experiments should typically range from a few hours (for signaling events) to 24-72 hours (for viability and apoptosis assays).[5]
Core In Vitro Experimental Protocols
This section provides detailed protocols for assessing the key biological effects of 4-ONE.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
4-ONE Treatment: Prepare serial dilutions of 4-ONE in cell culture medium and treat the cells for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-ONE).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
The DCFDA assay is used to measure intracellular ROS levels.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips for microscopy and allow them to adhere overnight.
-
DCFH-DA Loading: Wash the cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
4-ONE Treatment: Treat the cells with the desired concentrations of 4-ONE in serum-free medium. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader or visualize under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the vehicle-treated control.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate, releasing a chromophore or fluorophore that can be quantified.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 4-ONE at concentrations determined to induce apoptosis from the viability assay.
-
Cell Lysis: After the desired treatment time, harvest the cells and lyse them using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Activity Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric) and the assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 400/505 nm (for fluorometric).
-
Data Analysis: Calculate the caspase-3 activity and express it as a fold change relative to the vehicle-treated control.
Western Blot Analysis of Nrf2 and NF-κB Signaling Pathways
Western blotting is used to detect changes in the protein levels and activation states of key signaling molecules.
A. Nuclear Translocation of Nrf2
Principle: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus to initiate the transcription of antioxidant genes. This can be detected by an increase in Nrf2 protein levels in the nuclear fraction.
Protocol:
-
Cell Treatment and Fractionation: Treat cells with 4-ONE for a short duration (e.g., 1-4 hours). Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Controls: Use an antibody against a nuclear marker (e.g., Lamin B1 or PARP) and a cytoplasmic marker (e.g., GAPDH or β-actin) to verify the purity of the fractions and for normalization.[7]
-
Data Analysis: Quantify the band intensities and express the nuclear Nrf2 levels relative to the nuclear loading control.
B. Activation of the NF-κB Pathway
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, leading to the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
Protocol:
-
Cell Treatment and Lysis: Treat cells with 4-ONE for a short duration (e.g., 15-60 minutes). Harvest and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Loading Control: Use an antibody against GAPDH or β-actin for normalization.
-
Data Analysis: Quantify the band intensities. Express the levels of phospho-p65 relative to total p65 and the levels of IκBα relative to the loading control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways activated by 4-ONE.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with 4-ONE.
References
-
Uchida, K. 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. Redox Biology. [Link]
-
Zielińska, M., et al. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. Molecules. [Link]
-
Lee, S. H., & Blair, I. A. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology. [Link]
-
National Center for Biotechnology Information. DNA Damage and Repair in Thyroid Physiology and Disease. PubChem. [Link]
-
Weber, D. J., et al. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical research in toxicology. [Link]
-
O'Brien, P. J., et al. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. Molecular and Cellular Biology. [Link]
-
Sun, X., et al. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells. Molecules. [Link]
-
Häcker, H. The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Chapman, E., et al. Comparison of human Nrf2 antibodies: A tale of two proteins. Free Radical Biology and Medicine. [Link]
-
Anderson, D. R., et al. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical research in toxicology. [Link]
-
Baird, L., & Dinkova-Kostova, A. T. KEAP1, a cysteine-based sensor and a drug target for the prevention and treatment of chronic disease. Redox Biology. [Link]
-
O'Connor, S. L., et al. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. PLoS One. [Link]
-
Härtel, F. V., et al. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. The EMBO Journal. [Link]
-
Ghibelli, L., et al. Western Blotting analysis of Nrf2 in nuclear extracts. Control cells... ResearchGate. [Link]
-
Kővári, B., et al. Time course profile of cell viability, autophagy and apoptosis in... ResearchGate. [Link]
-
Promega Corporation. TIMING YOUR APOPTOSIS ASSAYS. BioNumbers. [Link]
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Lin, C., et al. Post-translational modifications of Keap1: the state of the art. Frontiers in Pharmacology. [Link]
-
Chen, D., et al. The effect of Nrf2 activators tBHQ and 4-octyl itaconate on the nucleus pulposus cell degeneration. Journal of Orthopaedic Surgery and Research. [Link]
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Perkins, N. D. IKK Biology. The NF-κB Pathway. [Link]
-
Dror, S. What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]
-
Wang, S., et al. Covalent modification of Keap1 at Cys77 and Cys434 by pubescenoside a suppresses oxidative stress-induced NLRP3 inflammasome activation in myocardial ischemia-reperfusion injury. Theranostics. [Link]
-
El-Gamal, M. I., et al. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies. Molecules. [Link]
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Kővári, B., et al. Time course profile of cell viability, autophagy and apoptosis in... ResearchGate. [Link]
-
Atkuri, K. R., et al. Western blot analysis of Nrf2 concentration in the nuclear and... ResearchGate. [Link]
-
Häcker, H. The IKK complex, a central regulator of NF-??B activation. ResearchGate. [Link]
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Li, Y., et al. Mechanistic Evaluation of Roxadustat for Pulmonary Fibrosis: Integrating Network Pharmacology, Transcriptomics, and Experimental Validation. Pharmaceuticals. [Link]
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de la Cruz, J. F., et al. Synergistic Anticancer Activity of Annona muricata Leaf Extract and Cisplatin in 4T1 Triple-Negative Breast Cancer Cells. Molecules. [Link]
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Hong, F., et al. Modification of Keap1 Cysteine Residues by Sulforaphane. The Journal of Biological Chemistry. [Link]
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Li, Q., et al. Betaine Inhibits Ferroptosis After Intracerebral Hemorrhage by Activating the Nrf2/HO-1 Pathway. Molecular Neurobiology. [Link]
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Application Note: Ultrasensitive Detection of 4-Oxo-2-(E)-nonenal-Glutathione Conjugates by LC-MS/MS
For: Researchers, scientists, and drug development professionals investigating oxidative stress, lipid peroxidation, and cellular detoxification pathways.
Introduction: The Significance of 4-Oxo-2-(E)-nonenal (4-ONE) and its Glutathione Adducts
Cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to widespread damage of lipids, proteins, and DNA. A critical consequence of this is lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids in cellular membranes. This process generates a variety of reactive aldehydes, including the highly electrophilic α,β-unsaturated aldehyde, this compound (4-ONE).[1][2] 4-ONE is a major product of the iron-mediated breakdown of lipid hydroperoxides and is recognized for its significant reactivity towards cellular macromolecules.[1][3]
Due to its high reactivity, free 4-ONE is often undetectable in cells as it is rapidly sequestered.[4] The primary cellular defense mechanism against such electrophiles is conjugation with the tripeptide glutathione (GSH), a reaction often catalyzed by Glutathione S-transferases (GSTs).[3][5] This detoxification process results in the formation of stable 4-ONE-glutathione (ONE-GSH) conjugates. The detection and quantification of these conjugates, therefore, serve as a reliable and specific biomarker for the endogenous formation of 4-ONE, offering a quantitative window into the extent of lipid hydroperoxide-mediated oxidative stress.[4][6]
Interestingly, the conjugation of GSH to 4-ONE is chemically complex. It has been discovered that the GST-mediated addition of GSH occurs primarily at the C-1 position of the α,β-unsaturated ketone, which is then followed by rapid intramolecular cyclizations and dehydrations to form a structurally unique and stable thiadiazabicyclo-ONE-GSH adduct, termed "TOG".[3] This application note provides a comprehensive, field-proven protocol for the robust extraction and ultrasensitive quantification of these 4-ONE-GSH conjugates from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Principle: Leveraging LC-MS/MS for Specificity and Sensitivity
The quantification of ONE-GSH conjugates in complex biological samples presents a significant analytical challenge due to their low endogenous concentrations and the presence of numerous interfering substances. LC-MS/MS is the methodology of choice for this application, offering unparalleled selectivity and sensitivity.
The core of the method relies on three stages:
-
Chromatographic Separation (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the ONE-GSH conjugates from other sample components. This separation is crucial for reducing matrix effects and ensuring accurate quantification.
-
Ionization (MS): The separated analytes are ionized, typically using electrospray ionization (ESI), to generate charged molecules that can be manipulated by the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): This is the key to specificity. A specific precursor ion (the molecular ion of the ONE-GSH conjugate) is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), creates a highly specific analytical signal for the target analyte, filtering out background noise.
Glutathione conjugates exhibit characteristic fragmentation patterns that are invaluable for their detection. Common strategies include:
-
Positive Ion Neutral Loss Scan: Monitoring for the neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety of glutathione.[7][8]
-
Negative Ion Precursor Ion Scan: Scanning for precursors of the characteristic fragment ion at m/z 272, which corresponds to the deprotonated γ-glutamyl-dehydroalanyl-glycine fragment.[7][9]
This protocol will focus on a targeted MRM approach, which provides the highest sensitivity and quantitative accuracy once the specific precursor-product ion transitions for the ONE-GSH adducts have been established.
Experimental Workflow and Protocols
Synthesis of 4-ONE-Glutathione (TOG) Standard (Optional but Recommended)
For absolute quantification, a synthesized and purified standard is essential. A stable, isotopically labeled internal standard (e.g., [²H₃]-TOG) is highly recommended to account for matrix effects and variations in sample processing and instrument response.
Protocol for TOG Synthesis:
-
Dissolve 4-Oxo-2(E)-nonenal in ethanol to a final concentration of 100 mM.
-
Prepare a reaction buffer of 100 mM potassium phosphate with 1 mM EDTA, pH 6.5.
-
Add glutathione to the reaction buffer to a final concentration of 1 mM.
-
Initiate the reaction by adding 10 µL of the 100 mM 4-ONE solution to the glutathione-containing buffer.
-
Add equine glutathione S-transferase (approximately 80 units/mL).[4]
-
Incubate the mixture at 37°C for 1 hour.[4]
-
Terminate the reaction and remove the enzyme by centrifugation through a molecular weight cut-off filter (e.g., 5,000 Da).[4]
-
Purify the resulting TOG conjugate using preparative HPLC.
-
Confirm the structure and purity by high-resolution mass spectrometry and NMR if possible.
Sample Preparation: Extracting Conjugates from Biological Matrices
The goal of sample preparation is to efficiently extract the ONE-GSH conjugates while removing interfering substances like proteins and salts, and simultaneously preventing artificial oxidation.[6][10]
Causality Behind the Steps:
-
Immediate Processing/Freezing: Lipid peroxidation can continue ex vivo. Samples should be processed immediately or flash-frozen at -80°C to halt enzymatic and chemical activity.[11][12]
-
Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) during homogenization prevents de novo lipid peroxidation during sample workup.[12]
-
Protein Precipitation: High concentrations of protein interfere with chromatography and ionization. Cold organic solvents (like acetonitrile or methanol) or acids (like perchloric acid) are used to denature and precipitate proteins.
-
Solid-Phase Extraction (SPE): For complex matrices or when higher purity is required, SPE can be used to concentrate the analytes and further remove interferences.
Protocol for Cultured Cells:
-
Wash cell pellets (e.g., 1-10 million cells) twice with ice-cold phosphate-buffered saline (PBS) to remove media components.
-
Add 500 µL of ice-cold methanol containing 0.1% BHT and the internal standard.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 30-second intervals).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[11]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Protocol for Tissue Samples:
-
Weigh the frozen tissue (e.g., 50-100 mg) and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold homogenization buffer (e.g., 20 mM phosphate buffer, pH 7.4) containing 0.1% BHT and the internal standard.[12]
-
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice at all times.
-
Add an equal volume of ice-cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[12]
-
Carefully collect the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase for analysis.
Diagram: Sample Preparation Workflow
Caption: Workflow for the extraction of 4-ONE-GSH conjugates.
LC-MS/MS Analysis Protocol
The following parameters provide a robust starting point and should be optimized for the specific LC-MS/MS system being used.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar molecules like ONE-GSH conjugates. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min, re-equilibrate | A standard gradient to elute analytes with a range of polarities. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to better chromatography. |
| Injection Vol. | 5 µL | A typical volume; can be adjusted based on sample concentration and system sensitivity. |
| Ionization Mode | ESI Positive | Glutathione conjugates ionize well in positive mode, forming [M+H]⁺ ions. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity in quantitative analysis.[3] |
MRM Transitions for Quantification:
The exact m/z values should be confirmed by infusing the synthesized standard. For the thiadiazabicyclo-ONE-GSH adduct (TOG), the analysis is based on its unique structure.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| TOG (Endogenous) | To be determined empirically | To be determined empirically | The specific m/z will depend on the exact structure of the cyclized TOG adduct. |
| [²H₃]-TOG (Internal Std) | Precursor + 3 Da | Same as endogenous | The stable isotope label increases the precursor mass without altering fragmentation. |
Generic GSH Conjugate Transitions (for discovery):
-
Neutral Loss: Scan for a loss of 129 Da from the precursor ion.
-
Product Ion: Scan for the formation of m/z 130 (pyroglutamic acid) or m/z 76 (glycine fragment).
Diagram: Analytical Workflow
Caption: LC-MS/MS workflow for targeted MRM analysis.
Data Analysis, System Suitability, and Trustworthiness
Quantitative Analysis: Quantification is achieved by creating a calibration curve using the synthesized standard. The peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard is plotted against the concentration of the calibrators. This ratiometric approach corrects for any sample loss during preparation and instrumental variability, ensuring high accuracy and precision.
Self-Validating System: To ensure the trustworthiness of each analytical run, the following checks must be implemented:
-
Calibration Curve: A calibration curve with at least 5 points should be run with each batch of samples. The coefficient of determination (r²) should be >0.99.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a pooled matrix. These are run alongside the unknown samples. The measured concentrations should be within ±15% of their nominal value.
-
Internal Standard Response: The peak area of the internal standard should be consistent across all samples in the run. Significant deviation (e.g., >30%) in a sample may indicate severe matrix effects, and the results for that sample should be flagged.
-
Blank Samples: A solvent blank and a matrix blank should be run to ensure no carryover from previous injections and no interfering peaks from the matrix itself.
Conclusion and Field Insights
The protocol detailed herein provides a robust and highly sensitive method for the quantification of 4-ONE-glutathione conjugates, specific biomarkers of lipid peroxidation. From experience, the most critical phase is sample preparation. Preventing artificial oxidation through the use of antioxidants and maintaining cold temperatures is paramount for data integrity.[13] Furthermore, while generic neutral loss or precursor ion scans are excellent for identifying potential GSH adducts in a discovery phase, stable isotope dilution LC-MRM/MS is the gold standard for accurate, reproducible quantification in validation and routine analysis.[3][10] This method empowers researchers to accurately probe the role of 4-ONE-mediated damage in toxicology, disease pathology, and the evaluation of therapeutic interventions targeting oxidative stress.
References
- A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. National Institutes of Health (NIH).
- Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. PubMed - NIH.
- Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery.
- Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. ACS Publications.
- Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate.
- A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. PubMed.
- A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed.
- Glutathione conjugates of 4-hydroxy-2(E)-nonenal as biomarkers of hepatic oxidative stress-induced lipid peroxidation in rats. ResearchGate.
- Interactions of glutathione transferases with 4-hydroxynonenal. PubMed Central.
- The determination of glutathione-4-hydroxynonenal (GSHNE), E-4-hydroxynonenal (HNE), and E-1-hydroxynon-2-en-4-one (HNO) in mouse liver tissue by LC-ESI-MS. PubMed.
- An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. MDPI.
- Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Publishing Group.
- LC-MS/MS detection of GSH adducts derived from p-cresol by constant scanning for neutral losses of 129 Da. ResearchGate.
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC - NIH.
- Analysis of endogenous glutathione-adducts and their metabolites. PMC - PubMed Central.
- Lipid Peroxidation Colorimetric Assay Kit. Oxford Biomedical Research.
- The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. MDPI.
- Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. JoVE.
- 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. American Physiological Society.
- Lipid Peroxidation. ResearchGate.
- Glutathione transferase A4-4 resists adduction by 4-hydroxynonenal. PMC - NIH.
- How to Prepare Samples for Prostaglandin Measurement. Creative Proteomics.
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- 1. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of glutathione transferases with 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. How to Prepare Samples for Prostaglandin Measurement - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Note: Advanced Methods for the Detection of 4-Oxo-2-(E)-nonenal (ONE) DNA Adducts
Introduction: The Significance of 4-Oxo-2-(E)-nonenal (ONE) in DNA Damage
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] A major consequence of oxidative stress is lipid peroxidation, a chain reaction involving the degradation of polyunsaturated fatty acids (PUFAs) that leads to the formation of a variety of reactive aldehydes.[3] Among these, this compound (ONE) has emerged as a particularly potent genotoxic agent.[4]
ONE is a bifunctional electrophile that readily reacts with cellular macromolecules, including DNA, to form stable covalent adducts.[5] These DNA adducts, primarily substituted etheno-adducts with deoxyguanosine (dG), deoxyadenosine (dA), and deoxycytidine (dC), can distort the DNA helix, leading to mutations during DNA replication and transcription if not repaired.[6][7] Consequently, the accurate detection and quantification of ONE-DNA adducts in biological samples serve as a critical biomarker for assessing the extent of lipid peroxidation-induced DNA damage and for elucidating its role in disease etiology and progression.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the detection and quantification of ONE-DNA adducts, with a primary focus on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
Chemical Reactivity of this compound with DNA
The chemical structure of ONE, featuring both an α,β-unsaturated aldehyde and a ketone functional group, makes it highly reactive towards the nucleophilic centers in DNA bases. The reaction proceeds via a Michael addition, leading to the formation of exocyclic adducts. The major ONE-DNA adducts that have been characterized are:
-
Heptanone-etheno-2'-deoxyguanosine (HεdG)
-
Heptanone-etheno-2'-deoxyadenosine (HεdA) [6]
-
Heptanone-etheno-2'-deoxycytidine (HεdC) [8]
The formation of these adducts is a critical event in the cascade of oxidative damage, and their presence in tissues has been confirmed in various human organs.[9]
Figure 1: Pathway of this compound (ONE) formation and subsequent DNA adduct formation.
Primary Detection Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive analytical technique for the identification and quantification of ONE-DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. The general workflow involves the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Protocol for LC-MS/MS Analysis of ONE-DNA Adducts
This protocol provides a robust framework for the analysis of ONE-DNA adducts from biological samples. Optimization may be required depending on the sample matrix and instrumentation.
1. DNA Extraction and Purification:
-
Rationale: High-purity DNA is essential to minimize interference and ensure accurate quantification.
-
Procedure:
-
Extract genomic DNA from tissues or cells using a commercially available DNA isolation kit or a standard phenol-chloroform extraction method.
-
Treat the extracted DNA with RNase A and Proteinase K to remove contaminating RNA and protein, respectively.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Resuspend the purified DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).
-
2. Enzymatic Hydrolysis of DNA:
-
Rationale: To analyze DNA adducts at the nucleoside level, the phosphodiester backbone must be cleaved. A sequential enzymatic digestion ensures complete hydrolysis.
-
Procedure:
-
To 50-100 µg of purified DNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours.
-
Terminate the reaction by adding an appropriate solvent (e.g., acetonitrile) and centrifuge to pellet the enzymes.
-
Transfer the supernatant containing the digested nucleosides to a new tube and dry under vacuum.
-
Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Rationale: The chromatographic separation resolves the ONE-DNA adducts from the much more abundant unmodified nucleosides. The tandem mass spectrometer provides high selectivity and sensitivity for detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each ONE-DNA adduct must be determined using authentic standards. The neutral loss of the deoxyribose moiety is a common fragmentation pathway.[7]
-
| Adduct | Precursor Ion (m/z) | Product Ion (m/z) |
| HεdG | [To be determined empirically] | [To be determined empirically] |
| HεdA | [To be determined empirically] | [To be determined empirically] |
| HεdC | [To be determined empirically] | [To be determined empirically] |
| Unmodified dG | [To be determined empirically] | [To be determined empirically] |
Table 1: Example of MRM transitions for ONE-DNA adducts and unmodified deoxyguanosine (dG). Note: The exact m/z values should be optimized based on the specific instrumentation and experimental conditions.
4. Quantification:
-
Rationale: Accurate quantification requires the use of stable isotope-labeled internal standards to correct for variations in sample processing and instrument response.
-
Procedure:
-
Synthesize or procure stable isotope-labeled internal standards for each ONE-DNA adduct (e.g., [¹⁵N₅]-HεdG).
-
Spike a known amount of the internal standards into the DNA sample prior to enzymatic hydrolysis.
-
Generate a calibration curve using known concentrations of authentic ONE-DNA adduct standards and the internal standards.
-
Calculate the concentration of the ONE-DNA adducts in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
The results are typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.
-
Figure 2: A schematic overview of the LC-MS/MS workflow for the analysis of ONE-DNA adducts.
Alternative and Complementary Methodologies
While LC-MS/MS is the preferred method for quantitative analysis, other techniques can provide valuable information.
Immunochemical Methods
Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunohistochemistry (IHC), rely on the specific recognition of DNA adducts by antibodies.
-
Principle:
-
ELISA: Can be used for the high-throughput screening of a large number of samples to determine the overall level of specific DNA adducts.[8]
-
IHC: Allows for the visualization of DNA adducts within the context of tissue architecture, providing information on the cell types that are most affected.
-
-
Current Status for ONE-DNA Adducts: To date, there are no commercially available antibodies that specifically recognize ONE-DNA adducts. The development of high-affinity monoclonal or polyclonal antibodies for HεdG, HεdA, and HεdC would be a significant advancement in the field, enabling broader and more routine screening of these important biomarkers of oxidative stress.
Comparative Analysis of Detection Methods
| Feature | LC-MS/MS | Immunochemical Methods (Potential) |
| Specificity | Very High (based on mass and fragmentation) | Dependent on antibody cross-reactivity |
| Sensitivity | High (femtomole to attomole range) | Potentially high |
| Quantification | Absolute and accurate with internal standards | Semi-quantitative (ELISA) or qualitative (IHC) |
| Structural Info | Yes | No |
| Throughput | Moderate | High (ELISA) |
| Cost | High (instrumentation and standards) | Lower (reagents) |
| Availability | Established protocols | Requires development of specific antibodies |
Table 2: Comparison of LC-MS/MS and potential immunochemical methods for the detection of ONE-DNA adducts.
Conclusion and Future Perspectives
The detection and quantification of this compound (ONE) DNA adducts provide a direct measure of lipid peroxidation-induced genotoxicity. The LC-MS/MS-based methods detailed in this application note offer the highest degree of sensitivity and specificity for this purpose. As our understanding of the role of these adducts in human disease continues to grow, the development of complementary high-throughput immunochemical assays will be crucial for large-scale epidemiological studies and for the clinical monitoring of oxidative stress. The protocols and insights provided herein serve as a valuable resource for researchers dedicated to unraveling the complex interplay between oxidative damage, DNA integrity, and human health.
References
-
Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal and 4-oxo-2(E)-hexenal in human autopsy tissues. Chemical Research in Toxicology.
-
Characterization of 2'-deoxyadenosine adducts derived from 4-oxo-2-nonenal, a novel product of lipid peroxidation. Chemical Research in Toxicology.
-
A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. The Journal of Biological Chemistry.
-
Detection of Lipid Peroxidation-Induced DNA Adducts Caused by 4-Oxo-2(E)-nonenal and 4-Oxo-2(E)-hexenal in Human Autopsy Tissues. Cancer Prevention Research.
-
Immunohistochemical detection of 4-hydroxy-2-nonenal adducts in Alzheimer's disease is associated with inheritance of APOE4. The American Journal of Pathology.
-
Characterization of 2'-deoxycytidine adducts derived from 4-oxo-2-nonenal, a novel lipid peroxidation product. Chemical Research in Toxicology.
-
A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. Chemical Research in Toxicology.
-
Abundance of DNA adducts of 4-oxo-2-alkenals, lipid peroxidation-derived highly reactive genotoxins. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
-
Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis.
-
4-Hydroxy-2-Nonenal, a Specific Lipid Peroxidation Product, Is Elevated in Lungs of Patients with Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine.
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Journal of Lipid Research.
-
Measuring DNA Adducts by Immunoassay (ELISA). Methods in Molecular Biology.
-
DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity. Mutation Research/Reviews in Mutation Research.
-
The Adducts Lipid Peroxidation Products with 2′-DeoxyNucleosides: A Theoretical Approach of Ionisation Potential. International Journal of Molecular Sciences.
-
Immunochemical detection of glyoxal DNA damage. Free Radical Biology and Medicine.
-
Biomarkers of Oxidative and Radical Stress. International Journal of Molecular Sciences.
-
oxidative DNA damage and lipid peroxidation as markers of oxidative stress type 2 diabetic patients. ResearchGate.
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- 1. DNA Damage Competitive ELISA Kit (EIADNAD) - Invitrogen [thermofisher.com]
- 2. sfrbm.org [sfrbm.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of lipid peroxidation-induced DNA adducts caused by 4-oxo-2(E)-nonenal and 4-oxo-2(E)-hexenal in human autopsy tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical detection of 4-hydroxy-2-nonenal adducts in Alzheimer's disease is associated with inheritance of APOE4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring DNA adducts by immunoassay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. academic.oup.com [academic.oup.com]
Application of 4-Oxo-2-(E)-nonenal in Neurotoxicity Studies: A Technical Guide for Researchers
Introduction: The Significance of 4-Oxo-2-(E)-nonenal in Neuronal Injury
The brain, with its high consumption of oxygen and rich composition of polyunsaturated fatty acids (PUFAs), is exceptionally vulnerable to oxidative stress.[1] A critical consequence of oxidative damage is lipid peroxidation, a chain reaction that degrades lipids and generates a variety of reactive aldehydes.[1][2] Among these, this compound (ONE) has emerged as a particularly potent mediator of neurotoxicity.
ONE is an α,β-unsaturated aldehyde formed from the oxidation of ω-6 PUFAs, such as linoleic and arachidonic acid.[3][4] It is structurally related to the more extensively studied 4-hydroxy-2-nonenal (HNE), but research indicates that ONE is significantly more reactive and neurotoxic.[2][5] Studies on human neuroblastoma cells have shown ONE to be 4-5 times more toxic than HNE at concentrations near the lethal threshold.[2][5] This heightened reactivity stems from its chemical structure, which includes both an aldehyde and a ketone group, making it a potent electrophile.[2]
The primary mechanism of ONE-induced neurotoxicity involves its ability to form covalent adducts with cellular macromolecules, particularly proteins.[2] It readily reacts with the nucleophilic side chains of cysteine, histidine, and lysine residues via Michael addition and Schiff base formation.[2] These modifications can lead to:
-
Enzyme Inactivation: Alteration of protein structure can abolish catalytic activity, disrupting critical metabolic pathways.
-
Disruption of Cytoskeletal Integrity: Modification of proteins like tubulin and vimentin can impair neuronal structure and transport.
-
Mitochondrial Dysfunction: ONE potently uncouples mitochondrial respiration and inhibits key enzymes like aldehyde dehydrogenase 2 (ALDH2), leading to energy failure and increased oxidative stress.[6]
-
Activation of Apoptotic Pathways: The accumulation of damaged proteins and cellular stress triggers programmed cell death, often involving the activation of executioner enzymes like caspase-3.[1][7]
-
Promotion of Protein Aggregation: ONE has been shown to induce the oligomerization and aggregation of proteins like α-synuclein, a key pathological feature in Parkinson's disease.[1][5]
Given its high reactivity and profound pathological effects, ONE serves as a critical tool for researchers studying the mechanisms of oxidative stress-induced neuronal death and for professionals in drug development seeking to identify neuroprotective compounds. This guide provides an in-depth overview and detailed protocols for utilizing ONE in neurotoxicity studies.
Core Signaling Pathways in ONE-Mediated Neurotoxicity
The toxic effects of ONE are mediated through the disruption of multiple interconnected cellular pathways. A simplified overview is presented below, illustrating how ONE-induced protein adduction leads to mitochondrial failure, oxidative stress, and ultimately, apoptotic cell death.
Caption: ONE-induced neurotoxicity signaling cascade.
Experimental Design and Key Parameters
Successful neurotoxicity studies using ONE require careful consideration of the experimental model and treatment conditions. The human neuroblastoma SH-SY5Y cell line is a widely used and relevant model due to its human origin and ability to be differentiated into neuron-like cells.[8][9][10][11]
| Parameter | Recommendation | Rationale & Key Insights |
| Cell Model | Human Neuroblastoma SH-SY5Y | Expresses human-specific neuronal proteins. Can be maintained as proliferating neuroblasts or differentiated into more mature, post-mitotic neuron-like cells, offering model flexibility.[10] |
| ONE Purity & Storage | High Purity (>98%). Store as an anhydrous solution in a compatible solvent (e.g., ethanol) at -80°C in small aliquots. | ONE is highly reactive and can degrade. Use fresh dilutions for each experiment. Ethanol is a common solvent for stock solutions.[12] |
| Concentration Range | 1 µM - 50 µM (for cell culture) | ONE is toxic at low micromolar concentrations.[5] A dose-response curve is essential to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay. |
| Incubation Time | 2 hours - 48 hours | Short incubations (2-6h) are often sufficient to observe early events like ROS production or signaling pathway activation. Longer incubations (24-48h) are typically required for cytotoxicity and apoptosis assays. |
| Controls | Vehicle Control (e.g., Ethanol), Untreated Control, Positive Control (e.g., Staurosporine for apoptosis) | The vehicle control is critical to ensure the solvent itself is not causing toxicity. A positive control validates that the assay is working correctly. |
Protocols for Assessing ONE-Induced Neurotoxicity
The following protocols provide step-by-step methodologies for core assays used to characterize the neurotoxic effects of ONE.
Protocol 1: Preparation of this compound Working Solutions
Causality: Proper preparation and handling of ONE are critical for reproducible results. ONE is volatile and highly reactive. Stock solutions should be prepared in a fume hood, stored in small, tightly sealed aliquots, and protected from light and repeated freeze-thaw cycles.
-
Reconstitution of Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) of ONE in 100% ethanol.[13] For example, to make a 10 mM stock, dissolve 1.542 mg of ONE (MW: 154.21 g/mol ) in 1 mL of ethanol.
-
Aliquoting and Storage : Dispense the stock solution into small-volume, amber glass vials or polypropylene tubes. Purge with nitrogen or argon gas before sealing, if possible, to minimize oxidation. Store immediately at -80°C.
-
Preparation of Working Solutions : On the day of the experiment, thaw a single aliquot of the stock solution. Serially dilute the stock in serum-free cell culture medium to achieve the final desired concentrations. Prepare these dilutions immediately before adding them to the cells.
-
Self-Validation Check: Ensure the final concentration of the ethanol vehicle in the cell culture wells is consistent across all treatments (including the vehicle control) and is non-toxic (typically ≤ 0.5%).
-
Protocol 2: Assessment of Cell Viability and Cytotoxicity
Two common methods to assess the impact of ONE on cell health are the MTT assay (measures metabolic activity/viability) and the LDH assay (measures membrane integrity/cytotoxicity).
Causality: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. A decrease in the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals indicates reduced cell viability.
-
Cell Seeding : Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
ONE Treatment : Prepare serial dilutions of ONE in serum-free medium. Remove the existing medium from the cells and replace it with 100 µL of the medium containing the desired ONE concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control.
-
Incubation : Incubate the plate for the desired period (e.g., 24 hours) at 37°C, 5% CO₂.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization : Carefully remove the medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or placing on an orbital shaker.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells.
Causality: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of cytotoxicity.[15][16]
-
Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol. It is crucial to set up parallel wells for a "Maximum LDH Release" control.
-
Control Preparation :
-
Spontaneous Release : Untreated cells.
-
Maximum Release : Treat cells in designated wells with a lysis solution (often provided in commercial kits) for 45 minutes before the end of the incubation period.[17]
-
Vehicle Control : Cells treated with the highest concentration of the solvent (e.g., ethanol).
-
-
Sample Collection : After incubation, centrifuge the 96-well plate at ~600 x g for 10 minutes to pellet any detached cells.
-
Assay Reaction : Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate. Add the LDH reaction mix (containing a substrate and a tetrazolium salt) according to the manufacturer's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit, CytoTox 96®).[15][17]
-
Incubation and Measurement : Incubate at room temperature for 30 minutes, protected from light. Add the stop solution if required by the kit. Measure the absorbance at 490 nm (and a reference wavelength of 680 nm).[17]
-
Data Analysis : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Caption: Workflow for MTT and LDH cytotoxicity assays.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Causality: ONE is a product of oxidative stress and can also induce further ROS production, creating a vicious cycle. The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS. Cell-permeable H2DCFDA is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]
-
Cell Seeding : Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at 5 x 10⁴ cells/well and incubate overnight.[19]
-
H2DCFDA Loading : Remove the culture medium and wash the cells once with warm, serum-free medium or PBS. Add 100 µL of 10-20 µM H2DCFDA solution (prepared fresh in serum-free medium) to each well.[19]
-
Incubation : Incubate the plate for 30-45 minutes at 37°C in the dark.[19][20]
-
Washing : Remove the H2DCFDA solution and wash the cells twice with warm serum-free medium or PBS to remove any extracellular probe.
-
ONE Treatment : Add 100 µL of medium containing the desired ONE concentrations. Include a vehicle control and a positive control (e.g., 250 µM Tert-Butyl Hydroperoxide, TBHP).
-
Fluorescence Measurement : Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19][20] Kinetic readings can be taken every 5-10 minutes for 1-2 hours to monitor the rate of ROS production.
-
Data Analysis : Subtract the background fluorescence from untreated cells. Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
Protocol 4: Detection of Apoptosis via Caspase-3 Activation
Causality: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation involves cleavage of the inactive pro-caspase-3 (32 kDa) into active subunits (p17 and p12). This cleavage can be detected by Western blotting as a definitive marker of apoptosis induction.[7][21]
-
Cell Culture and Treatment : Grow SH-SY5Y cells in 6-well plates to 70-80% confluency. Treat with ONE (e.g., 10-25 µM) or a positive control (e.g., Staurosporine) for a predetermined time (e.g., 12-24 hours).
-
Cell Lysis : Wash cells twice with ice-cold PBS. Scrape the cells into a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification : Incubate the lysate on ice for 30 minutes, then centrifuge at 15,000 x g for 20 minutes at 4°C.[7] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting :
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. Also, probe a separate blot or strip the same blot for total caspase-3 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : Quantify the band intensities using densitometry software. An increase in the ratio of cleaved caspase-3 to total caspase-3 or the loading control indicates apoptosis activation.
References
-
Di Domenico, F., et al. (2012). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. Antioxidants & Redox Signaling, 17(11), 1590–1609. [Link]
-
Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(8), 698–702. [Link]
-
Poli, G., et al. (2003). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical Research in Toxicology, 16(8), 901–911. [Link]
-
Zarkovic, N. (2003). 4-hydroxynonenal and neurodegenerative diseases. Molecular Aspects of Medicine, 24(4-5), 293–303. [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM DataBase on Alternative Methods. [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments), (39), e1822. [Link]
-
Chen, H., et al. (2022). 4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of α-Synuclein and Phosphorylated α-Synuclein with Distinct Biophysical Properties and Biomedical Applications. International Journal of Molecular Sciences, 23(9), 5133. [Link]
-
Zhao, Y., et al. (2009). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Journal of Lipid Research, 50(8), 1643–1651. [Link]
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Yamatsuji, T., et al. (1999). Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein. The Journal of Neuroscience, 19(13), 5346–5354. [Link]
-
CytoTox 96® Non-Radioactive Cytotoxicity Assay. Protocols.io. [Link]
-
Kagedal, K., et al. (2001). Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis. The Journal of Neuroscience, 21(1), 232–239. [Link]
-
Humphrey, G. W., et al. (2011). Trans-4-oxo-2-nonenal potently alters mitochondrial function. Free Radical Biology and Medicine, 50(2), 266–275. [Link]
-
Lee, J., et al. (2013). Lipid Peroxidation Product 4-Hydroxy-2-Nonenal Promotes Seeding-Capable Oligomer Formation and Cell-to-Cell Transfer of α-Synuclein. Antioxidants & Redox Signaling, 18(7), 770–783. [Link]
-
ResearchGate. (2022). Effects of 4‐Oxo‐2‐nonenal on biochemical properties of bovine heart mitochondria. Journal of Food Science. [Link]
-
OZ Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]
-
ResearchGate. (2022). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology. [Link]
-
Al-Ghraiybah, N. F., et al. (2023). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Neuroscience, 514, 103–118. [Link]
-
Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]
-
ResearchGate. (2020). What is the exact protocol of ROS measurement using DCFDA?. [Link]
-
Encinas, M., et al. (2020). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Frontiers in Molecular Neuroscience, 13, 161. [Link]
-
OZ Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]
-
PubMed. (2004). Lack of initiation activity of 4-oxo-2-hexenal, a peroxidation product generated from omega-3 polyunsaturated fatty acids, in an in vivo five-week liver assay. [Link]
-
PubMed. (2018). Analysis of mitochondrial membrane potential in the cells by microchip flow cytometry. [Link]
-
PubMed. (2008). Use of an in vitro digestion model to study the bioaccessibility of 4-hydroxy-2-nonenal and related aldehydes present in oxidized oils rich in omega-6 acyl groups. [Link]
-
Kumar, S., & Lavastre, V. (2018). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 1709, pp. 1-14). [Link]
-
JoVE. (2012). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. [Link]
-
PubMed. (2023). 4-Oxo-2-nonenal-Induced α-Synuclein Oligomers Interact with Membranes in the Cell, Leading to Mitochondrial Fragmentation. [Link]
-
ResearchGate. (2022). Characterization of 4Oxo2-nonenal as a Novel Product of Lipid Peroxidation. Chemical Research in Toxicology. [Link]
-
Jo, J., et al. (2015). Mitochondrial Membrane Potential Assay. In Mitochondria in Health and Disease (pp. 19-25). [Link]
-
PubMed. (2017). Assessing the genotoxic effects of two lipid peroxidation products (4-oxo-2-nonenal and 4-hydroxy-hexenal) in haemocytes and midgut cells of Drosophila melanogaster larvae. [Link]
Sources
- 1. 4-Oxo-2-Nonenal- and Agitation-Induced Aggregates of α-Synuclein and Phosphorylated α-Synuclein with Distinct Biophysical Properties and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 4‐Oxo‐2‐nonenal on biochemical properties of bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-4-oxo-2-nonenal potently alters mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. cyagen.com [cyagen.com]
- 10. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accegen.com [accegen.com]
- 12. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
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- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Modification by 4-Oxo-2-(E)-nonenal (ONE)
Welcome to the technical support center for optimizing reaction conditions for protein modification by 4-Oxo-2-(E)-nonenal (ONE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. My aim is to combine established scientific principles with practical, field-proven insights to ensure the success of your research.
Introduction to this compound (ONE) Protein Modification
This compound (ONE) is a highly reactive α,β-unsaturated aldehyde that is a product of lipid peroxidation of omega-6 polyunsaturated fatty acids like linoleic and arachidonic acid.[1] Due to its bifunctional electrophilic nature, ONE readily reacts with nucleophilic residues on proteins, leading to covalent modifications known as protein adducts.[2] Understanding and controlling these modifications are crucial in various fields, from studying oxidative stress in diseases like atherosclerosis to developing novel protein-drug conjugates.[3]
ONE is significantly more reactive than its more commonly studied counterpart, 4-hydroxy-2-nonenal (HNE).[4][5] Its reactivity stems from the presence of both an aldehyde and a ketone group, allowing for a variety of adduction chemistries, primarily Michael addition and Schiff base formation.[4][6]
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with ONE-protein modifications.
Q1: Which amino acid residues does ONE react with?
ONE primarily reacts with nucleophilic amino acid residues. The order of reactivity is generally considered to be Cysteine > Histidine > Lysine.[6][7] Under certain conditions, ONE has also been shown to react with Arginine.[6][7]
-
Cysteine: The thiol group of cysteine is a potent nucleophile and readily undergoes Michael addition with the α,β-unsaturated system of ONE.[7]
-
Histidine: The imidazole ring of histidine is also a strong nucleophile that can form Michael adducts with ONE.[5]
-
Lysine: The ε-amino group of lysine can react with ONE via both Michael addition and Schiff base formation with the aldehyde group.[4][5]
-
Arginine: The guanidinium group of arginine can also be a target for ONE modification, though it is generally less reactive than cysteine, histidine, and lysine.[6]
Q2: What is the primary mechanism of ONE-protein adduction?
The predominant mechanism for the reaction of ONE with cysteine and histidine is Michael addition to the C3 position of the α,β-unsaturated aldehyde.[6] For lysine, both Michael addition and Schiff base formation at the C1 aldehyde are possible.[4] The initial adducts can undergo further intramolecular reactions, leading to the formation of stable heterocyclic structures like pyrroles and pyrrolinones.[5]
Q3: How does pH affect the reaction of ONE with proteins?
The pH of the reaction buffer is a critical parameter that influences both the rate and selectivity of ONE-protein modification.
-
Slightly acidic to neutral pH (pH 6.5-7.4): These conditions generally favor Michael addition reactions. A study on mitochondrial protein modification by ONE was conducted at pH 7.4.[7] Another study involving glutathione S-transferase used a pH of 6.5.[8]
-
Alkaline pH: Higher pH increases the deprotonation of lysine amino groups, making them more nucleophilic and favoring Schiff base formation. However, the stability of ONE itself can be compromised at very high pH.
Q4: I am not observing any protein modification. What are the possible reasons?
Several factors could contribute to a lack of observable protein modification:
-
Insufficient ONE concentration: Ensure that the molar ratio of ONE to your protein is adequate. ONE is a highly reactive molecule and can be consumed by other components in the reaction mixture.
-
Inappropriate buffer composition: The presence of primary amines (e.g., Tris buffer) or thiols (e.g., DTT, β-mercaptoethanol) in your buffer will compete with your protein for reaction with ONE. It is highly recommended to use non-nucleophilic buffers like phosphate or HEPES.
-
Protein structure and accessibility of reactive residues: The nucleophilic residues on your protein of interest may be buried within the protein's three-dimensional structure and inaccessible to ONE.[5] Consider using a denaturant (e.g., urea, guanidinium chloride) to unfold the protein, though this will likely lead to non-specific modification.
-
Degradation of ONE: ONE is susceptible to degradation, especially in aqueous solutions. Prepare fresh solutions of ONE for each experiment and minimize its time in solution before adding it to the protein.
-
Analytical method limitations: The method you are using to detect the modification (e.g., SDS-PAGE, Western blot) may not be sensitive enough to detect low levels of adduction. Consider more sensitive techniques like mass spectrometry.[5]
Q5: How can I control the extent of protein modification by ONE?
Controlling the stoichiometry of the modification is key to many applications. Here are some strategies:
-
Molar ratio of ONE to protein: This is the most direct way to control the extent of modification. Start with a low molar excess of ONE and titrate up to achieve the desired level of adduction.
-
Reaction time: The modification reaction is time-dependent. Shorter incubation times will result in less modification.
-
Temperature: Lowering the reaction temperature (e.g., 4°C) will slow down the reaction rate and allow for more controlled modification.
-
pH: As discussed in Q3, adjusting the pH can modulate the reactivity of specific amino acid residues.
-
Quenching the reaction: The reaction can be stopped by adding a quenching agent that scavenges excess ONE. Common quenching agents include primary amines (e.g., Tris, glycine) or thiols (e.g., glutathione, β-mercaptoethanol).
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during ONE-protein modification experiments.
| Problem | Potential Cause | Recommended Solution |
| No or very low modification | 1. Inactive ONE: ONE may have degraded. 2. Competitive nucleophiles in buffer: Tris, glycine, or thiol-containing reagents are present. 3. Inaccessible target residues: Nucleophilic amino acids are buried within the protein structure.[5] 4. Insufficient ONE concentration: The molar ratio of ONE to protein is too low. | 1. Use fresh ONE solution: Prepare ONE stock solution immediately before use. 2. Change buffer: Use a non-nucleophilic buffer such as phosphate or HEPES. 3. Partial denaturation: Consider adding a mild denaturant (e.g., low concentration of urea) if the native protein structure is not required for downstream applications. 4. Increase ONE concentration: Perform a titration experiment with increasing molar ratios of ONE. |
| Protein precipitation/aggregation | 1. Excessive modification: High levels of adduction can alter protein structure and lead to aggregation. 2. Cross-linking: ONE can act as a cross-linking agent, especially at higher concentrations.[3] | 1. Reduce ONE concentration and/or reaction time: Optimize reaction conditions to achieve a lower degree of modification. 2. Work at lower protein concentrations: This can reduce the likelihood of intermolecular cross-linking. |
| High background/non-specific modification | 1. Reaction time is too long: Extended incubation can lead to side reactions. 2. High ONE concentration: A large excess of ONE increases the chance of non-specific adduction. 3. Protein denaturation: If a denaturant is used, it will expose many previously buried residues. | 1. Optimize reaction time: Perform a time-course experiment to find the optimal incubation period. 2. Titrate ONE concentration: Use the lowest effective concentration of ONE. 3. Use native conditions if possible: If the goal is to modify surface-exposed residues, avoid denaturants. |
| Inconsistent results | 1. Variability in ONE stock solution: Inconsistent preparation or storage of ONE. 2. Fluctuations in reaction temperature or pH. | 1. Standardize ONE preparation: Prepare and use ONE stock solutions consistently. 2. Maintain stable reaction conditions: Use a temperature-controlled incubator/water bath and a well-buffered solution. |
Experimental Protocol: Controlled Modification of a Model Protein with ONE
This protocol provides a general framework for the modification of a model protein, such as Bovine Serum Albumin (BSA), with ONE.
Materials:
-
Protein of interest (e.g., BSA)
-
This compound (ONE)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Solvent for ONE: Anhydrous ethanol or DMSO
-
Dialysis or desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column to remove any interfering substances.
-
-
ONE Stock Solution Preparation:
-
Important: Prepare the ONE stock solution immediately before use.
-
Dissolve ONE in anhydrous ethanol or DMSO to a concentration of 10-100 mM.
-
-
Modification Reaction:
-
In a microcentrifuge tube, add the desired volume of the protein solution.
-
Add the ONE stock solution to the protein solution to achieve the desired final molar ratio (e.g., 1:1, 5:1, 10:1 ONE:protein). The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted ONE is scavenged.
-
-
Removal of Excess Reagents:
-
Remove excess ONE and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Analysis of Modification:
-
Characterize the extent of modification using appropriate techniques such as:
-
Mass Spectrometry (e.g., ESI-MS): To determine the mass increase of the protein, which corresponds to the number of ONE adducts.[5]
-
SDS-PAGE: To check for protein cross-linking (appearance of higher molecular weight bands).
-
UV-Vis Spectroscopy: To monitor the disappearance of the α,β-unsaturated chromophore of ONE.[4]
-
-
Table of Recommended Reaction Parameters (Starting Points):
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the risk of aggregation. |
| ONE:Protein Molar Ratio | 1:1 to 50:1 | Start with a lower ratio and titrate upwards. |
| Reaction Buffer | Phosphate, HEPES | Avoid buffers with primary amines or thiols. |
| pH | 6.5 - 8.0 | pH 7.4 is a good starting point for Michael addition. |
| Temperature | 4°C - 37°C | Lower temperatures provide better control. |
| Reaction Time | 30 min - 24 hours | Optimize based on the desired level of modification. |
Visualizing the Workflow and Reaction Pathways
Experimental Workflow for ONE-Protein Modification
Caption: A streamlined workflow for the modification of proteins with ONE.
Reaction Pathways of ONE with Protein Nucleophiles
Caption: Major reaction pathways of ONE with protein nucleophilic residues.
References
-
Lee, S. H., Williams, M. V., Du, Y., Flarakos, J., Blair, I. A., & Mesaros, C. (2018). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. Metabolites, 8(4), 73. [Link]
-
Akagawa, M., Sasaki, D., & Iwabuchi, S. (2018). 4-Hydroperoxy-2-nonenal Is Not Just an Intermediate but a Reactive Molecule That Covalently Modifies Proteins to Generate Unique Intramolecular Oxidation Products. The Journal of biological chemistry, 293(5), 1539–1551. [Link]
-
Bruenner, B. A., Jones, A. D., & German, J. B. (1995). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 8(4), 552–559. [Link]
-
Lee, S. H., Blair, I. A., & Boutaud, O. (2007). A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. Chemical research in toxicology, 20(6), 934–940. [Link]
-
Miyata, T., Suzuki, Y., & van der Vlag, J. (2020). Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. Journal of lipid research, 61(11), 1466–1477. [Link]
-
Doorn, J. A., & Petersen, D. R. (2003). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical research in toxicology, 16(7), 901–911. [Link]
-
Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: advances in chemistry and analysis. Redox biology, 1(1), 145–152. [Link]
-
Doorn, J. A., & Petersen, D. R. (2002). Covalent Modification of Amino Acid Nucleophiles by the Lipid Peroxidation Products 4-Hydroxy-2-nonenal and 4-Oxo-2-nonenal. Chemical Research in Toxicology, 15(11), 1445-1450. [Link]
-
Liu, Z., Minkler, P. E., & Sayre, L. M. (2003). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical research in toxicology, 16(7), 901-11. [Link]
-
Poli, G., & Schaur, R. J. (2020). 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. Biomolecules, 10(12), 1694. [Link]
-
Liu, Z., Minkler, P. E., & Sayre, L. M. (2003). Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and this compound. Chemical research in toxicology, 16(7), 901-11. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate 4-Oxo-2-(E)-nonenal (ONE) Measurement
A Guide to Minimizing Artifacts for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the accurate quantification of 4-Oxo-2-(E)-nonenal (ONE). As a Senior Application Scientist, I understand that measuring reactive aldehydes like ONE is a significant challenge due to their inherent instability and the potential for artifactual generation during sample collection, processing, and analysis. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to ensure the integrity and reliability of your data.
The Challenge: The Instability of Lipid Peroxidation Products
This compound (ONE) is a key biomarker of lipid peroxidation, arising from the oxidation of omega-6 polyunsaturated fatty acids such as linoleic and arachidonic acid.[1] Its measurement is often complicated by its precursor, 4-hydroperoxy-2-nonenal (HPNE), which is unstable and can decompose into ONE or the more commonly studied 4-hydroxy-2-nonenal (HNE).[2] This chemical cascade underscores the critical need for meticulous sample handling to prevent ex vivo oxidation and artifactual inflation of ONE levels.
The Chemical Pathway of ONE Formation
The following diagram illustrates the formation of ONE from lipid hydroperoxides, highlighting the critical branch point where its unstable precursor can lead to different aldehyde products. Understanding this pathway is the first step in designing experiments that minimize artifactual generation.
Caption: Formation pathway of 4-ONE and 4-HNE from lipid hydroperoxides.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm seeing high background or detectable ONE levels in my blank (reagent-only) samples. What's causing this?
A1: This is a classic sign of contamination or artifact generation within your analytical workflow. Here’s a systematic approach to troubleshoot:
-
Solvent Purity: Aldehyde contaminants can be present in low-quality solvents.
-
Action: Use fresh, HPLC-grade or MS-grade solvents for all steps. Test a new bottle of solvent to see if the problem persists.
-
-
Autoxidation of Reagents: Some reagents, especially those containing residual lipids or plasticizers, can autoxidize over time.
-
Action: Prepare fresh buffers and solutions daily. Store stock solutions under an inert gas (argon or nitrogen) at -80°C.
-
-
Contaminated Glassware/Plasticware: Improperly cleaned labware can be a source of interfering compounds.
-
Action: Use glassware that has been rigorously cleaned (e.g., acid-washed) or new, high-quality polypropylene tubes. Avoid polystyrene, as it can leach plasticizers.
-
Q2: My ONE measurements are highly variable between replicate samples processed at the same time. What could be the issue?
A2: High variability often points to inconsistent sample handling or processing, leading to differential rates of ex vivo lipid peroxidation.
-
Inconsistent Homogenization: The efficiency of tissue disruption can significantly impact the release of lipids and their subsequent oxidation.
-
Action: Standardize your homogenization procedure. For soft tissues, an automated homogenizer is recommended. For harder tissues, a ground glass homogenizer may be necessary, but ensure a consistent number of strokes and pressure.[3] Always keep samples on ice during the entire process.
-
-
Differential Exposure to Oxygen: Even brief exposure to air at room temperature can initiate lipid peroxidation.
-
Action: Work quickly and keep all samples on ice. After initial processing, flush the headspace of your sample tubes with argon or nitrogen before sealing and freezing.[4]
-
-
Pipetting Inaccuracy: Given the low concentrations of ONE, small errors in pipetting can lead to large variations.
-
Action: Use calibrated pipettes and pre-rinse the tip with the solution before dispensing.[5] For critical steps, consider using positive displacement pipettes.
-
Q3: My results from an ELISA-based assay are showing no signal or are consistently low, even when I expect a response.
A3: For immunoassay-based methods, the problem could be reagent- or protocol-specific.
-
Reagent Integrity: Antibodies and standards can degrade if not stored properly.
-
Action: Verify that all kit components have been stored at the recommended temperatures and are within their expiration date. Prepare new standard dilutions for each assay.[6]
-
-
Incorrect Protocol Execution: Deviating from the validated protocol can lead to assay failure.
-
Action: Ensure reagents are added in the correct order and incubation times and temperatures are strictly followed. Insufficient washing is a common cause of high background, while over-washing can reduce the signal.[7]
-
-
Matrix Effects: Components in your sample (e.g., high lipid content, detergents) may interfere with antibody binding.
-
Action: Perform a spike-and-recovery experiment. Add a known amount of ONE standard to your sample matrix and measure the recovery. If recovery is poor, you may need to further purify your sample or dilute it in the assay buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between 4-ONE and 4-HNE, and why is it crucial for my analysis?
A1: Both 4-ONE and 4-HNE are α,β-unsaturated aldehydes and products of lipid peroxidation from omega-6 fatty acids.[8] However, they have different chemical structures and reactivity. 4-HNE has a hydroxyl group at the 4-position, while 4-ONE has a keto group.[9] This structural difference is critical because:
-
Different Biological Activities: They can have distinct effects on cellular signaling and toxicity.
-
Analytical Specificity: Your analytical method must be able to distinguish between them. LC-MS/MS is ideal for this due to its ability to separate compounds based on chromatography and differentiate them by mass-to-charge ratio.[10] Methods that are not specific, such as some colorimetric assays (e.g., TBARS), can react with a wide range of aldehydes and are not suitable for specific ONE quantification.
Q2: How should I collect and store my biological samples to prevent artifactual ONE formation?
A2: This is the most critical step for accurate measurement. The goal is to immediately halt all biological and chemical activity that could lead to lipid peroxidation.
-
Immediate Freezing: For tissues, the "gold standard" is snap-freezing in liquid nitrogen immediately upon collection.[11] This rapidly stops enzymatic and non-enzymatic processes.
-
Antioxidant Protection: The addition of an antioxidant cocktail to your samples at the time of collection is essential. This cocktail should contain a metal chelator and a radical scavenger.[12]
| Component | Function | Recommended Concentration |
| Butylated Hydroxytoluene (BHT) | Chain-breaking antioxidant (radical scavenger) | 100-200 µM |
| EDTA or DTPA | Metal Chelator (inhibits Fenton chemistry) | 1-5 mM |
-
Storage Conditions: Store all samples at -80°C in airtight containers, preferably with the headspace flushed with inert gas. Avoid repeated freeze-thaw cycles.
Q3: Should I use GC-MS or LC-MS/MS for my analysis? What are the pros and cons?
A3: Both are powerful techniques, but the choice depends on your specific needs and sample type.
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Pros: Excellent chromatographic resolution and established derivatization methods.
-
Cons: Requires derivatization to make ONE volatile and thermally stable.[13] This adds an extra step and a potential source of variability. Common derivatizing agents include PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[13]
-
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
Pros: Generally requires less sample preparation and can often analyze ONE directly, although derivatization can still be used to improve sensitivity. It is highly specific and sensitive, especially in complex biological matrices.[14][15] Measuring stable glutathione adducts of ONE (like TOG) can also serve as a specific biomarker.[16]
-
Cons: Can be more susceptible to matrix effects (ion suppression) than GC-MS.
-
For most applications in complex biological samples, LC-MS/MS is the preferred method due to its high specificity and reduced need for complex derivatization.
Experimental Protocols
Protocol 1: Sample Homogenization with Artifact Prevention
This protocol is designed for the homogenization of soft tissues (e.g., brain, liver) for subsequent lipid extraction.
Caption: Workflow for tissue homogenization to minimize ex vivo oxidation.
Detailed Steps:
-
Preparation: Pre-chill all tubes, buffers, and homogenizer probes on ice. Prepare a fresh homogenization buffer (e.g., phosphate-buffered saline) containing 1 mM EDTA and 200 µM butylated hydroxytoluene (BHT).
-
Weighing: On dry ice, quickly weigh the frozen tissue sample.
-
Homogenization: Place the tissue in a pre-chilled tube containing 10 volumes of the antioxidant-fortified homogenization buffer.[3]
-
Disruption: Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the tube immersed in an ice bath throughout the process to prevent heating.[11]
-
Aliquoting: Immediately take an aliquot for protein concentration determination, which will be used for normalization.
-
Processing/Storage: Immediately proceed to lipid extraction or snap-freeze the homogenate aliquots in liquid nitrogen and store at -80°C.
Protocol 2: Derivatization for LC-MS/MS Analysis
This protocol uses 2,4-dinitrophenylhydrazine (DNPH) for derivatization, which stabilizes the aldehyde and adds a readily ionizable tag for enhanced MS sensitivity.
-
Sample Preparation: To 100 µL of sample homogenate (or plasma), add an internal standard (e.g., d11-HNE-DNPH, as a ONE-specific standard may not be commercially available).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization Reaction: Add 50 µL of a freshly prepared 1 mg/mL DNPH solution in acetonitrile containing 0.1% sulfuric acid.
-
Incubation: Vortex and incubate at room temperature for 1 hour in the dark.
-
Analysis: The sample is now ready for direct injection onto a reverse-phase C18 column for LC-MS/MS analysis.
References
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]
-
Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. National Institutes of Health (NIH). [Link]
-
A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed. [Link]
-
Solid Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry for the Evaluation of 4-Hydroxy-2-nonenal in Pork Products. ACS Publications. [Link]
-
4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product. PubMed Central. [Link]
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. PubMed. [Link]
-
A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. National Institutes of Health (NIH). [Link]
-
Neuroprotection by Cocktails of Dietary Antioxidants under Conditions of Nerve Growth Factor Deprivation. PubMed Central. [Link]
-
Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma. PubMed. [Link]
-
Malondialdehyde: Facts and Artifacts. PubMed Central. [Link]
-
Recommended Tissue Homogenization Protocol for Lipid Analysis. iLab Solutions CDN. [Link]
-
Interrelationship of lipid aldehydes (MDA, 4-HNE, and 4-ONE) mediated protein oxidation in muscle foods. ResearchGate. [Link]
-
Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. National Institutes of Health (NIH). [Link]
-
Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A Review of Human Studies. MDPI. [Link]
-
Methods for estimating lipid peroxidation: An analysis of merits and demerits. ResearchGate. [Link]
-
Methods for estimating lipid peroxidation: An analysis of merits and demerits. Indian Journal of Biochemistry and Biophysics. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. ResearchGate. [Link]
-
Antioxidant supplementation decreases lipid peroxidation biomarker F(2)-isoprostanes in plasma of smokers. PubMed. [Link]
-
Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. [Link]
-
Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage. MDPI. [Link]
-
Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PubMed Central. [Link]
-
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. MDPI. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
-
Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. Arabian Journal of Medical & Health Sciences. [Link]
-
Can Edible Cactus Improve Blood Sugar and Cholesterol? A Scientific Review. Examine. [Link]
-
ELISA Troubleshooting Guide. Bio-Techne. [Link]
-
Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta. MDPI. [Link]
-
ELISA Kit Trouble Shooting Guide. DRG International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. biomatik.com [biomatik.com]
- 6. ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 4-Oxo-2-(E)-nonenal (ONE) in Experimental Settings
Welcome to the technical support guide for 4-Oxo-2-(E)-nonenal (ONE). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this highly reactive lipid peroxidation product. The inherent reactivity of ONE, while central to its biological effects, presents significant challenges in experimental design and execution. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the accuracy and reproducibility of your results.
The Challenge: The Dual-Faced Reactivity of 4-ONE
This compound (ONE) is an α,β-unsaturated aldehyde generated from the peroxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid.[1] Its structure contains two highly electrophilic centers: an aldehyde at the C1 position and an α,β-unsaturated ketone system. This dual functionality makes ONE exceptionally reactive, far more so than its more commonly studied counterpart, 4-hydroxy-2-nonenal (HNE).[2][3]
ONE rapidly forms covalent adducts with biological nucleophiles, primarily through two mechanisms:
-
Schiff base formation: Primarily with the ε-amino group of lysine residues. This reaction is significantly faster for ONE than for HNE.[2]
-
Michael addition: With the side chains of cysteine, histidine, and lysine residues.[1][4] Unlike HNE, ONE also demonstrates reactivity with arginine.
This high reactivity is the source of its biological potency and its experimental difficulty. It can modify proteins, lipids, and nucleic acids, leading to cellular stress and dysfunction.[5][6] In the lab, this translates to a compound that can react with your buffers, media components, and target molecules with frustrating speed, demanding meticulous handling and experimental design.
Diagram: The Electrophilic Reactivity of 4-ONE
This diagram illustrates the primary reaction pathways of 4-ONE with key biological nucleophiles.
Caption: Reaction pathways of 4-ONE with biological targets.
Frequently Asked Questions (FAQs)
Q1: My vial of 4-ONE has arrived. How should I store it for maximum stability?
A: Proper storage is critical to prevent degradation and polymerization. Upon receipt, 4-ONE should be stored at -80°C under an inert atmosphere (argon is preferred). It is typically supplied in a solvent like ethanol or acetonitrile. Do not store it neat, as it is less stable. To use, warm the vial to room temperature before opening to prevent condensation of atmospheric water, which can compromise its integrity. After use, flush the vial headspace with argon, seal tightly, and return immediately to -80°C storage.
Q2: How should I prepare a stock solution of 4-ONE? The concentration seems to vary between experiments.
A: This is a common and critical issue. Due to its reactivity, never assume the concentration on the label is 100% accurate after storage and handling.
-
Solvent Choice: Use an anhydrous, high-purity solvent such as ethanol or acetonitrile. Avoid solvents with reactive nucleophilic groups.
-
Concentration Validation (Self-Validating Protocol): The concentration of your stock solution must be validated spectrophotometrically before each set of experiments.
-
Dilute an aliquot of your stock solution in pure ethanol.
-
Measure the absorbance at the maximum wavelength (λmax), which is approximately 224 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of ~13,500 M⁻¹cm⁻¹. This value should be confirmed with your supplier's technical data sheet.
-
-
Storage: Prepare small aliquots of the validated stock solution in amber glass vials, flush with argon, and store at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles and contamination.
Q3: I'm adding 4-ONE to my cell culture media, but my results are inconsistent. What could be going wrong?
A: Cell culture media is a complex mixture of nucleophiles (amino acids, vitamins, serum proteins) that can rapidly react with and deplete your 4-ONE before it reaches the cells.
-
Serum is a Scavenger: Fetal Bovine Serum (FBS) is rich in albumin, which has numerous lysine and cysteine residues that act as a sink for 4-ONE. For acute treatments (e.g., < 4 hours), conduct experiments in serum-free media or media with reduced serum (e.g., 1-2%). If long-term incubation is necessary, a dose-response curve is essential to determine the effective concentration in the presence of serum.
-
Media Components: Amino acids like lysine, cysteine, and histidine in the media will also react with 4-ONE. For maximal consistency in acute treatments, consider using a simpler buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with glucose for the duration of the treatment.
-
Timing is Everything: Add the 4-ONE to the media immediately before adding it to the cells. Do not pre-incubate 4-ONE in the media.
In-Depth Troubleshooting Guides
This section addresses specific experimental failures and provides a logical framework for identifying and solving the root cause.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No biological effect observed, even at high concentrations. | 1. Degraded 4-ONE Stock: The compound has polymerized or degraded during storage. 2. Complete Scavenging: Media components (serum, amino acids) are neutralizing all the 4-ONE. 3. Incorrect Dilution: Error in calculating the final concentration. | 1. Validate Stock: Re-measure the concentration of your stock solution spectrophotometrically. If the concentration is low, use a fresh vial. 2. Modify Treatment Conditions: Switch to serum-free media or a simple buffer (HBSS) for the treatment period. Add 4-ONE to media immediately before applying to cells. 3. Recalculate: Double-check all dilution calculations. |
| High variability between replicate wells/dishes. | 1. Inconsistent Dosing: Pipetting error or uneven mixing of the viscous 4-ONE stock. 2. Reaction Quenching Varies: The time between ending the experiment and lysing the cells or processing the sample is inconsistent, allowing the reaction to proceed for different lengths of time. | 1. Improve Technique: Ensure the stock solution is fully vortexed before dilution. When adding to media, pipette up and down several times to ensure homogeneity. 2. Implement a Quenching Step: Immediately stop the reaction at the end of the incubation period. See Protocol 2 below for effective quenching agents. |
| Protein of interest shows degradation or aggregation on Western blot. | 1. Extensive Cross-Linking: 4-ONE is a potent protein cross-linker.[1] High concentrations can lead to large, insoluble aggregates that won't enter the gel. 2. Protease Activation: Cellular stress from 4-ONE treatment may be activating apoptotic pathways and proteases. | 1. Titrate Concentration: Perform a dose-response experiment to find a concentration that modifies your protein without causing massive aggregation. Run a portion of your sample on a low-percentage acrylamide gel to check for high-molecular-weight smears. 2. Use Protease Inhibitors: Ensure your lysis buffer contains a broad-spectrum protease inhibitor cocktail. |
Diagram: Troubleshooting Logic Flow for 4-ONE Experiments
Caption: A decision tree for troubleshooting common 4-ONE experiments.
Key Experimental Protocols
Protocol 1: Treating Cultured Cells with 4-ONE
This protocol provides a robust workflow for treating adherent cells while minimizing experimental variability.
-
Preparation:
-
Plate cells and grow to desired confluency (typically 70-80%).
-
Prepare fresh treatment media. For acute experiments, use serum-free media or HBSS supplemented with 1 g/L glucose. Warm to 37°C.
-
Thaw a fresh aliquot of validated 4-ONE stock solution and keep it on ice, protected from light.
-
-
Dosing:
-
Remove growth media from cells and gently wash once with warm PBS.
-
Add the appropriate volume of pre-warmed treatment media to each plate.
-
Prepare a working dilution of 4-ONE in treatment media at 10x the final concentration. Crucially, add this 10x stock to the cells immediately after preparation.
-
Add 1/10th of the final volume of the 10x 4-ONE solution to each plate (e.g., add 100 µL to 900 µL of media already on the cells). Gently swirl the plate to mix.
-
-
Incubation:
-
Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.
-
-
Reaction Quenching & Cell Lysis:
-
To stop the reaction, immediately remove the media and wash the cells twice with ice-cold PBS containing a quenching agent. A common and effective agent is 1 mM sodium borohydride (NaBH₄), which reduces the reactive aldehyde group.
-
Alternatively, lyse the cells directly on the plate with an ice-cold lysis buffer containing a high concentration of a primary amine (e.g., 100 mM Tris) and NaBH₄ to quench any remaining 4-ONE.
-
Proceed immediately to your downstream application (e.g., protein extraction, RNA isolation).
-
Diagram: Standard Workflow for Cellular Experiments with 4-ONE
Caption: A generalized workflow for cell-based 4-ONE experiments.
Data Summary Table
Table: Reactivity and Toxicity Comparison of 4-ONE and 4-HNE
| Feature | This compound (ONE) | 4-Hydroxy-2-(E)-nonenal (HNE) | Rationale for Difference |
| Protein Reactivity | 6 to 31 times more reactive with model proteins.[2] | Baseline | The 4-keto group of ONE is more electron-withdrawing than the 4-hydroxy group of HNE, making the α,β-unsaturated system a more potent electrophile.[7] |
| Primary Lysine Reaction | Schiff base formation (fast)[2] | Michael addition (slower) | The aldehyde at C1 of ONE is highly accessible and reactive. |
| Neurotoxicity | 4 to 5 times more toxic to neuroblastoma cells.[2] | Baseline | Higher reactivity leads to more rapid and extensive modification of critical cellular proteins, disrupting function. |
| Mitochondrial Impact | Potent inhibitor of mitochondrial oxygen consumption and antioxidant systems.[3] | Less potent inhibitor.[3] | ONE's ability to rapidly adduct mitochondrial proteins impairs the electron transport chain and depletes glutathione. |
References
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000). Chemical Research in Toxicology, 13(8), 698-702. [Link]
-
A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. (2014). Journal of the American Society for Mass Spectrometry, 25(6), 978-988. [Link]
-
Scavenging 4-Oxo-2-nonenal. (2015). Chemical Research in Toxicology, 28(10), 2003-2009. [Link]
-
A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. (2007). Chemical Research in Toxicology, 20(6), 847-855. [Link]
-
Effects of 4-Oxo-2-nonenal on biochemical properties of bovine heart mitochondria. (2022). Journal of Food Biochemistry, 46(3), e14030. [Link]
-
Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. (2022). International Journal of Molecular Sciences, 23(2), 929. [Link]
-
4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. (2012). Antioxidants & Redox Signaling, 17(11), 1590-1609. [Link]
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000). Chemical Research in Toxicology, 13(8), 698-702. [Link]
-
Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation | Request PDF. (2000). ResearchGate. [Link]
-
4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. (2004). Chemical Research in Toxicology, 17(10), 1303-1310. [Link]
-
Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. (2010). Journal of Biological Chemistry, 285(10), 6948-6956. [Link]
-
Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. (2022). International Journal of Molecular Sciences, 23(2), 929. [Link]
-
Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023). International Journal of Analytical Chemistry. [Link]
-
Interrelationship of lipid aldehydes (MDA, 4-HNE, and 4-ONE) mediated protein oxidation in muscle foods. (2023). Critical Reviews in Food Science and Nutrition. [Link]
-
Chemical structures for 4-HNE (A) and 4-ONE (B). (2013). ResearchGate. [Link]
-
Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023). International Journal of Analytical Chemistry. [Link]
-
This compound. PubChem. [Link]
-
A method for detection of 4-hydroxy-2-nonenal adducts in proteins. (2011). Free Radical Biology and Medicine, 50(5), 618-624. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 4‐Oxo‐2‐nonenal on biochemical properties of bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Oxo-2-(E)-nonenal
Welcome to the technical support center for the synthesis of 4-Oxo-2-(E)-nonenal (ONE). This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and important lipid-derived aldehyde. Here, we address common challenges and frequently asked questions to help you improve the yield, purity, and stability of your ONE synthesis.
Introduction to this compound Synthesis
This compound (ONE) is a key biomarker of lipid peroxidation and a highly reactive electrophile that readily modifies proteins, DNA, and other cellular nucleophiles.[1][2][3] Its synthesis in the laboratory can be challenging due to its inherent instability and the potential for side reactions. This guide provides practical, field-proven insights to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several established methods for the synthesis of ONE. The most common approaches involve the oxidation of a precursor molecule, such as 4-hydroxy-2-(E)-nonenal (HNE), or the construction of the carbon skeleton using olefination reactions.
-
Oxidation of HNE derivatives: This is a widely used method where the hydroxyl group of a protected HNE derivative (e.g., an acetal) is oxidized to a ketone.[4][5] This is followed by deprotection to yield ONE.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions can be employed to form the carbon-carbon double bond of the nonenal backbone, typically by reacting a phosphorus ylide or phosphonate with a suitable aldehyde.[6]
-
From Lipid Hydroperoxides: ONE is naturally formed from the Fe(II)-mediated decomposition of 13-hydroperoxyoctadecadienoic acid (a derivative of linoleic acid).[1][7] While this route is important biochemically, it often produces a mixture of products, including HNE and 4-hydroperoxy-2-nonenal, making it less ideal for obtaining pure ONE in a laboratory setting.[1][7]
Q2: Why is this compound so reactive and unstable?
ONE's high reactivity stems from its structure as a bifunctional electrophile. It possesses two electrophilic centers: the aldehyde carbonyl carbon and the β-carbon of the α,β-unsaturated system. This allows it to readily undergo Michael addition with nucleophiles (like the side chains of cysteine, histidine, and lysine residues in proteins) and to form Schiff bases.[2][8] This inherent reactivity makes it prone to polymerization and degradation, especially in the presence of nucleophiles, light, or air.
Q3: What are the primary impurities I should expect in my crude product?
The impurities will depend on the synthetic route chosen. However, some common contaminants include:
-
Unreacted starting materials: Such as HNE or its protected derivatives.
-
Over-oxidized products: If the oxidation conditions are too harsh.
-
Byproducts of side reactions: Including polymerized material.
-
(Z)-isomer of ONE: While the (E)-isomer is thermodynamically more stable, some (Z)-isomer may form.
-
Solvent residues: From the reaction or purification steps.
Troubleshooting Guide for this compound Synthesis
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Yield of this compound
Possible Cause 1: Incomplete Oxidation of the HNE Precursor
-
Explanation: The conversion of the secondary alcohol in the HNE derivative to a ketone is a critical step. Incomplete oxidation will result in a mixture of starting material and product, leading to low yields and purification challenges.
-
Solution:
-
Choice of Oxidant: Activated manganese dioxide (MnO₂) is a common and effective oxidant for this transformation.[4] Pyridinium dichromate (PDC) is another viable option.[5] Ensure the quality and activity of your chosen oxidant.
-
Reaction Conditions: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The reaction may require extended periods (several hours to overnight) to go to completion. Gentle heating may be necessary, but avoid high temperatures that could promote side reactions.
-
Stoichiometry: Use a sufficient excess of the oxidant. For solid-supported reagents like MnO₂, a significant mass excess is often required.
-
Possible Cause 2: Degradation During Acetal Deprotection (Hydrolysis)
-
Explanation: The final step in many syntheses is the hydrolysis of a protecting group (like a diethyl or dimethyl acetal) to reveal the aldehyde functionality.[4][5] ONE is sensitive to harsh acidic conditions and can degrade if this step is not carefully controlled.
-
Solution:
-
Mild Acidic Conditions: Use a mild acid catalyst for the hydrolysis. A mixture of citric acid and HCl has been successfully used.[4]
-
Temperature Control: Perform the hydrolysis at room temperature or below to minimize degradation.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the acidic medium.
-
Work-up: Immediately after hydrolysis, neutralize the acid and extract the product into a suitable organic solvent.
-
Problem: Multiple Spots on TLC Indicating a Complex Mixture
Possible Cause 1: Formation of Byproducts During Synthesis
-
Explanation: The high reactivity of ONE can lead to the formation of various byproducts, especially if the reaction is not performed under optimal conditions.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
-
Purity of Reagents: Ensure that all solvents and reagents are pure and dry, as impurities can catalyze side reactions.
-
Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can lead to the formation of undesired products.
-
Problem: Difficulty in Purifying the Final Product
Possible Cause 1: Product Degradation on Silica Gel
-
Explanation: The acidic nature of standard silica gel can cause the degradation of the acid-sensitive ONE during column chromatography.
-
Solution:
-
Deactivated Silica: Deactivate the silica gel by pre-treating it with a small amount of a neutralising agent like triethylamine in the eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica gel.
-
Rapid Purification: Do not let the product remain on the column for an extended period. Elute the compound as quickly as possible.
-
Possible Cause 2: Co-elution of Impurities
-
Explanation: Impurities with similar polarity to ONE can be difficult to separate by standard flash chromatography.
-
Solution:
-
Optimize Eluent System: Experiment with different solvent systems to improve separation. A gradient elution may be necessary.
-
Flash Chromatography: Purification of crude ONE can be achieved using flash column chromatography.[4]
-
Problem: Product Instability and Short Shelf-Life
Possible Cause 1: Polymerization and Degradation on Storage
-
Explanation: As a highly reactive molecule, ONE is prone to degradation and polymerization over time, even when stored.
-
Solution:
-
Storage Conditions: Store pure ONE at low temperatures (-20°C or -80°C) under an inert atmosphere.
-
Solvent: Store as a solution in a dry, aprotic solvent.
-
Use Freshly Prepared: For best results, use ONE as soon as possible after synthesis and purification.
-
Visualizing the Synthesis Workflow
A common route to this compound involves the protection of a precursor, oxidation, and subsequent deprotection.
Caption: A typical synthetic workflow for this compound.
Summary of Key Synthesis Parameters
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Activated MnO₂, Pyridinium dichromate (PDC) | Efficiently converts the secondary alcohol to a ketone. |
| Hydrolysis Conditions | Mild acid (e.g., citric acid/HCl), room temperature | Prevents degradation of the acid-sensitive final product. |
| Purification | Flash chromatography on deactivated silica gel | Minimizes product degradation on the stationary phase. |
| Storage | -80°C under inert atmosphere, as a solution | Enhances stability and prevents polymerization. |
Detailed Experimental Protocol: Oxidation of 4-Hydroxy-2-(E)-nonenal diethyl acetal
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Hydroxy-2-(E)-nonenal diethyl acetal
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Citric acid
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for flash chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Oxidation:
-
Dissolve 4-hydroxy-2-(E)-nonenal diethyl acetal in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a 5-10 fold excess (by weight) of activated MnO₂.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound diethyl acetal.
-
-
Hydrolysis:
-
Dissolve the crude this compound diethyl acetal in a suitable solvent (e.g., acetone or THF).
-
Add an aqueous solution of citric acid and a catalytic amount of HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel. It is advisable to use a solvent system containing a small amount of triethylamine to deactivate the silica.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
References
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - ResearchGate. Available at: [Link]
-
Scavenging 4-Oxo-2-nonenal - PMC - NIH. Available at: [Link]
-
Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PubMed Central. Available at: [Link]
-
Characterization of 4Oxo2-nonenal as a Novel Product of Lipid Peroxidation | Request PDF. Available at: [Link]
-
A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - NIH. Available at: [Link]
-
A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed. Available at: [Link]
-
The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Available at: [Link]
-
Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - NIH. Available at: [Link]
-
Short and Simple Syntheses of 4-Oxo-(E)-2-Hexenal and Homologs: Pheromone Components and Defensive Compounds of Hemiptera | Request PDF - ResearchGate. Available at: [Link]
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed - NIH. Available at: [Link]
-
Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal - MDPI. Available at: [Link]
-
Convenient and efficient syntheses of 4-hydroxy-2(E)-nonenal and 4-oxo-2(E) - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scavenging 4-Oxo-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient and efficient syntheses of 4-hydroxy-2(E)-nonenal and 4-oxo-2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection and Handling of 4-Oxo-2-(E)-nonenal (4-ONE)
Welcome to the technical support center for 4-Oxo-2-(E)-nonenal (4-ONE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of 4-ONE in experimental settings. As a highly reactive lipid peroxidation product, proper handling, dissolution, and dilution of 4-ONE are critical for experimental success and reproducibility. This resource provides field-proven insights and protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
The choice of solvent is critical for maintaining the stability and solubility of 4-ONE. Based on its physicochemical properties and established laboratory use, several organic solvents are suitable for preparing high-concentration stock solutions.
For most applications, dimethyl sulfoxide (DMSO) is the recommended solvent. It offers excellent solvating power for 4-ONE and is compatible with many experimental systems, including cell culture, when diluted to a final concentration that is non-toxic to the cells (typically ≤0.1%). Ethanol is another viable option.
| Solvent | Solubility | Recommended for Stock Solutions? |
| Dimethyl sulfoxide (DMSO) | ≥ 50 mg/mL[1] | Yes (Recommended) |
| Ethanol | ≥ 50 mg/mL[1] | Yes |
| Dimethylformamide (DMF) | ≥ 50 mg/mL[1] | Yes |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL[1] | No |
Q2: I'm using 4-ONE in cell culture. Which solvent should I use for my stock solution to minimize toxicity?
For cell-based assays, it is crucial to select a solvent that is minimally toxic to your cells at the final working concentration. Both DMSO and ethanol are commonly used. However, it is imperative to ensure the final concentration of the organic solvent in the cell culture medium is well below the threshold of toxicity for your specific cell line. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines.
Q3: My 4-ONE solution appears to have precipitated after I diluted it in my aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like 4-ONE. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. Here are some troubleshooting steps:
-
Vortex immediately after dilution: Vigorous mixing can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Prepare an intermediate dilution: Instead of diluting the high-concentration stock directly into your final aqueous buffer, create an intermediate dilution in a solvent that is miscible with both the stock solvent and the final buffer. For example, you could dilute a DMSO stock in a small volume of ethanol before adding it to your aqueous buffer.
-
Increase the final volume of the aqueous buffer: By increasing the dilution factor, you lower the final concentration of 4-ONE, which may keep it in solution.
-
Consider the buffer composition: The presence of proteins, such as bovine serum albumin (BSA), in your buffer can help to solubilize hydrophobic molecules like 4-ONE.
Q4: How should I store my 4-ONE stock solution, and for how long is it stable?
4-ONE is a reactive aldehyde and is prone to degradation. Proper storage is essential to maintain its integrity.
-
Storage Temperature: Stock solutions of 4-ONE in an organic solvent should be stored at -20°C or -80°C . Several studies have reported storing 20 mM stock solutions in DMSO at -20°C.
-
Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Stability: While specific long-term stability data is limited, it is best practice to prepare fresh stock solutions regularly and to visually inspect for any signs of precipitation or color change before use. Solutions should be used as freshly as possible.
Q5: Can I use Tris buffer to dissolve or dilute 4-ONE?
It is not recommended to use buffers containing primary amines, such as Tris, with 4-ONE. The primary amine in the Tris molecule can react with the aldehyde group of 4-ONE, leading to the formation of a Schiff base. This reaction will inactivate the 4-ONE and can interfere with your experimental results. Buffers like phosphate-buffered saline (PBS), HEPES, or MOPS are more suitable choices.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of 4-ONE exceeds its solubility limit in the aqueous medium. | - Vortex vigorously and immediately after adding the stock solution to the buffer.- Prepare an intermediate dilution in a compatible solvent.- Increase the final volume of the aqueous buffer to further dilute the 4-ONE.- Add a carrier protein like BSA to the buffer to improve solubility. |
| Inconsistent or no biological effect observed | - Degradation of 4-ONE stock solution.- Reaction of 4-ONE with components in the buffer (e.g., Tris).- Incorrect dilution of the stock solution. | - Prepare a fresh stock solution of 4-ONE.- Ensure you are using a non-reactive buffer such as PBS, HEPES, or MOPS.- Verify all calculations for the preparation of working solutions. |
| Stock solution appears cloudy or has visible particles | - The 4-ONE has precipitated out of the solvent, possibly due to improper storage or exceeding its solubility limit. | - Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.- If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh one. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of 4-ONE in DMSO
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of 4-ONE, which can then be diluted for various experimental applications.
Materials:
-
This compound (as a solid or oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated micropipettes
-
Vortex mixer
-
Inert gas (argon or nitrogen), if available
Procedure:
-
Pre-warm the 4-ONE: Allow the vial of 4-ONE to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the 4-ONE: In a chemical fume hood, carefully weigh the desired amount of 4-ONE into a sterile vial. The molecular weight of 4-ONE is 154.21 g/mol . To prepare 1 mL of a 20 mM stock solution, you will need 3.08 mg of 4-ONE.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the 4-ONE.
-
Dissolve the 4-ONE: Cap the vial tightly and vortex thoroughly until the 4-ONE is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): If available, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before capping tightly.
-
Storage: Store the stock solution at -20°C or -80°C in single-use aliquots.
Protocol 2: Dilution of 4-ONE Stock Solution for Cell Culture Applications
This protocol describes the serial dilution of a 4-ONE stock solution for use in cell culture experiments, with a focus on minimizing precipitation.
Materials:
-
20 mM 4-ONE stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the required volume of stock solution: Determine the volume of the 20 mM 4-ONE stock solution needed to achieve your desired final concentration in the cell culture medium. Remember to keep the final DMSO concentration at or below 0.1%.
-
Prepare an intermediate dilution (if necessary): For high final concentrations of 4-ONE, it may be beneficial to first prepare an intermediate dilution in cell culture medium. For example, you can make a 1:10 dilution of the 20 mM stock to create a 2 mM intermediate stock.
-
Final Dilution: Add the calculated volume of the 4-ONE stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube. This rapid mixing is crucial to prevent precipitation.
-
Immediate Use: Use the freshly prepared 4-ONE working solution immediately for your cell culture experiments to ensure its stability and reactivity.
Visualizations
Solvent Selection Workflow
Caption: A decision-making workflow for selecting the appropriate solvent for this compound based on the experimental application.
4-ONE Reactivity and Stability Considerations
Caption: A diagram illustrating the reactive moieties of this compound and the potential reactions that can lead to its degradation.
References
-
Dual Mechanisms of Cardiac Action Potential Prolongation by 4-Oxo-Nonenal Increasing the Risk of Arrhythmia; Late Na+ Current Induction and hERG K+ Channel Inhibition. (2021). Antioxidants, 10(7), 1139. MDPI. Retrieved from [Link]
-
French, J. S., & TAPPEL, A. L. (1977). Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. Archives of Biochemistry and Biophysics, 183(1), 159-165. Retrieved from [Link]
Sources
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of ONE
Welcome to the Technical Support Center for 4-Oxo-2-(E)-nonenal (ONE) Adduction Control. As Senior Application Scientists, we have compiled this guide to provide you with expert insights and practical solutions for your research. This resource is designed to help you understand the nuances of working with this compound (ONE), a highly reactive lipid-derived electrophile, and to provide robust strategies for controlling its adduction to proteins and other biomolecules.
This section addresses the core concepts of this compound, from its formation to its reactivity. Understanding these principles is the first step toward controlling its effects in your experiments.
Q1: What is this compound (ONE) and how is it formed?
A1: this compound (ONE) is a highly reactive α,β-unsaturated ketoaldehyde that is generated during lipid peroxidation.[1][2] It arises from the oxidative degradation of n-6 polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid.[1][3][4] The formation pathway often proceeds through an intermediate, 4-hydroperoxy-2-nonenal (HPNE), which can then be converted to ONE.[1][5] This process can occur non-enzymatically, driven by reactive oxygen species (ROS), or be catalyzed by enzymes like lipoxygenases (LOX) and cyclooxygenases (COX).[4][6][7]
Caption: Formation pathway of this compound (ONE) from n-6 PUFAs.
Q2: How does ONE's reactivity compare to the more commonly studied 4-Hydroxy-2-nonenal (HNE)?
A2: ONE is significantly more reactive than HNE.[2][8] While both are α,β-unsaturated aldehydes that react with nucleophilic amino acid residues, the presence of a ketone group at the C4 position in ONE makes it a much more potent electrophile.[2] ONE has been shown to be 6 to 31 times more reactive with model proteins than HNE.[8] Furthermore, while HNE primarily forms adducts with Cysteine (Cys), Histidine (His), and Lysine (Lys) via Michael addition, ONE reacts with these same residues but can also modify Arginine (Arg).[1][2][9]
Q3: What are the primary amino acid targets of ONE adduction?
A3: The primary targets for ONE adduction are nucleophilic amino acid residues. The reactivity order is generally Cysteine > Histidine > Lysine > Arginine.[2][9] ONE can react via two main mechanisms:
-
Michael Addition (1,4-addition): The nucleophilic side chain (e.g., the thiol of Cys or imidazole of His) attacks the β-carbon of the α,β-unsaturated system. This is the predominant reaction for Cys and His.[2]
-
Schiff Base Formation (1,2-addition): The ε-amino group of a Lysine residue attacks the aldehyde carbonyl carbon. This reaction is often reversible.[8] ONE can also form stable ketoamide adducts with Lysine, which is a key distinction from HNE.[10]
| Aldehyde | Primary Targets | Relative Reactivity | Key Adduct Types |
| 4-Oxo-2-nonenal (ONE) | Cys, His, Lys, Arg | Very High[8] | Michael Adducts, Ketoamides (stable)[10] |
| 4-Hydroxy-2-nonenal (HNE) | Cys, His, Lys | Moderate | Michael Adducts, Schiff Bases (labile)[4] |
| Caption: Comparison of reactivity and targets for ONE and HNE. |
Section 2: Strategies for Controlling ONE Adduction
This section provides actionable strategies to prevent, reduce, or manage the rate of ONE adduction in your experimental systems.
Caption: Decision workflow for controlling the rate of ONE adduction.
Q4: How can I prevent the formation of ONE in my samples in the first place?
A4: Preventing lipid peroxidation is the most effective upstream strategy. Consider the following:
-
Use Antioxidants: Supplement your buffers and media with antioxidants like butylated hydroxytoluene (BHT) to inhibit the initial free radical chain reactions that lead to lipid peroxidation.[11]
-
Chelate Metal Ions: Trace amounts of transition metals like iron (Fe²⁺) can catalyze the decomposition of lipid hydroperoxides into reactive aldehydes.[1] Including a metal chelator such as diethylenetriaminepentaacetic acid (DTPA) in your buffers can prevent this catalytic activity.
-
Inhibit Enzymatic Pathways: If you are working with cell or tissue systems where enzymatic production is significant, consider using specific inhibitors for lipoxygenases (e.g., cinnamyl-3,4-dihydroxy-α-cyanocinnamate) or cyclooxygenases (e.g., indomethacin) to block these sources of ONE.[6]
-
Control Sample Handling: Work quickly, keep samples on ice, and minimize exposure to air and light to reduce spontaneous oxidation.[11][12]
Q5: What are effective chemical scavengers for ONE once it has formed?
A5: If preventing formation is not possible, the next step is to trap or "scavenge" ONE before it can adduct to your target of interest.
-
Thiol-Based Scavengers: Compounds containing a thiol group, such as N-acetylcysteine (NAC) and glutathione (GSH) , are effective at forming Michael adducts with ONE, thereby neutralizing it.[13][14]
-
Dicarbonyl Scavengers: These compounds are particularly effective against ketoaldehydes like ONE. Pentylpyridoxamine (PPM) has been shown to be highly efficacious in blocking ONE-induced protein crosslinking.[15] Other agents like 2-aminomethylphenols can react with both the carbonyl groups and the double bond of ONE.[13]
Q6: In cell-based assays, how can I leverage the cell's own defense mechanisms?
A6: Cells have endogenous enzymatic systems to detoxify reactive aldehydes.
-
Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of ONE with glutathione (GSH), marking it for removal from the cell.[6][7][16] This is a primary detoxification pathway.[14] The resulting product is an unusual and stable thiadiazabicyclo-ONE-GSH adduct (TOG).[6][7]
-
Aldehyde Dehydrogenases (ALDHs) & Aldo-Keto Reductases (AKRs): These enzyme families can oxidize or reduce ONE, respectively, converting it into less reactive molecules.[3][17] For instance, the reduction of ONE by AKRs yields 4-oxo-2(E)-nonenol (ONO).[7]
-
Sirtuin 2 (SIRT2): Recent research has shown that histone ketoamide adduction by ONE is a reversible modification. SIRT2 has been identified as a deacylase that can remove these ONE-derived adducts from lysine residues on histones, suggesting a cellular repair mechanism.[18]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments involving ONE, providing likely causes and actionable solutions.
Q7: My results show high variability in ONE-protein adduction between replicates. What is the likely cause?
A7: High variability is often rooted in inconsistent ONE generation or stability.
-
Probable Cause 1: Inconsistent Lipid Peroxidation. The non-enzymatic formation of ONE is a chain reaction that can be highly variable. Minor differences in handling time, temperature, or exposure to oxygen can lead to large differences in ONE concentration.
-
Solution: Standardize all sample handling procedures meticulously. Use an antioxidant like BHT and a metal chelator like DTPA in your lysis and reaction buffers to quench and prevent uncontrolled lipid peroxidation.[11]
-
-
Probable Cause 2: Sample Matrix Effects. Biological matrices like plasma or tissue homogenates are complex.[11] Endogenous components can either accelerate ONE formation or compete for adduction, leading to variability.
-
Solution: When possible, purify your protein of interest before exposure to ONE. If working in a complex matrix, ensure all samples are processed identically. For quantification, the use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects.[11]
-
Q8: I am using an immunoassay (ELISA/Western Blot) to detect ONE adducts, but I'm getting high background or no signal. What should I check?
A8: Immunoassay issues can stem from the reagents, the protocol, or the sample itself.
-
Probable Cause (High Background):
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other molecules in the sample.
-
Endogenous Interference: The blocking buffer or sample diluent may contain components that interfere with the assay.
-
Solution: Increase the stringency of your wash steps (increase number or duration). Optimize your blocking buffer (try different blocking agents like BSA, non-fat milk, or commercial blockers). Ensure all reagents are well-mixed and centrifuged before use to remove aggregates.[19]
-
-
Probable Cause (No/Low Signal):
-
Adduct Instability/Loss: Some ONE adducts, particularly Schiff bases, can be labile. The adducts may be lost during sample preparation or washing steps.
-
Insufficient Adduction: The concentration of ONE may be too low, or the incubation time too short, to generate a detectable level of adducts.
-
Reagent Failure: The primary or secondary antibody may have lost activity, or a critical reagent like the substrate was omitted.
-
Solution: Confirm ONE adduction using an orthogonal method like mass spectrometry if possible. Run positive and negative controls (e.g., a known ONE-modified protein and an unmodified protein).[20] Review the entire protocol to ensure no steps were missed and that all reagents are within their expiration dates.[20][21]
-
Caption: Troubleshooting workflow for high background in ONE immunoassays.
Section 4: Key Experimental Protocols
Here we provide step-by-step methodologies for common workflows related to controlling and analyzing ONE adduction.
Protocol 1: In Vitro ONE Adduction to a Purified Protein
This protocol describes a controlled method for modifying a purified protein with ONE.
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of ONE in ethanol or DMSO. Store at -80°C under argon or nitrogen. Causality: ONE is unstable and prone to oxidation; inert gas and low temperatures are critical for stability.
-
Prepare a 1 mg/mL solution of your target protein in a phosphate buffer (50 mM, pH 7.4) containing 100 µM DTPA. Causality: DTPA is added to chelate any trace metals that could catalyze unwanted side reactions.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the protein solution.
-
Spike in the ONE stock solution to achieve the desired final molar ratio (e.g., 1:1, 1:10, 1:100 protein:ONE). Add an equivalent volume of vehicle (ethanol/DMSO) to a control tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 2 hours). Time can be optimized depending on the desired level of modification.
-
-
Quenching the Reaction:
-
To stop the reaction, either add a scavenger like N-acetylcysteine to a final concentration of 10 mM or immediately proceed to remove excess ONE.
-
-
Removal of Excess ONE:
-
Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your buffer of choice to separate the ONE-modified protein from unreacted ONE.
-
-
Verification:
-
Analyze the protein by SDS-PAGE to check for crosslinking (dimers, trimers).
-
Confirm modification by Western blot using an anti-ONE adduct antibody or by mass spectrometry to identify specific modified residues.
-
Protocol 2: Screening for ONE Scavenging Efficacy
This protocol provides a framework for comparing the effectiveness of different scavenger compounds.
-
Establish a Reporter System:
-
Use a model nucleophile like N-acetyl-L-cysteine (NAC) or a reporter protein with a known high reactivity to ONE.
-
The reaction can be monitored by observing the disappearance of ONE's characteristic UV absorbance (~230 nm) or by quantifying the formation of the ONE-NAC adduct via LC-MS.
-
-
Reaction Setup (96-well plate format):
-
In each well, add 100 µM ONE in phosphate buffer (50 mM, pH 7.4).
-
Add your potential scavenger compounds at various concentrations (e.g., 10 µM to 1 mM). Include a no-scavenger control.
-
Initiate the reaction by adding the reporter nucleophile (e.g., 1 mM NAC).
-
-
Monitoring:
-
For spectrophotometric analysis, read the absorbance at 230 nm at regular intervals (e.g., every 5 minutes) using a plate reader.
-
For LC-MS analysis, quench aliquots of the reaction at different time points with a strong acid (e.g., 1% formic acid) and store at -80°C until analysis.
-
-
Data Analysis:
-
Calculate the rate of ONE disappearance for each scavenger concentration.
-
Determine the IC₅₀ (the concentration of scavenger required to inhibit 50% of the adduction to the reporter molecule) for each compound to rank their efficacy.
-
References
-
Liu, L., et al. (2012). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. PLoS ONE, 7(5), e36740. [Link]
-
Bruenner, B. A., Jones, A. D., & German, J. B. (1995). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 8(4), 552–559. [Link]
-
Ge, E. J., et al. (2017). Histone Ketoamide Adduction by 4-Oxo-2-nonenal Is a Reversible Posttranslational Modification Regulated by Sirt2. ACS Chemical Biology, 12(1), 298–304. [Link]
-
Huang, J., et al. (2018). Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. Journal of Lipid Research, 59(10), 1930–1942. [Link]
-
Lee, S. H., & Blair, I. A. (2001). 4-Hydroperoxy-2-nonenal Is Not Just an Intermediate but a Reactive Molecule That Covalently Modifies Proteins to Generate Unique Intramolecular Oxidation Products. Chemical Research in Toxicology, 14(10), 1355–1362. [Link]
-
Sattler, W., et al. (1994). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Journal of Biological Chemistry, 269(49), 30946–30952. [Link]
-
Doorn, J. A., & Petersen, D. R. (2002). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology, 15(11), 1445–1450. [Link]
-
N-KPOST (2019). 4-Hydroxy-2-nonenal: a critical target in oxidative stress? Physiological Reports, 7(22), e14283. [Link]
-
Whitsett, J., et al. (2011). Covalent adduction of nucleophilic amino acids by 4-hydroxynonenal and 4-oxononenal. Free Radical Biology and Medicine, 51, S131. [Link]
-
Zarkovic, N. (2003). 4-Hydroxynonenal as a bioactive marker of pathophysiological processes. Molecular Aspects of Medicine, 24(4-5), 281–291. [Link]
-
Yuan, Q., et al. (2021). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. Oxidative Medicine and Cellular Longevity, 2021, 9914066. [Link]
-
Yi, G. H., et al. (2007). A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. Chemical Research in Toxicology, 20(6), 934–943. [Link]
-
Ananthakrishnan, R., et al. (2015). Scavenging 4-Oxo-2-nonenal. Chemical Research in Toxicology, 28(9), 1831–1839. [Link]
-
Schaur, R. J. (2003). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Molecular Aspects of Medicine, 24(4-5), 149–159. [Link]
-
Valgimigli, L., & Pratt, D. A. (2015). Lipid Peroxidation and Antioxidant Protection. Antioxidants, 4(3), 459–472. [Link]
-
Wild, D. (2013). Immunoassay Troubleshooting Guide. The Immunoassay Handbook, 469-493. [Link]
-
Zarkovic, N., et al. (2020). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Antioxidants, 9(11), 1111. [Link]
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Shearn, C. T., et al. (2014). Stable Histone Adduction by 4-Oxo-2-nonenal: A Potential Link between Oxidative Stress and Epigenetics. Journal of the American Chemical Society, 136(31), 10886–10889. [Link]
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EMD Millipore. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. MilliporeSigma. [Link]
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Baitai Pake Biotechnology. (n.d.). What are the reasons for the failure of anti-lipid peroxidation experiments? Baitai Pake Biotechnology. [Link]
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Yuan, Y. V., et al. (2014). alkenal enantiomers in rat organs and its contributions towards the disposal of 4-hydroxy-2-(E)-nonenal in rat liver. Free Radical Biology and Medicine, 72, 137–144. [Link]
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Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]
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Hill, B. A., et al. (1995). Glutathione dependent metabolism and detoxification of 4-hydroxy-2-nonenal. Chemical Research in Toxicology, 8(2), 181–187. [Link]
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Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 4(3), 459–472. [Link]
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Ribeiro, B. (2023). Glutathione: the master antioxidant. Ozone Therapy Global Journal, 13(1), 175-197. [Link]
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Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Journal of AOAC International, 104(2), 279-287. [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]
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Creative Biolabs. (n.d.). Immunoassay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Nenergy Boost. (2024). How Glutathione Supports Detoxification and Cleansing. Nenergy Boost. [Link]
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Farhoosh, R., et al. (2023). Recent Trends in Improving the Oxidative Stability of Oil-Based Food Products by Inhibiting Oxidation at the Interfacial Region. Foods, 12(6), 1205. [Link]
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Technical Support Center: 4-Oxo-2-(E)-nonenal (4-ONE) Quantification
Welcome to the technical support center for the quantification of 4-Oxo-2-(E)-nonenal (4-ONE). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this reactive lipid peroxidation biomarker. As a key indicator of oxidative stress, accurate 4-ONE measurement is critical, yet its analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by matrix effects.[1][2]
This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during experimental workflows. We will delve into the causality behind these challenges and provide field-proven, validated strategies for their mitigation.
Part 1: Understanding and Diagnosing Matrix Effects
The first step in troubleshooting is accurate diagnosis. In LC-MS/MS analysis, matrix effects are a phenomenon where co-eluting endogenous components from a sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[3][4] This interference compromises accuracy, precision, and sensitivity. 4-ONE is particularly susceptible due to its high reactivity, low physiological concentrations, and the complexity of biological matrices in which it is measured.[5]
Frequently Asked Questions (FAQs)
Q1: My 4-ONE signal intensity is significantly lower in spiked plasma samples compared to the standard prepared in a clean solvent. What is happening?
A1: You are likely observing ion suppression . This is the most common form of matrix effect in bioanalysis. Components from your plasma sample, which are not removed during sample preparation, are co-eluting with your 4-ONE analyte. In the electrospray ionization (ESI) source of your mass spectrometer, these interfering molecules compete with 4-ONE for ionization, reducing the number of 4-ONE ions that reach the detector and thus lowering the signal.
The primary culprits in plasma are often phospholipids, which are abundant and have high surface activity, and salts, which can alter droplet properties in the ESI source.[3][5][6]
To confirm and visualize this, you can perform a post-column infusion experiment. This involves teeing in a constant flow of a 4-ONE standard into the LC eluent stream after the analytical column but before the MS source. When you inject a blank, extracted plasma sample, any dip in the otherwise stable 4-ONE signal baseline directly corresponds to a region of ion suppression.[7]
Caption: Post-Column Infusion (PCI) Experimental Workflow.
Q2: How can I put a number on the degree of ion suppression in my assay?
A2: You can calculate the Matrix Factor (MF) , a quantitative measure recommended by regulatory bodies like the FDA. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.
The experiment involves comparing the peak area of 4-ONE in two sets of samples:
-
Set A: 4-ONE standard spiked into a clean solvent (post-extraction).
-
Set B: A blank biological sample is extracted first, and then the extract is spiked with the 4-ONE standard at the same concentration as Set A.
The formula is: Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
| Sample Set | Description | Purpose |
| Set A | Analyte in neat solution (e.g., Methanol/Water) | Represents the analyte response without any matrix influence. |
| Set B | Blank matrix extract + Analyte | Represents the analyte response in the presence of co-eluting matrix components. |
| Set C | Pre-spiked matrix (Analyte + Matrix), then extracted | Used to determine Recovery. Not needed for MF calculation. |
Table 1: Experimental design for quantitative assessment of Matrix Factor (MF).
Part 2: Mitigation Strategies: A Troubleshooting Guide
Once diagnosed, matrix effects must be corrected to ensure data integrity. The choice of strategy depends on available resources, sample throughput requirements, and the complexity of the matrix.
Strategy 1: Stable Isotope Dilution (The Gold Standard)
Q3: What is the most robust method to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is universally recognized as the most effective approach.[5][8] A SIL-IS is a version of your analyte (4-ONE) in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).
Causality: The SIL-IS is chemically identical to the analyte. Therefore, it co-elutes chromatographically and experiences the exact same matrix effects (suppression or enhancement) and variability in extraction and ionization.[8][9] Because quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, any signal suppression affecting both compounds is cancelled out, leading to highly accurate and precise results.[10]
Q4: I am using a deuterated (²H) SIL-IS for 4-ONE, but my quality control samples are failing with a consistent negative bias. What could be the issue?
A4: This is likely due to an isotope effect . Deuterium (²H) is significantly heavier than hydrogen (¹H), and C-²H bonds are stronger than C-¹H bonds. This can sometimes cause the deuterated SIL-IS to elute slightly earlier from a reversed-phase LC column than the native analyte.[11] If this retention time shift is large enough to move the SIL-IS out of the narrow zone of ion suppression that affects the analyte, the correction will be inaccurate, often leading to the negative bias you are observing.[11]
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. If you see a noticeable separation, this is the likely cause.
-
Use ¹³C or ¹⁵N SIL-IS: Whenever possible, opt for heavy-atom SIL-IS (e.g., ¹³C₃-4-ONE). The physicochemical property differences are much smaller, ensuring true co-elution and more reliable correction.[11]
Strategy 2: Advanced Sample Preparation
Q5: My lab doesn't have a SIL-IS for 4-ONE. My current "dilute-and-shoot" method is giving poor reproducibility. How can I clean up my samples better?
A5: A "dilute-and-shoot" approach is often inadequate for complex matrices like plasma or tissue homogenates as it does little to remove interfering phospholipids and salts.[3] You must implement a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) is a highly effective method for this.
For a moderately polar analyte like 4-ONE, a reversed-phase (e.g., C18) SPE cartridge is a good starting point.[5] The principle is to retain 4-ONE on the hydrophobic sorbent while more polar interferences (like salts) are washed away. A subsequent elution with an organic solvent recovers the analyte.
Protocol: General Purpose Reversed-Phase SPE for 4-ONE in Plasma
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load 500 µL of your pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid in water).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge. This step is crucial for removing polar interferences like salts.
-
Elute: Elute the 4-ONE with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
This protocol is a starting point and must be optimized and validated for your specific application.[12][13]
Strategy 3: Chemical Derivatization
Q6: Even after SPE, my recovery is inconsistent, and I suspect the analyte is degrading. Is there a way to make 4-ONE more stable?
A6: Yes. The high reactivity of 4-ONE, due to its α,β-unsaturated aldehyde structure, makes it prone to forming adducts with nucleophiles (e.g., proteins) in the sample, leading to its loss.[5] Chemical derivatization can solve this by converting the reactive carbonyl group into a more stable functional group.
This strategy offers a dual benefit:
-
Analyte Stabilization: It protects the reactive aldehyde, preventing degradation and improving recovery during sample processing.[5]
-
Improved Chromatography/Ionization: The derivatizing agent can be chosen to enhance chromatographic retention (moving the peak away from early-eluting interferences) and improve ionization efficiency in the MS source.[14][15]
A highly effective workflow combines derivatization before the SPE step. This stabilizes the molecule early and can improve its retention on the SPE sorbent, resulting in a much cleaner final extract.[5]
Caption: Combined Derivatization-SPE workflow for 4-ONE analysis.
Strategy 4: The Method of Standard Addition
Q7: I have no SIL-IS, my sample matrix is rare, and it varies significantly from sample to sample (e.g., patient samples). How can I achieve accurate quantification?
A7: In this challenging scenario, the method of standard addition is an excellent choice. This method calibrates the assay within each individual sample, thereby correcting for matrix effects that are unique to that specific sample.[16][17]
The major drawback is that it is labor-intensive and not suitable for high-throughput analysis, as a separate calibration curve must be prepared for every sample.[18]
Protocol: Quantification of 4-ONE by Standard Addition
-
Sample Aliquoting: Divide a single sample into at least four equal aliquots (e.g., 4 x 100 µL).
-
Spiking:
-
Leave Aliquot 1 unspiked (this is your "zero" point).
-
Spike Aliquots 2, 3, and 4 with increasing, known concentrations of a 4-ONE standard. The spike levels should be relevant to the expected endogenous concentration (e.g., 0.5x, 1x, 2x).
-
-
Processing: Subject all four aliquots to the exact same sample preparation procedure (e.g., SPE cleanup).
-
Analysis: Analyze all four processed aliquots by LC-MS/MS.
-
Data Plotting:
-
Create a plot with the "Added Concentration" on the x-axis and the "Measured Peak Area" on the y-axis.
-
Perform a linear regression on the data points.
-
-
Concentration Determination: The absolute value of the x-intercept of the regression line is the endogenous concentration of 4-ONE in the original, unspiked sample.[18]
References
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Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]
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Zhu, X., et al. (2007). A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed. [Link]
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Han, X., & Gross, R. W. (1995). Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. PubMed Central. [Link]
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Orioli, M., et al. (2010). Solid Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry for the Evaluation of 4-Hydroxy-2-nonenal in Pork Products. Journal of Agricultural and Food Chemistry. [Link]
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Mol, H. G. J., et al. (2008). An inter-laboratory validation of methods of lipid peroxidation measurement in UVA-treated human plasma samples. ResearchGate. [Link]
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Wortmann, M., et al. (2015). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH. [Link]
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Patterson, N. H., et al. (2018). Standard Addition as a Method for Quantitative Mass Spectrometry Imaging. Analytical Chemistry. [Link]
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Niedzielska, E., et al. (2016). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. PubMed Central. [Link]
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The Power of Stable Isotope Dilution Assays in Brewing. (2014). Technical Quarterly. [Link]
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PubChem. Nonanal. National Institutes of Health. [Link]
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Domínguez, R., et al. (2019). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN. [Link]
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Tsikas, D. (2017). Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation. PMC - PubMed Central. [Link]
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Han, X., & Gross, R. W. (1994). Electrospray ionization mass spectroscopic analysis of human erythrocyte plasma membrane phospholipids. PNAS. [Link]
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Zhao, L., et al. (2014). Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. ResearchGate. [Link]
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Ejzak, E. A., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]
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Orioli, M., et al. (2010). Solid Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry for the Evaluation of 4-Hydroxy-2-nonenal in Pork Products. Journal of Agricultural and Food Chemistry. [Link]
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Standard Additions. Separation Science. [Link]
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PubChem. This compound. National Institutes of Health. [Link]
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Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. PubMed - NIH. [Link]
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O'Donnell, V. B., et al. (2021). Steps Toward Minimal Reporting Standards for Lipidomics Mass Spectrometry in Biomedical Research Publications. Circulation: Genomic and Precision Medicine. [Link]
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Ion Suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
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Le Bouter, B., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. [Link]
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Quifer-Rada, P., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers. [Link]
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Jackson, G. P., et al. (2016). Multistage mass spectrometry of phospholipids using collision-induced dissociation (CID) and metastable atom-activated dissociation (MAD). West Virginia University. [Link]
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Spickett, C. M. (2013). Importance of the lipid peroxidation biomarkers and methodological aspects FOR malondialdehyde quantification. SciSpace. [Link]
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Standard Addition. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]
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Lee, S. H., & Blair, I. A. (2000). Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. ResearchGate. [Link]
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Dolan, J. W. (2001). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). MDPI. [Link]
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Mohan, A., et al. (2024). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. Comprehensive Reviews in Food Science and Food Safety. [Link]
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Niki, E., & Yoshida, Y. (2005). Biomarkers for oxidative stress: measurement, validation, and application. PubMed. [Link]
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Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. (2024). Organic Letters. [Link]
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Tyurina, Y. Y., et al. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. SfRBM. [Link]
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Identification of Oxidized Phospholipids by Electrospray Ionization Mass Spectrometry and Lc–Ms Using a Qqlit Instrument. ResearchGate. [Link]
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Isotope Dilution Analysis. Isotope Science / Alfa Chemistry. [Link]
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Gęgotek, A., & Skrzydlewska, E. (2022). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]
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Validation & Comparative
A Head-to-Head Comparison of Cytotoxicity: 4-Oxo-2-(E)-nonenal vs. 4-hydroxy-2-nonenal
A Senior Application Scientist's Guide for Researchers in Oxidative Stress
Introduction: The Tale of Two Aldehydes in Cellular Damage
In the intricate landscape of cellular biology, oxidative stress stands as a central protagonist in numerous pathologies, from neurodegenerative diseases to cancer and cardiovascular conditions.[1][2][3] A critical consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids within cellular membranes, a process that unleashes a cascade of reactive molecules.[3][4] Among the most abundant and biologically significant of these are the α,β-unsaturated aldehydes, which act as "toxic second messengers," extending the reach of initial free radical damage.[2]
This guide focuses on two prominent members of this family: 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-(E)-nonenal (ONE). While structurally similar, a subtle difference in a single functional group dictates a profound divergence in their chemical reactivity and, consequently, their cytotoxic potential. For decades, HNE has been the most studied of these aldehydes, often serving as a key biomarker for lipid peroxidation and oxidative damage.[2][4] However, emerging evidence highlights its keto-analogue, ONE, as a significantly more potent cellular toxin.
This document provides an in-depth, objective comparison of ONE and HNE, synthesizing experimental data to elucidate their distinct mechanisms of cytotoxicity. We will explore their chemical reactivity, comparative potency, downstream cellular consequences, and provide validated protocols for their assessment, empowering researchers to make informed decisions in experimental design and data interpretation.
The Decisive Factor: Chemical Structure and Reactivity
At the heart of their differing toxicities lies a simple chemical distinction. Both are nine-carbon aldehydes with a double bond at the C2-C3 position. The key difference is at the C4 position: HNE possesses a hydroxyl (-OH) group, whereas ONE has a keto (=O) group.
This seemingly minor alteration dramatically increases the electrophilicity of ONE compared to HNE. The electron-withdrawing keto group in ONE makes the molecule a more potent electrophile, rendering it significantly more reactive towards nucleophilic biological macromolecules.
Primary Cellular Targets and Reaction Mechanisms:
Both aldehydes exert their effects by forming covalent adducts with proteins, DNA, and lipids.[5][6] The primary targets are the nucleophilic side chains of amino acids within proteins, specifically cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group) .[7]
Two main reaction types occur:
-
Michael Addition: A conjugate addition reaction at the C3 position of the α,β-unsaturated system. This is the predominant reaction for HNE.
-
Schiff Base Formation: A reaction between the aldehyde group (C1) and a primary amine, such as the ε-amino group of lysine.
Critically, the kinetics and preferred reaction pathways differ. For ONE, the fastest reaction involves Schiff base formation with lysine residues. In contrast, HNE preferentially undergoes Michael addition and its reaction to form Schiff bases is not as readily apparent.[5] This higher reactivity of ONE with a broader range of protein functional groups contributes to its enhanced toxicity.[5]
Comparative Cytotoxicity: ONE as the More Potent Toxin
Experimental evidence consistently demonstrates that ONE is a more potent cytotoxic agent than HNE. Studies on human neuroblastoma cells have shown that ONE is 4 to 5 times more neurotoxic than HNE at concentrations near the threshold of lethality.[5] Furthermore, ONE reacts with model proteins 6 to 31 times faster than HNE, underscoring its superior chemical reactivity.[5]
| Compound | Cell Type | Observation | Cytotoxicity Comparison | Reference |
| 4-Oxo-2-nonenal (ONE) | Human Neuroblastoma | Induces cell death at low micromolar concentrations. | 4-5x more toxic than HNE near the lethal threshold. | [5] |
| 4-hydroxy-2-nonenal (HNE) | Human Neuroblastoma | Induces cell death at low micromolar concentrations. | Baseline for comparison. | [5] |
| 4-hydroxy-2-nonenal (HNE) | Eukaryotic Cells | Induces apoptosis at 5-40 µM. | Induces necrosis at 40-100 µM. | [8] |
It is crucial to recognize the dose-dependent nature of HNE's effects. At very low, physiological concentrations, HNE can act as a signaling molecule, triggering protective antioxidant responses.[1] However, as concentrations rise into the pathological range, it becomes a potent inducer of cell cycle arrest, autophagy, and ultimately, apoptosis or necrosis.[7]
Mechanistic Deep Dive: Pathways to Cell Death
The formation of protein adducts is the initiating event that triggers a cascade of cellular dysfunctions leading to cell death.
1. Disruption of Protein Function and Signaling: The covalent modification of proteins by ONE and HNE can lead to conformational changes, inactivation of enzymes, and disruption of critical signaling pathways. For instance, HNE has been shown to inhibit the pro-survival AKT signaling pathway, thereby promoting apoptosis in osteosarcoma cells.[9] This adduction inactivates key antioxidant enzymes, further exacerbating the state of oxidative stress.[3]
2. Mitochondrial Assault: Mitochondria are both a primary source of reactive oxygen species (ROS) and a key target for HNE-induced toxicity.[1] HNE adduct formation on mitochondrial proteins can impair the electron transport chain, leading to decreased ATP production, increased ROS leakage, and the initiation of the intrinsic apoptotic pathway through the release of cytochrome c. This creates a vicious feedback loop, amplifying oxidative damage.
3. Induction of Apoptosis and Necrosis: At cytotoxic concentrations, both aldehydes trigger programmed cell death. HNE is known to activate executioner caspases like caspase-3 and alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, tipping the balance towards cell death.[9] The specific mode of cell death is concentration-dependent; intermediate concentrations typically induce apoptosis, while higher levels lead to the more inflammatory process of necrosis.[7][8]
Caption: Cytotoxic mechanisms of ONE and HNE.
Cellular Detoxification: The First Line of Defense
Cells are not passive victims; they possess sophisticated enzymatic systems to neutralize these reactive aldehydes. Understanding these pathways is crucial, as their efficiency can determine cell fate.
The three primary detoxification routes are:
-
Glutathione (GSH) Conjugation: Catalyzed by Glutathione S-transferases (GSTs), this is the main pathway for HNE metabolism, converting it into a less reactive conjugate for excretion.[7][10]
-
Oxidation: Aldehyde dehydrogenases (ALDHs) oxidize HNE to the corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA).[10]
-
Reduction: Alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) reduce the aldehyde group to an alcohol, forming 1,4-dihydroxy-2-nonene (DHN).[10]
Caption: Primary cellular detoxification pathways for reactive aldehydes.
Experimental Protocols for Assessing Cytotoxicity
To quantitatively compare the cytotoxicity of ONE and HNE, standardized and reproducible assays are essential. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for Aldehyde-Induced Cytotoxicity
This protocol is a self-validating system for determining the dose-dependent effects of ONE and HNE on the viability of adherent cell lines.
Principle: Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
4-Oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE) stock solutions (in ethanol or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, neutralize, and centrifuge the cells. Resuspend the cell pellet in a complete medium to create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Causality Check: Seeding density must be optimized to ensure cells are in the exponential growth phase during treatment and do not become over-confluent in control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Aldehyde Treatment:
-
Prepare serial dilutions of ONE and HNE in a serum-free or low-serum medium from the stock solutions. A typical concentration range to test would be 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest aldehyde concentration).
-
Causality Check: Serum proteins can react with and sequester the aldehydes, reducing their effective concentration. Using serum-free media during the treatment phase ensures a more accurate dose-response relationship.[7]
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared aldehyde dilutions (or vehicle control) to the respective wells. Include wells with medium only as a background control.
-
Incubate for the desired treatment period (e.g., 24 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
After treatment, aspirate the medium containing the aldehydes.
-
Add 100 µL of fresh, pre-warmed complete medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Causality Check: Incubation time should be consistent across experiments and optimized for the specific cell line to allow for sufficient formazan formation without reaching saturation.
-
-
Formazan Solubilization & Measurement:
-
After MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the aldehyde concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Alternative Protocol: Lactate Dehydrogenase (LDH) Assay
As a complementary approach, the LDH assay measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase from cells with compromised membrane integrity. This method directly measures cell death rather than metabolic activity. The workflow involves collecting the cell culture supernatant after treatment and measuring LDH activity using a coupled enzymatic reaction that produces a colored formazan product.[12][13]
Conclusion and Future Directions
The evidence compellingly positions 4-oxo-2-nonenal as a more potent and reactive cytotoxic agent than its more studied counterpart, 4-hydroxy-2-nonenal.[5] This heightened toxicity stems directly from the greater electrophilicity conferred by its C4-keto group, leading to faster and more extensive adduction with cellular proteins.[5]
For researchers in drug development and disease pathology, this distinction is critical. While HNE remains a valid and important biomarker of general lipid peroxidation, studies focusing on the acute cytotoxic consequences of oxidative stress should also consider the role of ONE. The differential reactivity of these aldehydes may activate distinct downstream signaling pathways and could represent unique therapeutic targets.
Future research should aim to:
-
Develop more sensitive and specific methods for the in vivo detection and quantification of ONE-protein adducts.
-
Elucidate the complete "adductome" for both ONE and HNE to identify specific protein targets that mediate their differential toxicity.
-
Investigate the role of ONE in specific disease models where acute oxidative damage is a key pathological driver.
By understanding the unique chemical personalities and biological consequences of both ONE and HNE, the scientific community can achieve a more nuanced and accurate picture of the mechanisms driving oxidative stress-induced cellular damage.
References
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Jaganjac, M. (2019). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]
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Breitzig, M., et al. (2016). 4-Hydroxy-2-nonenal: a critical target in oxidative stress? Redox Biology. [Link]
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Sayre, L. M., et al. (2006). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical Research in Toxicology. [Link]
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Griesenauer, B., et al. (2020). 4-hydroxy-2-nonenal antimicrobial toxicity is neutralized by an intracellular pathogen. eLife. [Link]
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Ayala, A., et al. (2014). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Journal of Cellular and Molecular Medicine. [Link]
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Uchida, K., et al. (2000). 4-Hydroperoxy-2-nonenal Is Not Just an Intermediate but a Reactive Molecule That Covalently Modifies Proteins to Generate Unique Intramolecular Oxidation Products. Journal of Biological Chemistry. [Link]
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Su, L-J., et al. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. Journal of Immunology Research. [Link]
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Su, L-J., et al. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. ScienceOpen. [Link]
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Zhong, H., & Yin, H. (2015). Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation. Redox Biology. [Link]
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Sponchiado, G., et al. (2023). DNA Damage and Repair in Thyroid Physiology and Disease. Endocrinology. [Link]
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Su, L-J., et al. (2022). (PDF) Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. ResearchGate. [Link]
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Wu, C-L., et al. (2013). 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells. BioMed Research International. [Link]
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MTT assay of cytotoxicity associated with various concentrations of... ResearchGate. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay... ResearchGate. [Link]
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Legrand, C., et al. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. [Link]
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Carini, M., et al. (2017). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Antioxidants & Redox Signaling. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox Biology. [Link]
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A Comparative Guide to Lipid-Derived Aldehydes: Unveiling the Relative Abundance and Significance of 4-Oxo-2-(E)-nonenal
For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in pathophysiology, a clear understanding of the resulting aldehyde landscape is paramount. While 4-hydroxy-2-(E)-nonenal (4-HNE) and malondialdehyde (MDA) have historically dominated the focus of oxidative stress research, a growing body of evidence highlights the critical importance of 4-oxo-2-(E)-nonenal (4-ONE). This guide provides an in-depth comparison of the relative abundance of 4-ONE against other key lipid aldehydes, supported by experimental data and detailed analytical methodologies. Our objective is to equip researchers with the necessary insights to accurately assess the roles of these reactive species in their experimental models.
The Genesis of Reactive Aldehydes: A Shared Pathway with Divergent Fates
Lipid peroxidation, a complex cascade of free radical-mediated reactions, targets polyunsaturated fatty acids (PUFAs) within cellular membranes. This process generates a diverse array of reactive aldehydes, each with distinct chemical properties and biological consequences. The primary substrates for the formation of 4-ONE, 4-HNE, and MDA are omega-6 PUFAs, such as linoleic acid and arachidonic acid.[1][2] The initial oxidation of these fatty acids leads to the formation of lipid hydroperoxides, which are unstable and undergo further decomposition to yield a variety of secondary products, including these aldehydes.[2][3]
The formation of these aldehydes is not mutually exclusive; they often arise from the same initial peroxidative events. However, their relative yields can be influenced by the specific fatty acid substrate, the nature of the oxidative trigger, and the surrounding biochemical environment.
Caption: Simplified pathways of 4-HNE, 4-ONE, and MDA formation.
A Tale of Abundance: Quantitative Insights into Aldehyde Levels
While MDA has been historically utilized as a general marker for lipid peroxidation due to its abundance, recent, more specific analytical techniques have revealed a different hierarchy in certain tissues.[4] Compelling evidence from studies on adipose tissue indicates that 4-ONE and 4-HNE are the most abundant lipid aldehydes, with levels significantly exceeding those of MDA.
One study meticulously quantified these aldehydes in the adipose tissue of mice, revealing that the absolute levels of both 4-HNE and 4-ONE were in the range of approximately 300–500 ng/g of tissue.[1] In stark contrast, the concentration of MDA was found to be around 20 ng/g of tissue, highlighting a substantial difference in their steady-state levels within this metabolically active tissue.[1] This finding is critical for researchers studying obesity and related metabolic disorders, as it suggests that 4-ONE and 4-HNE may be more significant contributors to the pathophysiology of these conditions than previously appreciated.
| Aldehyde | Typical Concentration in Adipose Tissue (ng/g) | Relative Abundance | Key References |
| This compound (4-ONE) | ~300 - 500 | High | [1] |
| 4-Hydroxy-2-(E)-nonenal (4-HNE) | ~300 - 500 | High | [1] |
| Malondialdehyde (MDA) | ~20 | Low | [1] |
Table 1: Comparative abundance of 4-ONE, 4-HNE, and MDA in adipose tissue.
In other biological matrices, such as plasma and various organs, the relative abundance can vary depending on the pathological state and the metabolic activity of the tissue. For instance, in patients with primary cerebral infarction, serum levels of 4-HNE were found to be in the range of 41-50 ng/mL.[5] In healthy individuals, serum 4-HNE concentrations are typically below 0.075 μmol/L (approximately 11.7 ng/mL) before the age of 40, increasing to 0.09 to 0.125 μmol/L (approximately 14-19.5 ng/mL) in individuals over 60.[6] Under conditions of severe oxidative stress, cellular concentrations of 4-HNE can escalate dramatically, reaching levels of 10 µM to 5 mM.[6] While direct comparative data for 4-ONE and MDA in these specific conditions are not as readily available, the significantly higher reactivity of 4-ONE suggests that even at comparable or slightly lower concentrations, its biological impact could be more pronounced.
Reactivity and Biological Impact: Why Abundance Isn't the Whole Story
The biological significance of a reactive aldehyde is not solely determined by its concentration but also by its intrinsic chemical reactivity. Here, 4-ONE distinguishes itself as a particularly potent molecule. The presence of a ketone group at the C4 position, in place of the hydroxyl group in 4-HNE, significantly enhances the electrophilicity of 4-ONE.[7] This structural difference is believed to make 4-ONE more reactive than 4-HNE towards nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.[7][8] Some studies suggest that 4-ONE is over 100-fold more reactive than 4-HNE, making it a powerful modifier of protein structure and function even at low concentrations.[1]
This heightened reactivity translates to a greater potential for inducing cellular dysfunction. For example, 4-ONE has been shown to be a more potent inducer of mitochondrial uncoupling than 4-HNE, with an IC50 of 5µM compared to over 100µM for 4-HNE.[1] This suggests that in environments where both aldehydes are present, 4-ONE may be a primary driver of mitochondrial damage.
Experimental Protocol: Simultaneous Quantification of 4-ONE, 4-HNE, and MDA by LC-MS/MS
To accurately assess the relative contributions of these aldehydes, a robust and sensitive analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the simultaneous quantification of multiple lipid aldehydes.[4] The following protocol provides a detailed workflow for the analysis of 4-ONE, 4-HNE, and MDA in biological tissues.
Rationale for Methodological Choices:
-
Derivatization: Aldehydes are often not readily ionizable by electrospray ionization (ESI). Derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) introduces a readily ionizable group, significantly enhancing the sensitivity of detection by LC-MS/MS.[4] 3-NPH has been shown to provide superior sensitivity for MDA and acrolein compared to the more commonly used 2,4-dinitrophenylhydrazine (DNPH).[4]
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is crucial for accurate quantification, as it corrects for variations in sample preparation, extraction efficiency, and instrument response.
-
Chromatographic Separation: A C18 reversed-phase column provides excellent separation of the derivatized aldehydes, ensuring that isomeric and isobaric interferences are minimized.
Caption: Workflow for the simultaneous quantification of lipid aldehydes.
Step-by-Step Methodology:
-
Sample Preparation: a. Homogenize frozen tissue samples (e.g., 50-100 mg) in ice-cold phosphate-buffered saline (PBS) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[9] b. Spike the homogenate with a known amount of a stable isotope-labeled internal standard mixture containing d-4-ONE, d-4-HNE, and d2-MDA. c. Precipitate proteins by adding two volumes of ice-cold acetonitrile or 20% trichloroacetic acid.[4] d. Vortex vigorously and incubate on ice for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant for derivatization.
-
Derivatization: a. To the supernatant, add the 3-nitrophenylhydrazine (3-NPH) derivatization reagent to a final concentration of 25 mM.[4] b. Incubate the reaction mixture at 20°C for 30 minutes in the dark.[4]
-
LC-MS/MS Analysis: a. Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. b. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. c. Mass Spectrometry Conditions:
- Ionization Mode: Positive ESI.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize specific precursor-to-product ion transitions for each derivatized aldehyde and its corresponding internal standard.
-
Data Analysis and Quantification: a. Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte. b. Quantify the concentration of each aldehyde in the biological samples by interpolating their peak area ratios from the respective calibration curves.
Conclusion: A Call for a Broader Perspective
The evidence presented in this guide underscores the necessity for a more comprehensive approach to studying lipid peroxidation. While 4-HNE and MDA remain valuable biomarkers, the high abundance and reactivity of 4-ONE, particularly in tissues central to metabolic diseases, demand its inclusion in future investigations. By employing robust analytical methods, such as the LC-MS/MS protocol detailed here, researchers can gain a more accurate and nuanced understanding of the specific roles these reactive aldehydes play in health and disease, ultimately paving the way for more targeted therapeutic strategies.
References
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Živković, M., et al. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? Antioxidants, 12(4), 856. [Link]
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Barrera, G., et al. (2018). Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. Antioxidants, 7(8), 102. [Link]
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Curtis, J. M., et al. (2014). High Fat Diet Induces Changes in Adipose Tissue trans-4-Oxo-2-Nonenal and trans-4-Hydroxy-2-Nonenal Levels in a Depot-Specific Manner. PLoS ONE, 9(4), e95297. [Link]
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Jang, Y., et al. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. Oxidative Medicine and Cellular Longevity, 2022, 5547225. [Link]
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Spiteller, G. (2001). Aldehydic lipid peroxidation products derived from linoleic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1531(3), 188-208. [Link]
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Lee, S. H., & Blair, I. A. (2001). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 14(10), 1357-1364. [Link]
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Yamaoka, Y., et al. (2021). 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases. International Journal of Molecular Sciences, 22(16), 8856. [Link]
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Poplawski, S. E., & Johnson, J. D. (2013). LC-MS/MS quantitation of mercapturic acid conjugates of lipid peroxidation products as markers of oxidative stress. Current protocols in toxicology, 57(1), 17-14. [Link]
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Williams, T. I., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122238. [Link]
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Wang, Y., et al. (2022). Serum 4-hydroxynonenal associates with the recurrence of patients with primary cerebral infarction. Frontiers in Neurology, 13, 991008. [Link]
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- Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-nonenal and trans-4-oxo-2-nonenal: analysis, occurrence, and biological effects. Free Radical Biology and Medicine, 49(1), 1-9.
- Bolgar, M. S., & Gaskell, S. J. (1996). The application of electrospray mass spectrometry to the study of protein adduction by 4-hydroxy-2-nonenal. Journal of the American Society for Mass Spectrometry, 7(10), 1089-1098.
- Doorn, J. A., & Petersen, D. R. (2003). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical research in toxicology, 16(4), 445-451.
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Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical biochemistry, 524, 13-30. [Link]
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A Researcher's Guide to Assessing Antibody Cross-Reactivity: The Case of 4-HNE and 4-ONE
In the field of oxidative stress research, the accurate detection of specific biomarkers is paramount. 4-hydroxynonenal (4-HNE) is a well-established marker of lipid peroxidation and is frequently measured using immunochemical methods.[1][2][3] However, the complex milieu of biological systems contains a variety of structurally similar aldehydes, such as 4-oxo-2-(E)-nonenal (4-ONE), which also arise from lipid peroxidation.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate the cross-reactivity of anti-4-HNE antibodies with 4-ONE, ensuring data integrity and accurate interpretation of results.
The Structural Basis for Potential Cross-Reactivity
4-HNE and 4-ONE are both α,β-unsaturated aldehydes derived from the oxidation of ω-6 polyunsaturated fatty acids.[5][6] Their structural similarities and differences are key to understanding the potential for antibody cross-reactivity.
4-hydroxynonenal (4-HNE): Characterized by a hydroxyl group at the 4th carbon position. This hydroxyl group can influence the molecule's conformation and its interaction with amino acid residues on proteins.[7]
This compound (4-ONE): Possesses a ketone group at the 4th carbon position instead of a hydroxyl group. This keto group imparts a different electronic and steric profile compared to the hydroxyl group of 4-HNE.
The primary epitopes for many anti-4-HNE antibodies are the adducts formed between 4-HNE and amino acid residues such as histidine, cysteine, and lysine on a carrier protein like Keyhole Limpet Hemocyanin (KLH) used for immunization.[8][9][10] The specificity of these antibodies is determined by their ability to recognize the unique three-dimensional structure of the 4-HNE-amino acid adduct. Given the structural similarity between 4-HNE and 4-ONE, particularly the shared nonenal backbone, there is a potential for an anti-4-HNE antibody to recognize a 4-ONE adduct, leading to a cross-reactive signal.
Caption: Chemical structures of 4-HNE and 4-ONE.
Experimental Validation of Antibody Specificity
To ensure the reliability of immunodetection, it is crucial to experimentally validate the specificity of anti-4-HNE antibodies.[11] The following protocols for competitive ELISA and Western blotting are designed to provide a robust assessment of cross-reactivity with 4-ONE.
Competitive ELISA for Quantifying Cross-Reactivity
Competitive ELISA is a highly effective method for determining the degree of cross-reactivity of an antibody with structurally related antigens.[12] This assay measures the ability of a free analyte (4-ONE) to compete with a coated antigen (4-HNE-protein adduct) for binding to the primary antibody.
Caption: Workflow for Competitive ELISA.
-
Antigen Coating:
-
Dilute 4-HNE-conjugated Bovine Serum Albumin (4-HNE-BSA) to a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted 4-HNE-BSA to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of free 4-HNE and free 4-ONE in blocking buffer.
-
In separate tubes, pre-incubate the anti-4-HNE antibody at its optimal working concentration with the serial dilutions of 4-HNE and 4-ONE for 30 minutes at room temperature. Include a control with antibody only.
-
Add 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of 2M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (Concentration of 4-HNE at 50% inhibition / Concentration of 4-ONE at 50% inhibition) x 100
| Competitor | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| 4-HNE | 10 ng/mL | 100% |
| 4-ONE | 200 ng/mL | 5% |
| Other Aldehyde | >1000 ng/mL | <1% |
Hypothetical data for a highly specific anti-4-HNE antibody.
Western Blotting for Qualitative Assessment of Cross-Reactivity
Western blotting provides a qualitative assessment of an antibody's ability to recognize target antigens in a complex mixture of proteins.[13] This method is useful for confirming that the antibody recognizes the intended 4-HNE-protein adducts and for assessing off-target binding to 4-ONE-modified proteins.
Caption: Workflow for Western Blotting.
-
Sample Preparation:
-
Prepare protein samples by incubating a standard protein, such as BSA, with 4-HNE and 4-ONE separately. Include an unmodified BSA control.
-
Denature the protein samples by heating in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto a polyacrylamide gel and separate them by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with the anti-4-HNE antibody at its recommended dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
| Lane 1: Unmodified BSA | Lane 2: 4-HNE-BSA | Lane 3: 4-ONE-BSA |
| No band | Strong band at expected MW | Faint or no band at expected MW |
Expected results for a highly specific anti-4-HNE antibody. A strong signal in the 4-HNE-BSA lane and a weak or absent signal in the 4-ONE-BSA lane would indicate high specificity.
Conclusion and Best Practices
The potential for cross-reactivity of anti-4-HNE antibodies with 4-ONE is a critical consideration for researchers in the field of oxidative stress. While many commercially available antibodies are advertised as highly specific, it is incumbent upon the end-user to validate their performance within the context of their specific experimental system.
Key Recommendations:
-
Always perform validation experiments: Do not rely solely on the manufacturer's datasheet.
-
Use multiple validation methods: Combining techniques like competitive ELISA and Western blotting provides a more complete picture of antibody specificity.
-
Include proper controls: Unmodified proteins and a panel of related aldehydes should be included in your validation experiments.
-
Consider the biological context: The abundance of 4-HNE versus 4-ONE in your specific sample type may influence the impact of any potential cross-reactivity.
By adhering to these principles of rigorous antibody validation, researchers can ensure the accuracy and reproducibility of their findings, ultimately advancing our understanding of the roles of 4-HNE and 4-ONE in health and disease.
References
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Interrelationship of lipid aldehydes (MDA, 4-HNE, and 4-ONE) mediated protein oxidation in muscle foods. PubMed. Available at: [Link]
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Ferroptosis and Alzheimer's disease: unraveling the molecular mechanisms and therapeutic opportunities. Frontiers. Available at: [Link]
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The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. National Institutes of Health. Available at: [Link]
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4-hydroxy-2-nonenal (4-HNE) staining by anti-HNE antibody. ResearchGate. Available at: [Link]
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The monoclonal antibody specific for the 4-hydroxy-2-nonenal histidine adduct. PubMed. Available at: [Link]
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Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]
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Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. Available at: [Link]
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Western Blot Example: Demonstrating Antibody Specificity. Bio-Rad. Available at: [Link]
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4-Hydroxynonenal. Wikipedia. Available at: [Link]
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Western Blot: The Complete Guide. Antibodies.com. Available at: [Link]
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Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins. PubMed. Available at: [Link]
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Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. MDPI. Available at: [Link]
-
Antibody validation for Western blot: By the user, for the user. National Institutes of Health. Available at: [Link]
-
Anti 4-HNE(4-hydroxy-2-nonenal) monoclonal antibody HNEJ-2. Genox USA. Available at: [Link]
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Interrelationship of lipid aldehydes (MDA, 4-HNE, and 4-ONE) mediated protein oxidation in muscle foods. ResearchGate. Available at: [Link]
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The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. MDPI. Available at: [Link]
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Navigating the Landscape of Oxidative Stress: A Comparative Guide to 4-Oxo-2-(E)-nonenal and Other Key Biomarkers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug development, understanding the nuances of oxidative stress is paramount. This pervasive physiological state, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key player in a multitude of pathological conditions, from neurodegenerative diseases to cancer. The accurate measurement of oxidative stress is therefore a critical aspect of both basic research and the development of novel therapeutics. This guide provides a comprehensive comparison of 4-Oxo-2-(E)-nonenal (ONE), a highly reactive lipid peroxidation product, with other established oxidative stress markers, offering insights into their correlative value, analytical methodologies, and practical applications.
The Crucial Role of Biomarkers in Oxidative Stress Research
Oxidative stress is a silent instigator of cellular damage, modifying lipids, proteins, and DNA.[1] To capture a snapshot of this dynamic process, researchers rely on a panel of biomarkers, each telling a part of the story of oxidative damage. The ideal biomarker should be sensitive, specific, and reliably quantifiable in accessible biological samples. While a single marker can provide valuable information, a multi-marker approach often yields a more comprehensive and robust assessment of the oxidative state. This guide will delve into the utility of ONE in the context of other widely used markers: malondialdehyde (MDA), 8-isoprostane, and protein carbonyls.
This compound (ONE): A Highly Reactive Aldehyde with Significant Pathophysiological Implications
This compound (ONE) is an α,β-unsaturated aldehyde that emerges from the peroxidation of n-6 polyunsaturated fatty acids, such as linoleic acid.[2] It is a chemical cousin to the more extensively studied 4-hydroxy-2-nonenal (HNE), but exhibits even greater reactivity and neurotoxicity. This heightened reactivity stems from its chemical structure, which allows it to readily form adducts with nucleophilic amino acid residues in proteins, particularly lysine, cysteine, and histidine.[2] These modifications can lead to protein cross-linking, enzyme inactivation, and disruption of cellular signaling pathways, contributing to the pathogenesis of various diseases.
The formation of ONE can occur through both non-enzymatic free radical-mediated pathways and enzymatic pathways involving cyclooxygenases and lipoxygenases. This dual origin underscores its relevance as a biomarker for a broad spectrum of oxidative insults.
Comparative Analysis: ONE vs. Other Oxidative Stress Markers
While ONE is a potent indicator of lipid peroxidation, its correlation with other established markers provides a more holistic view of the oxidative stress landscape. The following sections compare ONE with MDA, 8-isoprostane, and protein carbonyls, highlighting their mechanistic links and analytical considerations.
ONE and Malondialdehyde (MDA)
Malondialdehyde (MDA) is one of the most frequently measured biomarkers of lipid peroxidation.[3] Like ONE, it is an aldehyde product of polyunsaturated fatty acid degradation.[4] Both ONE and MDA are indicative of lipid damage and have been shown to be elevated in similar pathological conditions.
Mechanistic Link: Both ONE and MDA are end-products of the lipid peroxidation cascade. Their concurrent formation is expected, as they originate from the breakdown of lipid hydroperoxides. Therefore, a positive correlation between their levels is anticipated in biological samples undergoing oxidative stress.
Analytical Considerations: MDA is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay, a colorimetric method. However, this method is known for its lack of specificity. More specific methods for both ONE and MDA involve chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which allow for their simultaneous or parallel quantification.
ONE and 8-Isoprostane
8-Isoprostane, specifically 8-iso-prostaglandin F2α, is considered a "gold standard" biomarker of lipid peroxidation in vivo.[5] It is formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid.[6]
Mechanistic Link: The formation of both ONE and 8-isoprostane is initiated by free radical attack on polyunsaturated fatty acids. While they arise from different fatty acid precursors (linoleic acid for ONE and arachidonic acid for 8-isoprostane), the underlying trigger of oxidative stress is the same. Thus, their levels are expected to correlate in conditions of systemic oxidative stress.
Analytical Considerations: The gold standard for 8-isoprostane measurement is mass spectrometry-based methods, such as LC-MS/MS, which offer high sensitivity and specificity.[7] These techniques can be adapted to simultaneously measure other lipid-derived markers, including ONE, from the same sample extract, providing a powerful tool for correlational studies.
ONE and Protein Carbonyls
Protein carbonyls are a hallmark of protein oxidation and are formed through various mechanisms, including direct oxidation of amino acid side chains and adduction of reactive aldehydes like ONE and HNE to proteins.[8]
Mechanistic Link: The formation of protein carbonyls is a direct consequence of the reactivity of aldehydes like ONE. The adduction of ONE to lysine, proline, arginine, and threonine residues introduces a carbonyl group into the protein structure. Therefore, an increase in ONE levels is expected to directly contribute to an increase in the total protein carbonyl content, leading to a strong positive correlation.
Analytical Considerations: The most common method for quantifying total protein carbonyls is the 2,4-dinitrophenylhydrazine (DNPH) assay, which can be performed spectrophotometrically or immunochemically.[2] Mass spectrometry-based proteomics can be used to identify specific proteins adducted by ONE and to pinpoint the exact sites of modification.
Quantitative Data Summary
| Biomarker | Correlates with ONE | Rationale for Correlation | Common Analytical Methods |
| Malondialdehyde (MDA) | High | Both are end-products of the lipid peroxidation cascade. | TBARS assay, HPLC, GC-MS |
| 8-Isoprostane | High | Both are formed via free radical-mediated lipid peroxidation. | ELISA, GC-MS, LC-MS/MS |
| Protein Carbonyls | High | ONE directly forms protein carbonyls through adduction. | DNPH assay (spectrophotometric or immunoblot), Mass Spectrometry |
Experimental Protocols
To facilitate the comparative analysis of these biomarkers, detailed protocols for their measurement are provided below. The choice of protocol will depend on the available equipment and the specific research question.
Protocol 1: Simultaneous Quantification of ONE, MDA, and 8-Isoprostane using LC-MS/MS
This protocol outlines a general workflow for the simultaneous analysis of lipid peroxidation products from a single biological sample (e.g., plasma, tissue homogenate).
Rationale: LC-MS/MS offers the highest sensitivity and specificity for the simultaneous quantification of multiple analytes, making it the ideal platform for correlational studies.
Workflow Diagram:
Caption: Workflow for simultaneous LC-MS/MS analysis of lipid peroxidation markers.
Step-by-Step Methodology:
-
Sample Collection and Storage: Collect biological samples (e.g., plasma in EDTA tubes) and immediately add an antioxidant cocktail (e.g., BHT) to prevent ex vivo oxidation. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To 100 µL of sample, add a mixture of deuterated internal standards for ONE, MDA, and 8-isoprostane to correct for extraction losses and matrix effects.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interfering salts and polar compounds.
-
Elute the analytes with an organic solvent (e.g., ethyl acetate or methanol).
-
-
Derivatization (for MDA):
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent solution (e.g., 2,4-dinitrophenylhydrazine) and incubate to form the stable hydrazone derivative of MDA.
-
-
Reconstitution: After derivatization (or directly after elution if not derivatizing MDA), dry the sample and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a UPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to improve ionization.
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each analyte and its internal standard.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calculate the concentration of each analyte using a calibration curve generated from standards.
-
Perform statistical analysis to determine the correlation between the levels of ONE, MDA, and 8-isoprostane.
-
Protocol 2: Quantification of Protein Carbonyls by DNPH Assay
This protocol describes the widely used colorimetric method for the determination of total protein carbonyl content.
Rationale: This assay is a robust and relatively simple method for assessing overall oxidative protein damage and serves as a good correlate for the levels of reactive aldehydes like ONE.
Workflow Diagram:
Caption: Workflow for the DNPH-based protein carbonyl assay.
Step-by-Step Methodology:
-
Sample Preparation: Prepare protein extracts from cells or tissues in a suitable lysis buffer. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
DNPH Derivatization:
-
To a 100 µL aliquot of protein extract (containing approximately 1 mg/mL of protein), add 100 µL of 10 mM DNPH in 2 M HCl.
-
For the blank, add 100 µL of 2 M HCl without DNPH.
-
Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add 200 µL of 20% (w/v) trichloroacetic acid (TCA) to each tube.
-
Incubate on ice for 10 minutes to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove any free DNPH. Vortex and centrifuge at 10,000 x g for 5 minutes for each wash.
-
-
Resuspension:
-
After the final wash, dissolve the protein pellet in 500 µL of 6 M guanidine hydrochloride solution.
-
Incubate at 37°C for 15-30 minutes with vortexing to ensure complete solubilization.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the samples at 370 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
-
Normalize the carbonyl content to the protein concentration of the initial sample.
-
Signaling Pathways and Logical Relationships
The formation of these biomarkers is intricately linked within the broader pathway of lipid peroxidation. The following diagram illustrates the origin of ONE, MDA, and 8-isoprostane from polyunsaturated fatty acids.
Caption: Formation of key lipid peroxidation biomarkers from polyunsaturated fatty acids.
Conclusion: A Multi-faceted Approach to Assessing Oxidative Stress
References
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Zhu, X., & Sayre, L. M. (2007). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Redox report : communications in free radical research, 12(1-2), 45–49. [Link]
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Heistad, D. D. (2009). Oxidative stress and vascular disease: 2008 Duff lecture. Arteriosclerosis, thrombosis, and vascular biology, 29(4), 439–443. [Link]
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Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative medicine and cellular longevity, 2014, 360438. [Link]
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Gasparovic, A. C., Jaganjac, M., Mihaljevic, B., Sunjic, S. B., & Zarkovic, N. (2013). Lipid peroxidation-derived aldehydes, 4-hydroxynonenal and malondialdehyde in aging-related disorders. Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders, 1-21. [Link]
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Colombo, G., Dalle-Donne, I., Milzani, A., & Gagliano, N. (2016). A step-by-step protocol for assaying protein carbonylation in biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1019, 178–190. [Link]
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Miller, E., Morel, A., Saso, L., & Saluk-Juszczak, J. (2014). Isoprostanes and neuroprostanes as biomarkers of oxidative stress in neurodegenerative diseases. Brain research, 1588, 127–140. [Link]
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Lykkesfeldt, J. (2007). Malondialdehyde as biomarker of oxidative damage to lipids caused by smoking. Clinical chemistry and laboratory medicine, 45(1), 17–21. [Link]
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Milne, G. L., Yin, H., & Morrow, J. D. (2008). Human biochemistry of the isoprostane pathway. The Journal of biological chemistry, 283(24), 16283–16287. [Link]
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Dalle-Donne, I., Rossi, R., Giustarini, D., Milzani, A., & Colombo, R. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica chimica acta; international journal of clinical chemistry, 329(1-2), 23–38. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
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Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free radical biology & medicine, 47(5), 469–484. [Link]
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Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free radical biology & medicine, 11(1), 81–128. [Link]
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Requena, J. R., Levine, R. L., & Stadtman, E. R. (2003). Recent advances in the analysis of oxidized proteins. Amino acids, 25(3-4), 221–226. [Link]
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Montuschi, P., Barnes, P. J., & Roberts, L. J., 2nd (2004). Isoprostanes: markers and mediators of oxidative stress. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(15), 1791–1800. [Link]
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Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944–5972. [Link]
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Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical biochemistry, 524, 13–30. [Link]
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Frijhoff, J., Winyard, P. G., Zarkovic, N., Davies, S. S., Stocker, R., Cheng, D., Knight, A. R., Taylor, E. L., Oettrich, J., Krozser, A., &... (2015). Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & redox signaling, 23(5), 435–457. [Link]
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Ward, J. L., Morrow, J. D., & Roberts, L. J. (1997). A new approach to the analysis of lipid peroxidation in vivo. Prostaglandins & other lipid mediators, 53(1-2), 11–24. [Link]
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Fam, S. S., Cheah, P. S., & How, C. W. (2021). Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer's Disease: Effects of Kelulut Honey. International journal of molecular sciences, 22(16), 8859. [Link]
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Cracowski, J. L., & Durand, T. (2006). Isoprostanes as biomarkers of oxidative stress in humans: facts and figures. Annales de biologie clinique, 64(1), 5–18. [Link]
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Weber, D., Milkovic, L., & Zarkovic, N. (2013). The impact of 4-hydroxynonenal on the regulation of cell signaling and gene expression. Free radical biology & medicine, 65, 142–152. [Link]
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A Comparative Analysis of DNA Adducts Formed by 4-Oxo-2-nonenal (4-ONE) and 4-Hydroxy-2-nonenal (4-HNE)
A Guide for Researchers in Toxicology and Drug Development
Introduction: The Role of Lipid Peroxidation in Genotoxicity
Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes that can act as endogenous genotoxins. Among these, 4-oxo-2-nonenal (4-ONE) and 4-hydroxy-2-nonenal (4-HNE) are two of the most reactive and abundant α,β-unsaturated aldehydes derived from the oxidation of n-6 polyunsaturated fatty acids.[1] Their ability to covalently modify cellular macromolecules, including DNA, implicates them in the etiology of various pathologies, from neurodegenerative diseases to cancer.[2] This guide provides a detailed comparative analysis of the DNA adducts formed by 4-ONE and 4-HNE, focusing on their chemical reactivity, the types of adducts formed, their biological consequences, and the analytical methodologies for their detection.
Chemical Structure and Intrinsic Reactivity: A Tale of Two Electrophiles
The distinct biological activities of 4-ONE and 4-HNE are rooted in their chemical structures. Both are nine-carbon alkenals, but they differ at the C4 position: 4-HNE possesses a hydroxyl group, while 4-ONE has a keto group. This seemingly minor difference significantly impacts their electrophilicity. The ketone group of 4-ONE is more electron-withdrawing than the hydroxyl group of 4-HNE, rendering 4-ONE a more potent electrophile and, consequently, more reactive towards nucleophiles like DNA bases.
Caption: Chemical structures of 4-HNE and 4-ONE.
Mechanisms and Specificity of DNA Adduct Formation
Both 4-ONE and 4-HNE react with DNA primarily through a Michael-type addition, where the nucleophilic centers of DNA bases attack the electron-deficient C3 position of the aldehyde.[3] This initial reaction is often followed by cyclization and dehydration events, leading to the formation of stable, bulky exocyclic adducts.
Caption: General mechanism of exocyclic DNA adduct formation.
4-HNE: A Preference for Guanine
4-HNE reacts predominantly with deoxyguanosine (dG) to form several stereoisomeric 1,N²-propano-dG adducts, often referred to as HNE-dG adducts.[4] While reactions with other bases can occur, they are far less common. This specificity is significant, as guanine bases are frequent targets for carcinogenic agents. Research has shown that HNE-dG adducts form preferentially at specific sequences within the p53 tumor suppressor gene, particularly at codon 249, a known mutational hotspot in human hepatocellular carcinoma.[5]
4-ONE: A Broader Reaction Spectrum
Reflecting its higher reactivity, 4-ONE exhibits a broader targeting spectrum than 4-HNE. It readily reacts with deoxyguanosine (dG), deoxyadenosine (dA), and deoxycytidine (dC).[6] The reaction with dG yields a heptanone-etheno-dG adduct, while its reactions with dA and dC produce 2-oxo-heptyl-substituted ε-adducts.[6] This ability to modify multiple DNA bases suggests that 4-ONE may induce a more complex and varied pattern of DNA damage than 4-HNE.
Comparative Overview of DNA Adducts
| Feature | 4-Hydroxy-2-nonenal (4-HNE) | 4-Oxo-2-nonenal (4-ONE) |
| Relative Reactivity | High | Very High |
| Primary Target Bases | Deoxyguanosine (dG) | Deoxyguanosine (dG), Deoxyadenosine (dA), Deoxycytidine (dC)[6] |
| Major Adduct Type | 1,N²-propano-dG adducts (four stereoisomers)[4] | Heptanone-etheno-dG, 2-oxo-heptyl-substituted ε-dA and ε-dC adducts[6] |
| Known Formation Hotspot | Codon 249 of the p53 gene[5] | Not as specifically defined |
Biological Consequences: Mutagenicity and DNA Repair
The formation of these bulky adducts poses a significant threat to genomic integrity. They can physically obstruct the DNA replication machinery, leading to stalled replication forks and potentially cell death. If the cell attempts to replicate past the lesion, the adducts can be highly mutagenic.
-
Mutagenicity of 4-HNE Adducts: The HNE-dG adduct is a potent mutagen, primarily inducing G:C to T:A transversion mutations.[7] The mutagenic potential of these adducts is influenced by their specific stereochemistry, with some isomers being significantly more mutagenic than others.[4]
-
Mutagenicity of 4-ONE Adducts: While less extensively characterized, the broad reactivity of 4-ONE across multiple bases suggests it likely produces a more complex mutational spectrum. The ε-adducts formed by related aldehydes are known to be miscoding lesions, further supporting the high genotoxic potential of 4-ONE.
Cellular Defense: DNA Repair Pathways
The primary defense against these bulky lesions is the Nucleotide Excision Repair (NER) pathway. Studies have shown that cells deficient in NER are significantly more sensitive to the genotoxic and mutagenic effects of 4-HNE, confirming that NER is the major pathway for repairing HNE-dG adducts.[7] It is highly probable that the similarly bulky adducts formed by 4-ONE are also substrates for the NER pathway.
Interestingly, 4-HNE has a dual-damaging effect. Beyond forming DNA adducts, it can also inhibit DNA repair itself by forming adducts with key repair proteins, compromising the cell's ability to remove the initial DNA damage and synergistically contributing to its carcinogenic potential.[8]
Analytical Methodologies for Adduct Detection and Quantification
The analysis of lipid-derived DNA adducts is challenging due to their low physiological abundance and the potential for artifactual formation during sample processing. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and specificity.[9][10]
Trusted Protocol: Quantification of 4-ONE and 4-HNE DNA Adducts by LC-MS/MS
This protocol outlines a self-validating system for the robust quantification of DNA adducts from tissue or cell samples. The inclusion of antioxidants and metal chelators at every stage is critical to prevent ex vivo artifact formation, while the use of stable isotope-labeled internal standards ensures accurate quantification.
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Step-by-Step Methodology:
-
DNA Isolation:
-
Homogenize approximately 50-100 mg of tissue or 1-5 million cells in a lysis buffer containing antioxidants such as butylated hydroxytoluene (BHT) and the metal chelator deferoxamine (DFO) to prevent in-vitro oxidation.[9]
-
Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit designed for high purity. Ensure all aqueous solutions contain DFO.
-
Quantify the purified DNA using UV spectrophotometry (A260) and assess purity (A260/A280 ratio ~1.8).
-
-
Enzymatic Hydrolysis:
-
To an aliquot of DNA (typically 50-100 µg), add stable isotope-labeled internal standards for each adduct being quantified. This is the cornerstone of accurate quantification, as the internal standard corrects for sample loss during processing and variations in instrument response.
-
Digest the DNA to individual deoxynucleosides by sequential incubation with nuclease P1 and alkaline phosphatase.[11] This enzymatic approach is gentle and avoids the harsh conditions of acid hydrolysis which can degrade the adducts.
-
-
Sample Cleanup:
-
Remove proteins and enzymes by ultrafiltration (e.g., using a 3 kDa molecular weight cutoff filter).
-
Purify and concentrate the deoxynucleosides using solid-phase extraction (SPE) with a C18 cartridge. This step removes salts and other interfering substances from the DNA digest, improving the quality of the LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable mobile phase.
-
Inject the sample onto a UPLC system equipped with a reversed-phase C18 column for separation of the adducts from the more abundant normal deoxynucleosides.
-
Perform detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantify using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion (the protonated adduct) and a specific product ion generated by its fragmentation. This highly specific detection method minimizes interferences. For example, a key transition for any deoxynucleoside adduct is the neutral loss of the deoxyribose sugar (116.0474 Da).[12]
-
Conclusion
While both 4-ONE and 4-HNE are significant products of lipid peroxidation, their distinct chemical properties lead to important differences in their DNA adduction profiles. 4-ONE is the more reactive agent, modifying a broader range of DNA bases, which may translate to a more complex pattern of genotoxicity. 4-HNE, while less reactive, shows a strong preference for guanine and forms adducts at known cancer-related mutational hotspots. Understanding these differences is crucial for assessing the specific risks associated with oxidative stress in various disease models and for developing targeted therapeutic or preventative strategies. The robust analytical workflows detailed here, centered on LC-MS/MS with stable isotope dilution, provide the necessary tools for researchers to accurately probe the impact of these endogenous genotoxins.
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Wang, H., Wang, M., & Chung, F. L. (2002). Trans-4-hydroxy-2-nonenal inhibits nucleotide excision repair in human cells: A possible mechanism for lipid peroxidation-induced carcinogenesis. Proceedings of the National Academy of Sciences, 99(24), 15392-15397. [Link]
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Hu, W., Feng, Z., Eveleigh, J., Iyer, G., Pan, J., Ohnishi, S., ... & Tang, M. S. (2002). The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma. Carcinogenesis, 23(11), 1781-1789. [Link]
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Feng, Z., Hu, W., Hu, Y., & Tang, M. S. (2003). Mutational spectrum and genotoxicity of the major lipid peroxidation product, trans-4-hydroxy-2-nonenal, induced DNA adducts in nucleotide excision repair-proficient and-deficient human cells. Biochemistry, 42(26), 8016-8023. [Link]
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A Senior Application Scientist's Guide to Assessing the Differential Cytotoxic Effects of 4-Hydroxynonenal (4-ONE) and Malondialdehyde (MDA)
For researchers, scientists, and drug development professionals investigating the multifaceted roles of lipid peroxidation in cellular pathology, understanding the distinct cytotoxic profiles of its principal aldehyde byproducts is paramount. This guide provides an in-depth comparison of two such key players: 4-hydroxynonenal (4-ONE, commonly studied as 4-HNE) and malondialdehyde (MDA). We will dissect their differential effects on cell viability, explore the underlying mechanistic pathways, and provide robust, field-proven protocols to empower your research.
Introduction: The Double-Edged Sword of Lipid Peroxidation
Lipid peroxidation, a consequence of oxidative stress, is a chain reaction wherein reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. This process generates a host of reactive aldehydes, which act as "second messengers" of oxidative stress, propagating cellular damage far from the initial site of free radical attack.[1][2] Among the most abundant and biologically significant of these are 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA).[1][2] While both are established biomarkers of oxidative damage, their impact on cell fate is not identical. Understanding their distinct chemical properties and cytotoxic mechanisms is crucial for accurately interpreting toxicological data and developing targeted therapeutic strategies.
Chemical Reactivity: The Basis for Differential Toxicity
The divergent cytotoxic effects of 4-HNE and MDA are rooted in their distinct chemical structures.
-
Malondialdehyde (MDA): As a relatively simple dialdehyde, MDA is less reactive than 4-HNE. Its primary mode of action involves forming Schiff-base adducts with the primary amine groups of lysine residues in proteins, which can lead to protein cross-linking.[3]
-
4-Hydroxynonenal (4-HNE): 4-HNE is an α,β-unsaturated hydroxyalkenal, a chemical structure that confers high reactivity.[4] It readily reacts with nucleophilic side chains of amino acids such as cysteine, histidine, and lysine, primarily through a Michael addition reaction.[3] This high reactivity allows 4-HNE to modify a broader range of proteins and disrupt their function more efficiently than MDA.
This fundamental difference in chemical reactivity is a key determinant of their biological potency, with 4-HNE generally considered the more cytotoxic of the two.[1]
Differential Effects on Cell Viability and Signaling Pathways
While both aldehydes can induce cell death, they do so through distinct and overlapping signaling cascades. 4-HNE is a more potent inducer of both apoptosis and necrosis, often at lower concentrations than MDA.[5][6]
Comparative Cytotoxicity: A Quantitative Overview
Direct, side-by-side comparisons of IC50 values in the same study are limited. However, by compiling data from various studies, a clear trend emerges: 4-HNE consistently exhibits greater cytotoxicity across multiple cell lines.
| Aldehyde | Cell Line | IC50 (approx.) | Exposure Time | Citation |
| 4-HNE | PC12 | ~2-10 µM | 24h | [6] |
| 4-HNE | Human Osteosarcoma (MG63) | Induces significant apoptosis at 50 µM | 4h | |
| MDA | Cortical Neurons | Dose-dependent reduction in viability | Time-dependent | |
| 4-HNE | Human Fibroblasts | More toxic than MDA | Not specified |
Note: The IC50 values are approximate and can vary significantly based on the cell type, exposure duration, and the specific viability assay used. This table is for comparative illustration.
Mechanistic Divergence: Signaling for Cell Death
The decision between cell survival and death is governed by a complex network of signaling pathways. 4-HNE and MDA differentially engage these pathways, leading to distinct cellular outcomes.
4-Hydroxynonenal (4-HNE): A Potent Activator of Stress-Activated Protein Kinases
4-HNE is a potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key regulators of cellular stress responses and apoptosis.[7]
Figure 1: 4-HNE-Induced Apoptotic Signaling Pathways. 4-HNE activates JNK and p38 MAPK pathways and inhibits the pro-survival AKT pathway, leading to apoptosis.
Malondialdehyde (MDA): Inducer of Mitochondrial Dysfunction and Apoptosis
MDA's cytotoxicity is strongly linked to its ability to induce mitochondrial dysfunction. It can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential, and subsequent release of pro-apoptotic factors. This process is often associated with a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members like Bax.
Figure 2: MDA-Induced Apoptotic Signaling Pathway. MDA promotes apoptosis primarily through the formation of protein adducts, increased ROS, and subsequent mitochondrial dysfunction.
Experimental Protocols for Assessing Cytotoxicity
To accurately quantify the differential effects of 4-HNE and MDA, robust and well-controlled cell viability assays are essential. Here, we detail two widely used methods: the MTT assay for assessing metabolic activity and the LDH assay for measuring membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Expertise & Experience - Causality Behind Experimental Choices:
-
MTT Concentration: The concentration of MTT must be optimized for your specific cell line as high concentrations can be cytotoxic. A typical starting concentration is 0.5 mg/mL, but a titration is recommended to find the optimal concentration that yields a robust signal without inducing toxicity.
-
Incubation Time: The incubation time with MTT should be long enough to allow for sufficient formazan production but short enough to avoid MTT-induced toxicity. A 2-4 hour incubation is generally sufficient.
-
Solubilization Agent: The choice of solubilizing agent (e.g., DMSO, acidified isopropanol) is critical for dissolving the formazan crystals completely. Ensure thorough mixing to avoid inaccurate absorbance readings.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of 4-HNE and MDA for the desired exposure time (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the aldehydes).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Figure 3: Workflow for the MTT Cell Viability Assay. A streamlined process for assessing metabolic activity after aldehyde treatment.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Expertise & Experience - Causality Behind Experimental Choices:
-
Controls are Critical: The LDH assay requires several controls for accurate data interpretation.
-
Spontaneous LDH Release: Medium from untreated cells to measure the baseline level of cell death.
-
Maximum LDH Release: Medium from cells treated with a lysis buffer to determine the maximum possible LDH release.
-
Medium Background: Medium alone to account for any LDH present in the serum.
-
-
Assay Linearity: Ensure that the cell number and incubation time are within the linear range of the assay. Overgrowth of cells can lead to increased spontaneous LDH release and inaccurate results.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: In separate wells, prepare the spontaneous and maximum LDH release controls. For the maximum release control, add a lysis buffer (provided in most commercial kits) to untreated cells 45 minutes before the end of the treatment incubation.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.
Calculation of Cytotoxicity:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Figure 4: Workflow for the LDH Cytotoxicity Assay. A robust method for quantifying cell membrane damage.
Conclusion
4-Hydroxynonenal and malondialdehyde, while both products of lipid peroxidation, exhibit distinct cytotoxic profiles. 4-HNE, owing to its higher chemical reactivity, is generally a more potent inducer of cell death, primarily through the activation of stress-activated protein kinase pathways. MDA, on the other hand, exerts its toxicity mainly by inducing mitochondrial dysfunction and altering the expression of Bcl-2 family proteins.
By employing well-controlled and optimized cell viability assays, such as the MTT and LDH assays detailed in this guide, researchers can accurately dissect the differential effects of these important lipid peroxidation products. A thorough understanding of their distinct mechanisms of action is essential for advancing our knowledge of oxidative stress-related diseases and for the development of novel therapeutic interventions.
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Nobiletin Ameliorates Doxorubicin-Induced Nephrotoxicity by Targeting Oxidative Stress, Inflammatory, and Apoptotic Pathways. (2026). American Chemical Society. [Link]
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Barrera, G., Pizzimenti, S., Daga, M., Dianzani, C., Arcaro, A., Cetrangolo, G. P., Giordano, G., & Cucci, M. A. (2018). Lipid Peroxidation-Derived Aldehydes, 4-Hydroxynonenal and Malondialdehyde in Aging-Related Disorders. Antioxidants, 7(8), 102. [Link]
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The cytotoxic mechanism of malondialdehyde and protective effect of carnosine via protein cross-linking/mitochondrial dysfunction/reactive oxygen species/MAPK pathway in neurons. (2011). European Journal of Pharmacology. [Link]
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MDA and 4_HNE enhance oxidative stress, promote melanocyte apoptosis,... (2025). ResearchGate. [Link]
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Requena, J. R., Levine, R. L., & Stadtman, E. R. (1997). Quantification of malondialdehyde and 4-hydroxynonenal adducts to lysine residues in native and oxidized human low-density lipoprotein. Biochemical Journal, 322(Pt 1), 317–325. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Oxo-2-(E)-nonenal for Laboratory Professionals
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of reactive chemical species is a cornerstone of this principle. This guide provides an in-depth, procedural framework for the safe disposal of 4-Oxo-2-(E)-nonenal (ONE), a highly reactive and toxic α,β-unsaturated aldehyde frequently encountered in lipid peroxidation research. Our commitment is to empower you with the knowledge to manage this hazardous compound responsibly, ensuring the safety of your personnel and the environment.
Understanding the Inherent Risks of this compound
This compound is a product of lipid peroxidation and is recognized for its significant biological reactivity.[1][2] Unlike more stable laboratory reagents, ONE's dual reactive centers—an aldehyde and an α,β-unsaturated ketone—make it a potent electrophile. This inherent reactivity is the primary driver of its biological effects and the principal consideration for its safe disposal.
Studies have demonstrated that ONE is significantly more neurotoxic and protein-reactive than its more commonly studied counterpart, 4-hydroxy-2-nonenal (HNE).[3] Its electrophilic nature allows it to readily form covalent adducts with cellular nucleophiles such as proteins and DNA, leading to cellular dysfunction.[4] The primary mechanism of its toxicity involves its reaction with cysteine, histidine, and lysine residues in proteins.[1] This high reactivity underscores the necessity for meticulous disposal procedures that neutralize its hazardous properties before it enters the waste stream.
Core Principles for the Disposal of this compound
The safe disposal of this compound is predicated on a multi-tiered approach that encompasses risk assessment, the use of appropriate personal protective equipment (PPE), chemical neutralization, and adherence to regulatory waste disposal guidelines. The following sections provide a detailed, step-by-step methodology for each of these critical stages.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and consistent use of appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, suitable PPE when handling hazardous chemicals. While specific guidelines for ONE are not available, the principles for handling other reactive aldehydes, such as formaldehyde and glutaraldehyde, provide a strong foundation for best practices.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes of the chemical, which can cause severe eye irritation or damage. |
| Hand Protection | Nitrile or neoprene gloves are recommended. Double-gloving is advised, especially when handling concentrated solutions. Regularly inspect gloves for any signs of degradation or perforation. | Provides a barrier against skin contact. The high reactivity of ONE necessitates a robust and impermeable glove material. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned, is essential. For larger quantities or in the event of a significant spill, a chemically resistant apron or coveralls should be worn over the lab coat. | Protects the skin and clothing from contamination. |
| Respiratory Protection | All handling of this compound, including preparation of solutions and disposal procedures, must be conducted in a certified chemical fume hood. In the absence of adequate ventilation, a respirator with an organic vapor cartridge may be necessary. | Minimizes the inhalation of potentially harmful vapors. Although the volatility of ONE is not well-documented, its toxicity warrants stringent control of airborne exposure. |
Chemical Neutralization: The Cornerstone of Safe Disposal
Direct disposal of reactive this compound into a hazardous waste stream without prior neutralization is strongly discouraged. The high reactivity of ONE poses a risk of incompatible reactions within a mixed waste container. Therefore, a critical step in the disposal process is to chemically inactivate the aldehyde.
Two primary methods are recommended for the neutralization of this compound in a laboratory setting:
1. Sodium Bisulfite Adduction:
Sodium bisulfite (NaHSO₃) is a classic and effective reagent for the neutralization of aldehydes. It reacts with the aldehyde group to form a water-soluble, non-toxic bisulfite adduct.
-
Step 1: Preparation: In a chemical fume hood, prepare a fresh, saturated solution of sodium bisulfite in water.
-
Step 2: Dilution: Dilute the this compound waste with a water-miscible solvent, such as ethanol or isopropanol, to a concentration of less than 1%. This reduces the reaction rate and enhances safety.
-
Step 3: Neutralization: Slowly add the sodium bisulfite solution to the diluted ONE waste with constant stirring. An excess of the bisulfite solution should be used to ensure complete reaction.
-
Step 4: Reaction Time: Allow the reaction to proceed for at least one hour to ensure complete neutralization.
-
Step 5: pH Adjustment: After the reaction is complete, check the pH of the solution. If necessary, adjust the pH to a neutral range (pH 6-8) using a suitable buffer.
-
Step 6: Disposal: The neutralized solution can now be disposed of as hazardous chemical waste, following your institution's specific guidelines.
2. Commercial Aldehyde Neutralizers:
Several commercial products, such as those containing glycine or other amine-based reagents, are available for the neutralization of aldehydes. These products are often formulated for ease of use and may provide a visual indication of complete neutralization.
-
Step 1: Follow Manufacturer's Instructions: Always adhere to the specific protocol provided by the manufacturer of the commercial neutralizer.
-
Step 2: Ensure Compatibility: Verify that the commercial neutralizer is compatible with the solvents present in your this compound waste.
-
Step 3: Complete Neutralization: Ensure that the neutralization reaction is complete, as indicated by the manufacturer (e.g., color change), before proceeding with disposal.
Navigating the Regulatory Landscape: EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as a characteristic hazardous waste due to its reactivity and toxicity.
-
Reactivity (D003): As a highly reactive α,β-unsaturated aldehyde, ONE may be considered reactive.[5] Wastes that are unstable, react violently with water, or can generate toxic gases are classified as reactive.[5]
-
Toxicity (D004-D043): The inherent toxicity of ONE, being more neurotoxic than HNE, suggests it could also be classified based on its toxicity.[3]
Given these characteristics, it is prudent to manage all this compound waste as hazardous waste.
Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and well-rehearsed response is crucial to minimize exposure and environmental contamination.
Minor Spill (less than 100 mL) inside a Chemical Fume Hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Containment: Use an absorbent material, such as a chemical spill pillow or vermiculite, to contain the spill.
-
Neutralization: Apply an aldehyde-neutralizing powder or a freshly prepared saturated solution of sodium bisulfite to the spill. Allow for complete reaction.
-
Cleanup: Carefully collect the absorbed and neutralized material using a scoop and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and then wipe it down with water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.
Major Spill (greater than 100 mL) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services. Provide them with as much information as possible about the spilled chemical.
-
Do Not Attempt to Clean Up: Do not attempt to clean up a major spill unless you are a trained hazardous materials responder.
Waste Stream Management: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible management of hazardous chemicals like this compound is not merely a regulatory requirement; it is a fundamental aspect of scientific integrity. By understanding the chemical's inherent reactivity and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment that fosters innovation and discovery. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
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A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. (n.d.). NIH. Retrieved from [Link]
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Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (n.d.). ResearchGate. Retrieved from [Link]
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Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. (n.d.). NIH. Retrieved from [Link]
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A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. (n.d.). PubMed. Retrieved from [Link]
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What PPE Should You Wear for Radiation Protection? (2023, October 20). Aussie Pharma Direct. Retrieved from [Link]
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OPA or Glutaraldehyde Minor Spill (Less than 1 Gallon) Clean Up Procedures. (n.d.). Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). US EPA. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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19.3: Oxidation of Aldehydes and Ketones. (2022, January 19). Chemistry LibreTexts. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
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Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. (n.d.). ACS Publications. Retrieved from [Link]
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Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (n.d.). Retrieved from [Link]
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What PPE should be worn for radiation? (n.d.). Custom Workwear Manufacturer. Retrieved from [Link]
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Chemical Spill Response. (n.d.). Augusta University. Retrieved from [Link]
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Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. (2023, March 11). YouTube. Retrieved from [Link]
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Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. (n.d.). PubMed Central. Retrieved from [Link]
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Handling Radioactive Materials Safely. (n.d.). Office of Environmental Health and Safety. Retrieved from [Link]
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Molecular mechanism of glyceraldehyde-3-phosphate dehydrogenase inactivation by α,β-unsaturated carbonyl derivatives. (2011, December 19). PubMed. Retrieved from [Link]
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Alpha/Beta Radiation Shielding Materials. (n.d.). Savannah River National Laboratory. Retrieved from [Link]
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Reactivity of aldehydes and ketones. (n.d.). Khan Academy. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Oxo-2-(E)-nonenal
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of your research and the safety of your laboratory personnel are non-negotiable. When working with highly reactive electrophilic compounds such as 4-Oxo-2-(E)-nonenal (ONE), a thorough understanding of the molecule's behavior is the foundation of a robust safety protocol. This guide moves beyond a simple checklist, providing a procedural framework grounded in the chemical's reactivity to ensure you are not just following rules, but commanding a safe experimental environment.
The "Why": Understanding the Reactivity and Hazards of this compound
This compound is an α,β-unsaturated aldehyde, a product of lipid peroxidation that is widely used as a marker for oxidative stress.[1] Its utility in research is derived from its high reactivity; however, this same property necessitates stringent handling procedures.
-
High Electrophilicity: As a bifunctional electrophile, ONE readily forms covalent adducts with cellular macromolecules.[2] It actively modifies nucleophilic residues on proteins, particularly lysine and histidine, leading to protein cross-linking and potential loss of function.[1][3]
-
Genotoxicity: Studies have shown that ONE modifies DNA bases, specifically 2'-deoxyguanosine, which implicates it in mutagenesis and carcinogenesis.[1]
-
Cytotoxicity: ONE is a known cytotoxic and neurotoxic agent, demonstrating greater toxicity than the more commonly studied 4-hydroxy-2-nonenal (HNE) in human neuroblastoma cells.[4]
This inherent reactivity means that exposure through skin contact, inhalation, or ingestion can lead to irritation, sensitization, and unknown long-term health effects. Therefore, the personal protective equipment (PPE) selected must serve as an impermeable barrier to prevent any direct contact.
The Core Directive: Essential Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a scientifically-informed decision based on the hazards identified. For this compound, the following ensemble is mandatory.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Double-Gloved) | Nitrile provides excellent resistance against a wide range of chemicals, including aldehydes. Double-gloving is a critical best practice that provides a secondary barrier against undetected micropunctures and minimizes the risk of contamination when removing the outer glove.[5] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Vapors and potential splashes pose a significant risk. Standard safety glasses are inadequate. Chemical splash goggles that form a complete seal around the eyes are required to protect against vapor exposure.[6][7] A full-face shield should be worn over the goggles when handling stock solutions or performing any operation with a high splash potential.[8] |
| Body Protection | Chemical-Resistant Lab Coat with Cuffed Sleeves | A lab coat, preferably made of a material with known resistance to chemicals, is essential to protect skin and personal clothing.[9] Tightly cuffed sleeves prevent accidental exposure to the forearms. |
| Respiratory Protection | Certified Chemical Fume Hood | Due to its potential volatility and inhalation hazard, all handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a properly functioning and certified chemical fume hood. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A disciplined, sequential workflow minimizes the window for error and exposure. The following protocol should be adopted for all procedures involving this compound.
Caption: Hazardous waste disposal plan for this compound.
Procedural Steps for Disposal:
-
Segregation at Point of Use: Immediately dispose of all contaminated solid items (pipette tips, wipes, gloves, vials) into a dedicated, chemically-resistant hazardous waste container located within the fume hood.
-
Liquid Waste: Collect all liquid waste containing ONE in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Once the procedure is complete, ensure the waste container is tightly sealed and stored in your laboratory's designated satellite accumulation area, away from incompatible materials.
-
Pickup: Follow your institution's protocol for hazardous waste pickup. Do not allow waste to accumulate.
By implementing this comprehensive safety and handling plan, you create a self-validating system that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]
-
Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo. Journal of Biological Chemistry. [Link]
-
A novel 4-oxo-2(E)-nonenal-derived endogenous thiadiazabicyclo glutathione adduct formed during cellular oxidative stress. PubMed. [Link]
-
4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. PubMed. [Link]
-
Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia. PubMed Central. [Link]
-
Involvement of 4-hydroxy-2-nonenal in pollution-induced skin damage. PubMed. [Link]
-
This compound | C9H14O2. PubChem. [Link]
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Nonanal | C9H18O. PubChem. [Link]
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Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC. [Link]
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Lab Safety Equipment & PPE. ChemTalk. [Link]
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UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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- 3. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. cdc.gov [cdc.gov]
- 9. uah.edu [uah.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
